molecular formula C15H9NO4 B1583480 1-Aminoanthraquinone-2-carboxylic acid CAS No. 82-24-6

1-Aminoanthraquinone-2-carboxylic acid

Cat. No.: B1583480
CAS No.: 82-24-6
M. Wt: 267.24 g/mol
InChI Key: MMKNBFSDCOALQO-UHFFFAOYSA-N
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Description

1-Aminoanthraquinone-2-carboxylic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminoanthraquinone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aminoanthraquinone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoanthraquinone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-9,10-dioxoanthracene-2-carboxylic acid
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InChI

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKNBFSDCOALQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9058866
Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Molecular Weight

267.24 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82-24-6
Record name 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid
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Record name NSC 39940
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Record name 1-Amino-2-carboxyanthraquinone
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Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-
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Record name 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
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Record name 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid from 1-Nitroanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the chemical synthesis of 1-aminoanthraquinone-2-carboxylic acid, a significant intermediate in the production of dyes and a molecule of interest in pharmaceutical research.[1][2] The primary focus is the reduction of its precursor, 1-nitroanthraquinone-2-carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction and Significance

1-Aminoanthraquinone-2-carboxylic acid (C₁₅H₉NO₄, Molar Mass: 267.24 g/mol ) is an organic compound characterized by an anthraquinone core functionalized with both an amino group (-NH₂) at the 1-position and a carboxylic acid group (-COOH) at the 2-position.[1][3] This bifunctional nature makes it a versatile building block in organic synthesis.[1] It typically appears as red, needle-like crystals.[1][4]

Its primary applications are found in:

  • Dye Industry: As a key intermediate for creating a range of vibrant anthraquinone dyes.[1]

  • Pharmaceutical Research: The molecule has shown potential antimicrobial and anticancer properties, making it a subject of investigation for new therapeutic agents.[1]

The synthesis route detailed herein involves the selective reduction of the nitro group on 1-nitroanthraquinone-2-carboxylic acid. This transformation is a cornerstone reaction in aromatic chemistry, and its successful execution is critical for achieving a high purity and yield of the desired product.

The Core Transformation: Mechanistic Considerations

The conversion of 1-nitroanthraquinone-2-carboxylic acid to 1-aminoanthraquinone-2-carboxylic acid is a classic example of aromatic nitro group reduction. While various reagents can accomplish this, the use of hydrazine hydrate (N₂H₄·H₂O) in an alkaline medium is a well-established and efficient method.[5][6]

The Chemistry of Reduction:

The fundamental principle involves the transfer of electrons to the nitro group (-NO₂), leading to its stepwise reduction. The overall reaction can be summarized as:

Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O

In this process, the nitrogen atom's oxidation state changes from +3 in the nitro group to -3 in the amino group.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent (Hydrazine Hydrate): Hydrazine is a powerful reducing agent. In an alkaline environment, it readily donates hydrogen, making it highly effective for reducing nitroarenes. Its decomposition products are nitrogen gas and water, which are environmentally benign and easy to remove from the reaction mixture.

  • Role of the Alkaline Medium (Sodium Hydroxide): The reaction is performed in an aqueous solution of sodium hydroxide (NaOH). The alkaline conditions serve two primary purposes:

    • Deprotonation: The carboxylic acid group of the starting material is deprotonated to form a water-soluble carboxylate salt, which facilitates a homogenous reaction in the aqueous medium.

    • Activation of Hydrazine: The basic environment enhances the reducing power of hydrazine hydrate.

  • Temperature Control: The reaction temperature is maintained between 70-80°C.[5][6] This provides the necessary activation energy for the reduction to proceed at a practical rate without causing significant degradation of the reactants or products. Higher temperatures could lead to unwanted side reactions.

Below is a diagram illustrating the chemical structures of the reactant and the final product.

Caption: Chemical structures of the core reactant and product.

Validated Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is based on established procedures.[5][6]

3.1. Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1-Nitroanthraquinone-2-carboxylic acidC₁₅H₇NO₆297.2230 parts by weightStarting material.
Water (Deionized)H₂O18.02250 + 250 + 1000 partsSolvent and for washing.
Hydrazine HydrateN₂H₄·H₂O50.0610 parts by weightReducing agent. (Caution: Toxic)
Sodium Hydroxide Solution (30% aq.)NaOH40.0067 parts by weightAlkaline medium. (Caution: Corrosive)
Hydrochloric Acid (aq.)HCl36.46As neededFor acidification. (Caution: Corrosive)

3.2. Equipment

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Heating mantle or water bath for temperature control.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • pH indicator paper or pH meter.

  • Drying oven.

3.3. Step-by-Step Procedure

  • Preparation of the Reaction Mixture: In the reaction vessel, combine 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.[5][6]

  • Heating: Begin stirring the mixture and heat it to 70°C.[5][6]

  • Addition of the Nitro Compound: Over a period of 1 hour, slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated, stirring mixture. Maintain the temperature between 70°C and 75°C during the addition.[6]

  • Reaction Period: After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours to ensure the reaction goes to completion.[5][6]

  • Dilution and Filtration: Cool the reaction mass and dilute it with an additional 250 parts of water. Filter the resulting mixture to separate the precipitate.[5][6]

  • Acidification and Precipitation: Transfer the collected precipitate into a new vessel containing 1000 parts of water. Stir to create a suspension and then acidify the mixture with aqueous hydrochloric acid until the pH is acidic. This will precipitate the product, 1-aminoanthraquinone-2-carboxylic acid.[5][6]

  • Isolation and Washing: Filter the precipitate. Wash the collected solid with water until the filtrate runs clear and is neutral to pH paper.[5][6]

  • Drying: Dry the final product in an oven. The expected yield is approximately 20 parts by weight of 1-aminoanthraquinone-2-carboxylic acid.[5][6]

The following diagram provides a visual representation of the experimental workflow.

G prep 1. Prepare Mixture (Water, NaOH, Hydrazine Hydrate) heat1 2. Heat to 70°C prep->heat1 add 3. Add 1-Nitroanthraquinone-2-carboxylic acid (1 hour) heat1->add react 4. React at 80°C (4 hours) add->react dilute 5. Dilute with Water & Filter react->dilute acidify 6. Resuspend & Acidify (with HCl) dilute->acidify isolate 7. Filter & Wash (until neutral) acidify->isolate dry 8. Dry Product isolate->dry product Final Product: 1-Aminoanthraquinone-2-carboxylic acid dry->product

Caption: Workflow for the synthesis of 1-aminoanthraquinone-2-carboxylic acid.

Product Characterization

Confirming the identity and purity of the synthesized compound is a critical final step.

PropertyDescription
Appearance Red needles.[1][4]
Melting Point 295-296°C.[4]
Solubility Insoluble in water and ligroin. Slightly soluble in ether, benzene, and alcohol. Soluble in aniline, boiling nitrobenzene, and aqueous sodium hydroxide (forming a deep red solution).[4]
Molecular Formula C₁₅H₉NO₄[3]
Molar Mass 267.24 g/mol [1][3]

Analytical Techniques for Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the aromatic structure and the presence of the amino and carboxylic acid protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C=O stretches of the quinone system.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. Handle with extreme care.

  • Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Avoid contact with skin and eyes.

References

An In-Depth Technical Guide to 1-Aminoanthraquinone-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-aminoanthraquinone-2-carboxylic acid, a versatile organic compound with significant potential in various scientific domains, including medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Compound Identity and Physicochemical Properties

1-Aminoanthraquinone-2-carboxylic acid is an organic compound featuring an anthraquinone core structure substituted with both an amino group and a carboxylic acid group.[1][2] This bifunctional nature is key to its chemical reactivity and utility as a building block in organic synthesis.[1]

PropertyValueSource(s)
CAS Number 82-24-6[1][3][4]
Molecular Formula C₁₅H₉NO₄[2][5][6]
Molecular Weight 267.24 g/mol [1][2][5][6][7]
Appearance Red needles[1][7]
Melting Point 295-296 °C[1][7]
Solubility Soluble in aniline, boiling nitrobenzene, sodium hydroxide, and aqueous pyridine. Slightly soluble in ether, benzene, and alcohol. Insoluble in water and ligroin.[7]

Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

A common and effective method for the synthesis of 1-aminoanthraquinone-2-carboxylic acid is through the reduction of 1-nitroanthraquinone-2-carboxylic acid. This process can be achieved using various reducing agents, with sodium sulfide or hydrazine hydrate being well-documented options.[5][7]

Experimental Protocol: Reduction via Hydrazine Hydrate

This protocol outlines a laboratory-scale synthesis of 1-aminoanthraquinone-2-carboxylic acid.

Materials:

  • 1-nitroanthraquinone-2-carboxylic acid

  • Hydrazine hydrate

  • Aqueous sodium hydroxide solution (30%)

  • Water

  • Aqueous hydrochloric acid

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution. Heat the mixture to 70°C with stirring.[5]

  • Slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the stirred mixture over the course of one hour, maintaining the temperature at 70°C.[5]

  • After the addition is complete, raise the reaction temperature to 80°C and continue stirring for four hours.[5]

  • Dilute the reaction mixture with 250 parts of water and filter to collect the precipitate.[5]

  • Resuspend the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid.[5]

  • Filter the resulting precipitate, wash with water until the filtrate is neutral and colorless, and then dry to obtain 1-aminoanthraquinone-2-carboxylic acid.[5]

Synthesis_Workflow reagents Mixture of Water, Hydrazine Hydrate, & 30% NaOH reaction_vessel Reaction at 70-80°C reagents->reaction_vessel starting_material 1-Nitroanthraquinone- 2-carboxylic Acid starting_material->reaction_vessel dilution Dilution with Water reaction_vessel->dilution filtration1 Filtration dilution->filtration1 acidification Acidification with HCl filtration1->acidification filtration2 Final Filtration & Washing acidification->filtration2 product 1-Aminoanthraquinone- 2-carboxylic Acid filtration2->product

Caption: Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid.

Applications in Research and Drug Development

The unique structure of 1-aminoanthraquinone-2-carboxylic acid makes it a valuable compound in several research and development areas.

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of other complex molecules. For instance, it can be decarboxylated to produce 1-aminoanthraquinone, a significant precursor for many dyes and pigments.[1][8] This reaction is typically carried out at high temperatures in the presence of a metal catalyst, such as copper or copper oxide, in a high-boiling solvent like pyridine.[1]

Potential in Drug Discovery

The anthraquinone scaffold is present in numerous natural and synthetic compounds with demonstrated biological activity, including some anticancer agents. 1-Aminoanthraquinone-2-carboxylic acid itself has been investigated for its potential pharmacological properties.

  • Antimicrobial and Anticancer Properties: Studies have suggested that 1-aminoanthraquinone-2-carboxylic acid exhibits antimicrobial activity against various pathogens.[1] Furthermore, research indicates potential anticancer properties, possibly through the induction of apoptosis in cancer cells via oxidative stress pathways.[1]

  • Precursor for Novel Therapeutics: The amino and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the synthesis of novel derivatives with potentially enhanced or targeted biological activities. For example, the synthesis of 1-aminoanthraquinone-2-carbohydrazide from the ethyl ester of 1-aminoanthraquinone-2-carboxylic acid opens pathways to a variety of heterocyclic compounds like oxadiazoles, pyrazoles, and pyrimidines, which are classes of compounds with known medicinal applications. A related compound, anthraquinone-2-carboxylic acid, has shown potential as an antiviral agent against influenza viruses.[9]

Fluorescent Probes and Chemosensors

Anthraquinone derivatives are known for their fluorescent properties.[10] The fluorescence of these compounds can be sensitive to their local environment, making them useful as probes and sensors. For instance, a polymer derived from a related compound, poly(1-amino-5-chloroanthraquinone), has been developed as a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺).[11] This suggests that 1-aminoanthraquinone-2-carboxylic acid and its derivatives could be explored for similar applications in analytical chemistry and bio-imaging. The fundamental mechanism often involves internal charge transfer from the electron-donating amino group to the electron-withdrawing carbonyl groups upon excitation.[10]

Experimental Workflow: Metal Ion Detection using a Fluorescent Probe

The following is a generalized workflow for the application of an anthraquinone-based fluorescent probe for the detection of metal ions.

Detection_Workflow probe_prep Prepare Solution of Fluorescent Probe mixing Mix Probe and Sample probe_prep->mixing sample_prep Prepare Sample Containing Metal Ions sample_prep->mixing incubation Incubation mixing->incubation measurement Measure Fluorescence (Spectrofluorometer) incubation->measurement analysis Analyze Data (Quenching/Enhancement) measurement->analysis result Determine Metal Ion Concentration analysis->result

Caption: Workflow for Metal Ion Detection.

Spectroscopic Characterization

For unequivocal identification, a combination of spectroscopic techniques is employed. Representative data for 1-aminoanthraquinone-2-carboxylic acid can be found in spectral databases.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and anthraquinone carbonyl (C=O stretching) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[15]

  • Avoid Contact: Avoid contact with skin and eyes.[13][15] In case of contact, rinse immediately with plenty of water.[13][14]

  • Ingestion: Do not ingest. If swallowed, seek medical attention.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place.[15]

Conclusion

1-Aminoanthraquinone-2-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its demonstrated and potential applications in diverse fields. For researchers in drug development, its utility as a scaffold for generating novel bioactive molecules is particularly noteworthy. Its fluorescent properties also open up avenues for the development of new analytical tools. As with any chemical, proper safety protocols must be followed during its handling and use.

References

  • PrepChem. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0499450 A1 - Synthesis of 1-aminoanthraquinone. Retrieved from [Link]

  • Indian Journal of Chemistry. (2000). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and phthalazines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Retrieved from [Link]

  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 1-Aminoanthraquinone. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, 1-Aminoanthraquinone-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2025, April 27). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemistry of 2-aminoanthraquinones. Retrieved from [Link]

  • MDPI. (2024, March 4). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Poly(1-amino-5-chloroanthraquinone): Highly Selective and Ultrasensitive Fluorescent Chemosensor For Ferric Ion. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-Aminoanthraquinone-2-carboxylic acid (CAS No. 82-24-6), a key intermediate in the synthesis of various dyes and biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction: The Significance of Spectral Characterization

1-Aminoanthraquinone-2-carboxylic acid is an organic compound with the molecular formula C₁₅H₉NO₄ and a molecular weight of 267.24 g/mol .[1][2] Its structure, featuring an anthraquinone core substituted with both an amino and a carboxylic acid group, gives rise to its unique chemical and physical properties. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, which is crucial for its application in research and development. This guide will delve into the nuances of its NMR, IR, and MS spectra, providing a framework for its unambiguous identification.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular structure of 1-Aminoanthraquinone-2-carboxylic acid. The anthraquinone skeleton is a rigid, planar system of three fused benzene rings. The presence of an electron-donating amino group (-NH₂) at position 1 and an electron-withdrawing carboxylic acid group (-COOH) at position 2 significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in the spectral data.

Caption: Molecular structure of 1-Aminoanthraquinone-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the reproducibility and reliability of the acquired NMR data.

  • Sample Preparation: Dissolve 10-20 mg of 1-Aminoanthraquinone-2-carboxylic acid in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of solvent is critical due to the compound's limited solubility in many common NMR solvents.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse width and a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Set the spectral width to cover the expected range of aromatic and exchangeable protons (typically 0-15 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available in the SpectraBase database.[3] The expected chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and carbonyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Aminoanthraquinone-2-carboxylic acid

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C=O (Ketone)180-190Characteristic for quinone carbonyls.
COOH165-175Typical range for carboxylic acid carbons.
Aromatic C-NH₂145-155Shielded by the amino group.
Aromatic C-COOH130-140Deshielded by the carboxylic acid group.
Other Aromatic C110-140Complex pattern due to substitution.
¹H NMR Spectral Data and Interpretation

While a definitive, published ¹H NMR spectrum for 1-Aminoanthraquinone-2-carboxylic acid was not located in the conducted research, a predicted spectrum can be inferred based on the analysis of closely related structures and fundamental NMR principles.

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (7.0-9.0 ppm), along with broad signals for the amine and carboxylic acid protons. The integration of the aromatic signals should correspond to 6 protons.

  • Aromatic Protons (7.0-9.0 ppm): The protons on the anthraquinone core will appear as a series of doublets, triplets, and multiplets. The exact chemical shifts and coupling constants will depend on their position relative to the amino and carboxylic acid groups. Protons ortho and para to the amino group will be shielded (shifted upfield), while those ortho and para to the carbonyl and carboxylic acid groups will be deshielded (shifted downfield).

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration. This is due to quadrupole broadening and chemical exchange.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated, typically downfield (10-13 ppm), due to hydrogen bonding and chemical exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data and Interpretation

The IR spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available on SpectraBase.[4] The key absorption bands are summarized below.

Table 2: Characteristic IR Absorption Bands for 1-Aminoanthraquinone-2-carboxylic acid

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)
1690-1660C=O stretchCarboxylic Acid (-COOH)
1670-1630C=O stretchQuinone Carbonyl
1600-1450C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid (-COOH)

The broad O-H stretching band of the carboxylic acid is a hallmark of this functional group and often overlaps with the C-H stretching vibrations.[5][6] The presence of two distinct C=O stretching bands for the carboxylic acid and the quinone carbonyls is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (for volatile derivatives) or liquid chromatography.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for determining the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-Aminoanthraquinone-2-carboxylic acid is available on SpectraBase.[3] The molecular ion peak ([M]⁺) should be observed at an m/z of 267, corresponding to the molecular weight of the compound.[1][2]

Key Fragmentation Pathways:

The fragmentation of anthraquinone derivatives is well-characterized.[7] The primary fragmentation pathways for 1-Aminoanthraquinone-2-carboxylic acid under EI are expected to involve:

  • Loss of H₂O: The initial loss of water (18 Da) from the carboxylic acid group to form an acylium ion.

  • Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the acylium ion.

  • Loss of COOH: Direct loss of the carboxylic acid group as a radical (45 Da).

  • Loss of CO from the quinone ring: A characteristic fragmentation of quinones is the sequential loss of two molecules of carbon monoxide.[7]

MS_Fragmentation M [M]⁺˙ m/z = 267 M_H2O [M - H₂O]⁺˙ m/z = 249 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 222 M->M_COOH - •COOH M_H2O_CO [M - H₂O - CO]⁺˙ m/z = 221 M_H2O->M_H2O_CO - CO M_COOH_CO [M - COOH - CO]⁺ m/z = 194 M_COOH->M_COOH_CO - CO M_COOH_2CO [M - COOH - 2CO]⁺ m/z = 166 M_COOH_CO->M_COOH_2CO - CO

Sources

The Solubility Profile of 1-Aminoanthraquinone-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-aminoanthraquinone-2-carboxylic acid, a compound of significant interest in the pharmaceutical and dye industries. This document offers a detailed analysis of the physicochemical properties influencing its solubility, a summary of its behavior in various organic solvents, and a robust, field-proven protocol for experimentally determining its thermodynamic solubility. This guide is intended for researchers, scientists, and professionals in drug development, enabling a comprehensive understanding and practical application of this compound's solubility profile.

Introduction: Understanding 1-Aminoanthraquinone-2-carboxylic Acid

1-Aminoanthraquinone-2-carboxylic acid is an organic compound characterized by a complex aromatic structure, featuring an anthraquinone core substituted with both an amino and a carboxylic acid group.[1] This unique combination of functional groups imparts distinct chemical properties that are pivotal to its application as a precursor in the synthesis of various dyes and as a potential candidate in drug development.[1] Its molecular structure dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility in different solvent systems. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and various analytical techniques.

Physicochemical Properties:

PropertyValueSource
CAS Number 82-24-6[1][2]
Molecular Formula C₁₅H₉NO₄[1][2]
Molecular Weight 267.24 g/mol [1][2]
Appearance Red needles[2]
Melting Point 295-296 °C[2]

Theoretical Framework: Factors Governing Solubility

The solubility of 1-aminoanthraquinone-2-carboxylic acid is a multi-faceted phenomenon governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a fundamental guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

The large, non-polar anthraquinone core contributes to the molecule's hydrophobic character. Conversely, the amino (-NH₂) and carboxylic acid (-COOH) groups are polar and capable of forming hydrogen bonds, enhancing solubility in polar solvents. The overall solubility in a given organic solvent is a balance between these opposing characteristics.

The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the amino group primarily acts as a hydrogen bond donor. The presence of these groups suggests a higher affinity for polar protic and aprotic solvents that can engage in hydrogen bonding.

G cluster_solute 1-Aminoanthraquinone-2-carboxylic Acid cluster_solvent Solvent Properties Solute Core Molecule Anthraquinone Anthraquinone Core (Non-polar, Hydrophobic) Solute->Anthraquinone Dominant Feature Amino Amino Group (-NH2) (Polar, H-bond donor) Solute->Amino Functional Group Carboxyl Carboxylic Acid Group (-COOH) (Polar, H-bond donor/acceptor) Solute->Carboxyl Functional Group Polarity Polarity (Polar vs. Non-polar) Anthraquinone->Polarity favors non-polar HBonding Hydrogen Bonding (Donor/Acceptor) Amino->HBonding interacts with Carboxyl->HBonding interacts with Solvent Solvent Solvent->Polarity Solvent->HBonding Solubility Solubility Outcome Polarity->Solubility determines HBonding->Solubility enhances

Figure 1: Key molecular and solvent properties influencing the solubility of 1-aminoanthraquinone-2-carboxylic acid.

Qualitative and Quantitative Solubility Profile

Table of Qualitative Solubility:

Solvent ClassRepresentative SolventsObserved/Expected SolubilityRationale
Polar Protic Alcohols (Methanol, Ethanol)Slightly SolubleCapable of hydrogen bonding with the amino and carboxylic acid groups, but the large non-polar core limits high solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents are highly polar and can effectively solvate the polar functional groups without the steric hindrance of a protic hydrogen, leading to good solubility.
Aromatic Benzene, TolueneSlightly SolubleThe non-polar aromatic rings of these solvents can interact favorably with the anthraquinone core through π-π stacking, but they are not effective at solvating the polar functional groups.
Ethers Diethyl etherSlightly SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall low polarity of the solvent limits its solvating power for this molecule.
Halogenated Dichloromethane, ChloroformSlightly Soluble to SolubleThese solvents have moderate polarity and can induce dipole interactions, but their ability to engage in hydrogen bonding is limited.
Non-polar Ligroin, HexaneInsolubleThe large, non-polar anthraquinone structure is not sufficient to overcome the high polarity of the amino and carboxylic acid groups, leading to insolubility in non-polar aliphatic solvents.
Basic Pyridine, AnilineSolubleThese basic solvents can react with the acidic carboxylic acid group to form a salt, significantly increasing solubility.
Aqueous WaterInsolubleThe large hydrophobic anthraquinone core dominates, making it insoluble in water despite the presence of polar functional groups.

Note: "Slightly Soluble" and "Soluble" are qualitative terms. Experimental determination is necessary for quantitative values.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

G start Start step1 Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibration Agitate at a constant temperature for a defined period (e.g., 24-48 hours). step1->step2 step3 Step 3: Phase Separation Centrifuge or filter the suspension to separate the solid from the saturated solution. step2->step3 step4 Step 4: Sample Analysis Carefully extract an aliquot of the clear supernatant. step3->step4 step5 Step 5: Quantification Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis). step4->step5 end End: Report Solubility (e.g., in mg/mL or mol/L) step5->end

Figure 2: Workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Detailed Protocol

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 1-aminoanthraquinone-2-carboxylic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMF) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid 1-aminoanthraquinone-2-carboxylic acid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a chemically resistant syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 1-aminoanthraquinone-2-carboxylic acid in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • The final solubility is typically expressed in mg/mL or mol/L.

Self-Validation and Trustworthiness: To ensure the reliability of the results, it is crucial to include control measures. Running duplicates or triplicates for each solvent is essential.[4] The stability of the compound in the solvent over the equilibration period should also be assessed. Furthermore, the solid material remaining after the experiment can be analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations that may have occurred, which could affect the solubility measurement.

Conclusion

The solubility of 1-aminoanthraquinone-2-carboxylic acid in organic solvents is a critical parameter for its successful application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative assessment of its behavior in various solvent classes, and a detailed, validated protocol for its quantitative determination. By understanding the interplay of its molecular structure with solvent properties and employing robust experimental techniques, researchers can effectively harness the potential of this versatile compound.

References

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • The Merck Index. 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

A Technical Guide to the Crystal Structure of 1-Aminoanthraquinone-2-carboxylic Acid: Synthesis, Characterization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Aminoanthraquinone-2-carboxylic acid (AACA), a bifunctional organic molecule with significance in the development of dyes and potential pharmaceutical agents.[1] We will explore its synthesis, detail the rigorous workflow for determining its crystal structure, and analyze the key intermolecular forces that govern its solid-state architecture. This document is intended for researchers and professionals in crystallography, medicinal chemistry, and materials science, offering both established protocols and expert insights into the structure-property relationships of this important anthraquinone derivative.

Introduction to 1-Aminoanthraquinone-2-carboxylic Acid

1-Aminoanthraquinone-2-carboxylic acid (AACA) is a derivative of the anthraquinone core, a tricyclic aromatic system fundamental to a vast number of natural and synthetic compounds. The uniqueness of AACA lies in the strategic placement of two key functional groups on its aromatic framework: an amino group (-NH₂) at the 1-position and a carboxylic acid group (-COOH) at the 2-position.[1] This specific arrangement creates a molecule with rich electronic properties and a high potential for forming strong, directional intermolecular interactions, particularly intramolecular and intermolecular hydrogen bonds.

Understanding the precise three-dimensional arrangement of AACA molecules in the solid state—its crystal structure—is paramount. The crystal structure dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are of utmost importance in drug development. Furthermore, the crystal packing reveals the network of non-covalent interactions, providing a roadmap for designing novel co-crystals and materials with tailored properties.

Synthesis and Crystal Growth

Synthesis of AACA

The most common and reliable synthesis of AACA involves the chemical reduction of its nitro precursor, 1-nitroanthraquinone-2-carboxylic acid.[2] This transformation is typically achieved with high yield and purity.

Experimental Protocol: Synthesis via Reduction

  • Reaction Setup: Prepare a reaction vessel with 250 parts water, 10 parts hydrazine hydrate, and 67 parts 30% aqueous sodium hydroxide solution. Heat the mixture to 70°C with stirring.[3][4]

  • Precursor Addition: Over the course of one hour, slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated mixture. The slow addition is crucial to control the exothermic reaction and ensure homogeneity.[3]

  • Reaction: Increase the temperature to 80°C and maintain vigorous stirring for 4 hours to drive the reduction to completion.[3]

  • Isolation: Dilute the reaction mixture with an additional 250 parts of water and filter the hot solution to remove any insoluble impurities.

  • Acidification: Stir the filtrate into 1000 parts of water and acidify with hydrochloric acid until the product precipitates completely. The protonation of the carboxylate salt renders the AACA insoluble.

  • Purification: Filter the precipitate and wash thoroughly with water until the filtrate is neutral and colorless. Dry the resulting solid to obtain pure 1-Aminoanthraquinone-2-carboxylic acid.[3]

Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is the most critical prerequisite for X-ray diffraction analysis.[5] The choice of solvent and crystallization technique is guided by the compound's solubility profile. AACA is known to be soluble in boiling nitrobenzene and forms red needles upon cooling.[2] The slow evaporation technique is a reliable method for this purpose.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Based on known solubility data, select a suitable solvent or solvent system. Nitrobenzene is a documented choice, though safer alternatives like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) should be evaluated.[2]

  • Solution Preparation: Prepare a saturated or near-saturated solution of AACA in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step removes particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.

  • Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow, controlled evaporation of the solvent over several days to weeks at room temperature. The slow rate is essential for allowing large, well-ordered crystals to form.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps and dry them on filter paper.

Crystallographic Analysis: A Standard Workflow

G cluster_exp Experimental Phase cluster_analysis Data Processing & Refinement synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection integration Data Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group solution Structure Solution (Direct Methods) space_group->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: Experimental workflow for crystal structure determination.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a modern X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., MoKα, λ = 0.71073 Å).[7]

  • Data Collection: The diffractometer rotates the crystal while collecting a series of diffraction images, capturing the intensities and positions of thousands of reflections.[6]

  • Data Reduction: The raw data are processed to integrate the reflection intensities, apply corrections (e.g., for Lorentz and polarization effects), and scale the data. This step yields a file of unique reflections.[7]

Structure Solution and Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.[8]

  • Structure Solution: An initial model of the molecular structure is generated using direct methods or Patterson methods, which use the intensity data to phase the reflections and generate an initial electron density map.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).[8] The quality of the fit is monitored by the R-factor; a final R1 value below 5% is indicative of a well-refined structure.

Predicted Crystal Structure and Intermolecular Interactions

Based on the molecular structure of AACA and crystallographic data from analogous compounds like anthraquinone-2-carboxylic acid, we can make authoritative predictions about its solid-state architecture.[9][10]

Key Intermolecular Synthons

The crystal packing of AACA will be dominated by a network of hydrogen bonds.

  • Carboxylic Acid Dimer: The most predictable and stable interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most robust synthons in crystal engineering.[11]

  • Amino Group Interactions: The amino group provides two hydrogen bond donors (N-H) and can participate in both intramolecular and intermolecular hydrogen bonding. An intramolecular N-H···O bond with the adjacent carbonyl oxygen is highly probable, creating a stable six-membered ring. The remaining N-H group is then available to form intermolecular N-H···O bonds with the carbonyl or carboxylic acid oxygen atoms of neighboring molecules.[12]

  • π-π Stacking: The large, planar anthraquinone core is expected to facilitate significant π-π stacking interactions, contributing to the overall stability of the crystal lattice.[13]

G cluster_dimer Predicted Hydrogen Bonding Network mol1 Molecule A mol1->mol1 N-H···O Intramolecular mol2 Molecule B mol1->mol2 O-H···O Dimer N-H···O Intermolecular mol3 Molecule C (Stacking) mol1->mol3 π-π Stacking mol2->mol2 N-H···O Intramolecular

Sources

A Theoretical Chemist's Guide to 1-Aminoanthraquinone-2-carboxylic Acid: Computational Protocols and Spectroscopic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Aminoanthraquinone-2-carboxylic acid (1-AAQCA) is a bifunctional organic molecule featuring the robust anthraquinone chromophore, a primary amine, and a carboxylic acid group.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of dyes and a promising scaffold for the development of novel therapeutic agents, particularly in anticancer research.[1] This technical guide serves as a comprehensive manual for researchers, outlining the application of modern computational chemistry techniques to elucidate the structural, electronic, and spectroscopic properties of 1-AAQCA. By detailing field-proven theoretical protocols, from geometry optimization using Density Functional Theory (DFT) to the simulation of spectroscopic data and conceptual workflows for molecular docking, this document provides the foundational knowledge required to predict the molecule's behavior and guide its rational design for advanced applications in materials science and drug discovery.

Introduction

The anthraquinone framework is a planar tricyclic system that is the core of many historically important dyes and a wide array of biologically active compounds.[2] The specific derivatization of this core dictates its function. In 1-Aminoanthraquinone-2-carboxylic acid (IUPAC Name: 1-amino-9,10-dioxoanthracene-2-carboxylic acid), the presence of an electron-donating amino group and an electron-withdrawing carboxylic acid group on the same aromatic ring creates a push-pull system that profoundly influences its chemical and photophysical properties.[1] Its molecular formula is C₁₅H₉NO₄, with a molecular weight of 267.24 g/mol .[1][3]

While experimental synthesis and characterization are indispensable, theoretical and computational studies offer a powerful, complementary approach. They provide insights at an atomic level that are often inaccessible through empirical methods alone. By simulating molecular behavior, we can predict properties, understand reaction mechanisms, and screen for potential biological activity, thereby accelerating the research and development cycle. This guide details the fundamental theoretical workflows for characterizing 1-AAQCA, establishing a bridge between its molecular structure and its potential functions.

Section 1: Foundational Computational Analysis: Molecular Geometry and Vibrational Frequencies

Expertise & Experience: The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. All subsequent electronic and spectroscopic property calculations are dependent on this optimized geometry. An inaccurate structure will yield erroneous results. We employ Density Functional Theory (DFT) as it provides an excellent compromise between computational cost and accuracy for organic molecules of this size.

Protocol 1: Geometry Optimization and Frequency Analysis using DFT

This protocol describes a self-validating system: the frequency calculation not only provides the theoretical IR spectrum but also confirms that the optimized structure is a true energy minimum.

Methodology:

  • Structure Initialization: Construct the 3D structure of 1-AAQCA using molecular building software (e.g., Avogadro, GaussView). Ensure correct bond orders and initial stereochemistry.

  • Method Selection:

    • Theory: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has been shown to be effective for studying related 1-aminoanthraquinone systems.[4]

    • Basis Set: 6-311++G(d,p). This basis set is robust, including polarization functions (d,p) on heavy and hydrogen atoms to describe bond shape accurately, and diffuse functions (++) to correctly model lone pairs and potential non-covalent interactions.

  • Calculation Execution: Submit a calculation request to a quantum chemistry software package (e.g., Gaussian, ORCA) with keywords for geometry optimization (Opt) followed by a frequency calculation (Freq). The solvent environment can be simulated using a Polarizable Continuum Model (PCM), with a solvent like acetonitrile or water, to better mimic experimental conditions.[4]

  • Verification of Minimum: After the calculation converges, inspect the output of the frequency analysis. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.

Data Presentation: Representative Theoretical Structural Parameters

The following table summarizes the kind of quantitative data obtained from a successful geometry optimization. The values are representative of what would be expected for 1-AAQCA based on studies of analogous structures.

ParameterAtom Pair/TripletExpected Value (Å or °)Significance
Bond Length C=O (quinone)~1.23 ÅTypical double bond character of a quinone carbonyl.
Bond Length C-N (amino)~1.37 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance with the ring.
Bond Length C-C (carboxyl)~1.48 ÅStandard single bond connecting the functional group to the aromatic ring.
Bond Length O-H (carboxyl)~0.97 ÅTypical length for a carboxylic acid proton.
Bond Angle O=C-C (quinone)~121°Reflects the sp² hybridization of the carbonyl carbon.
Dihedral Angle N-C1-C2-C(OOH)~0° or ~180°Indicates the planarity and orientation of the substituents relative to the anthraquinone core. Intramolecular hydrogen bonding between the amino H and the carboxyl O is expected to enforce planarity.
Visualization: Geometry Optimization Workflow

The logical flow from an initial guess to a validated stable structure is a cornerstone of computational chemistry.

G cluster_workflow Workflow for Geometry Optimization A 1. Build Initial 3D Structure B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Run Optimization Calculation (Opt) B->C D 4. Run Frequency Calculation (Freq) C->D E 5. Analyze Frequencies D->E F Result: Optimized Geometry (True Energy Minimum) E->F All Positive G Error: Saddle Point (Imaginary Frequencies) E->G Imaginary H 6. Modify Structure & Re-optimize G->H H->C

Caption: Workflow for obtaining a validated minimum energy structure.

Section 2: Probing the Electronic Landscape: Frontier Molecular Orbitals (FMO)

Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[5] For a dye molecule, these orbitals dictate the nature of the primary electronic transition responsible for its color.

Protocol 2: FMO Calculation and Analysis

Methodology:

  • Input Geometry: Use the fully optimized molecular geometry obtained from Protocol 1.

  • Calculation Type: Perform a single-point energy calculation using the same DFT functional and basis set. This type of calculation is faster than an optimization and is designed to compute electronic properties for a fixed geometry.

  • Orbital Generation: Ensure the calculation is set to generate and save molecular orbital information, typically in a checkpoint or log file.

  • Visualization and Analysis: Use visualization software (e.g., GaussView, Chemcraft) to plot the isosurfaces of the HOMO and LUMO. Analyze their spatial distribution. For 1-AAQCA, we expect the HOMO to have significant density on the electron-rich amino group and the anthraquinone ring, while the LUMO will likely be localized on the electron-deficient quinone and carboxylic acid moieties.[5]

Data Presentation: Representative FMO Properties

This table illustrates the key electronic parameters derived from an FMO analysis. A smaller gap generally implies higher reactivity and a lower energy electronic transition (a shift towards red in the visible spectrum).

ParameterRepresentative ValueInterpretation
HOMO Energy -6.2 eVEnergy of the outermost electron-donating orbital.
LUMO Energy -3.0 eVEnergy of the lowest electron-accepting orbital.
HOMO-LUMO Gap 3.2 eVCorrelates with chemical reactivity and the energy of the lowest-energy electronic transition.
Visualization: FMO Concept and Implications

G cluster_fmo Frontier Molecular Orbital (FMO) Analysis cluster_props Governs HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Reactivity Chemical Reactivity (Nucleophilicity) HOMO->Reactivity Transitions Electronic Transitions (Color, UV-Vis) HOMO->Transitions Ionization Ionization Potential HOMO->Ionization LUMO->Reactivity Electron Affinity LUMO->Transitions Electron Affinity

Caption: The central role of HOMO and LUMO in determining chemical properties.

Section 3: Simulating Spectroscopic Properties

Expertise & Experience: Predicting spectra allows for direct comparison with experimental results, aiding in structure confirmation and understanding the origin of photophysical properties. Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis spectra by calculating electronic excited states.[6] The IR spectrum, which corresponds to molecular vibrations, is obtained directly from the frequency calculation performed in Protocol 1.

Protocol 3: Simulating UV-Vis Spectra using TD-DFT

Methodology:

  • Input Geometry: Use the optimized ground-state geometry.

  • Calculation Setup:

    • Theory: Time-Dependent DFT (TD-DFT).

    • Functional/Basis Set: Use the same combination as the ground-state optimization (e.g., B3LYP/6-311++G(d,p)) for consistency. Functionals like ωB97XD can also be excellent compromises for capturing charge-transfer character.[6]

    • Solvent Model: Include a PCM to account for solvatochromic shifts, as absorption spectra can be highly solvent-sensitive.[5]

  • Execution: Request the calculation of several (e.g., 10-20) excited states.

  • Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (a measure of transition probability). The transition with the highest oscillator strength in the visible region will correspond to the perceived color. Analyze the orbital contributions to this transition, which for 1-AAQCA is expected to be a HOMO→LUMO intramolecular charge transfer (ICT) transition.

Data Presentation: Predicted Spectroscopic Data
SpectrumParameterPredicted ValueAssignment / Significance
IR Vibrational Frequency~3400-3300 cm⁻¹N-H stretching vibrations of the amino group.
IR Vibrational Frequency~3000-2800 cm⁻¹O-H stretching of the carboxylic acid (broad).
IR Vibrational Frequency~1680 cm⁻¹C=O stretching of the carboxylic acid.
IR Vibrational Frequency~1640 cm⁻¹C=O stretching of the quinone system.
UV-Vis λmax~450-500 nmCorresponds to the main absorption band in the visible spectrum, arising from a π→π* intramolecular charge transfer (ICT) transition.

Section 4: Application in Drug Development: In Silico Screening

Expertise & Experience: The structural and electronic information gathered can be leveraged for drug discovery. Anthraquinone derivatives are known to exhibit anticancer activity, often by intercalating with DNA or inhibiting key enzymes like topoisomerases.[2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing an estimate of binding affinity.[7]

Protocol 4: A Conceptual Workflow for Molecular Docking

Methodology:

  • Ligand Preparation: The optimized 3D structure of 1-AAQCA serves as the input ligand. Appropriate protonation states at physiological pH (around 7.4) must be assigned, and partial charges are calculated.

  • Target Selection: A relevant biological target is chosen from a protein database (e.g., Protein Data Bank - PDB). Based on literature for similar compounds, potential targets could include Topoisomerase II, Cyclin-Dependent Kinase 2 (CDK2), or other proteins involved in carcinogenesis.[2][7] The protein structure is prepared by removing water molecules, adding hydrogens, and defining the binding site (active site).

  • Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed in the binding site of the target protein. The software then explores various conformations and orientations of the ligand, scoring each "pose" based on a scoring function that estimates binding energy.

  • Post-Docking Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable). Key interactions, such as hydrogen bonds between the amino/carboxylic groups of 1-AAQCA and amino acid residues in the protein, are identified and visualized. This provides a structural hypothesis for the molecule's mechanism of action.

Visualization: Molecular Docking Workflow

G cluster_docking Conceptual Workflow for Molecular Docking Ligand 1. Ligand Preparation (Optimized 1-AAQCA Structure) Docking 3. Perform Docking Simulation (e.g., AutoDock, Glide) Ligand->Docking Target 2. Target Selection (e.g., Protein from PDB) Target->Docking Analysis 4. Analyze Results Docking->Analysis Output Binding Energy & Pose (H-bonds, Interactions) Analysis->Output

Caption: A streamlined workflow for predicting ligand-protein interactions.

Conclusion

The theoretical study of 1-Aminoanthraquinone-2-carboxylic acid provides invaluable, atom-level insights that complement and guide experimental work. Through the systematic application of DFT and TD-DFT, one can reliably predict its stable structure, electronic distribution, and spectroscopic signatures. This foundational knowledge is crucial for understanding its properties as a dye and for rationally modifying its structure to enhance desired characteristics. Furthermore, computational techniques like molecular docking provide a powerful platform for hypothesis-driven drug design, enabling the rapid screening of its potential as a therapeutic agent. The integrated theoretical approach detailed in this guide empowers researchers to unlock the full potential of this versatile molecule.

References

  • Smolecule. (2023). 1-Aminoanthraquinone-2-carboxylic acid.

  • The Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid.

  • ResearchGate. (2015). Amino-anthraquinone chromophores functionalised with 3-picolyl units: structures, luminescence, DFT and their coordination chemistry with cationic Re(I) di-imine complexes.

  • National Institutes of Health (NIH). (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.

  • Iraqi Journal of Pharmaceutical Sciences. Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and.

  • PrepChem.com. Synthesis of 1-amino-anthraquinone-2-carboxylic acid.

  • ResearchGate. (2013). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions.

  • The Merck Index. 1-Aminoanthraquinone-2-carboxylic Acid.

  • National Institutes of Health (NIH). (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

  • SpringerLink. (2017). DFT study of the intramolecular double proton transfer of 2,5-diamino-1,4-benzoquinone and its derivatives, and investigations about their aromaticity.

  • Google Patents. Process for the preparation of 1-aminoanthraquinones.

  • Journal of Chemical Theory and Computation. (2017). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes.

  • Google Patents. Synthesis of 1-aminoanthraquinone.

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An In-depth Technical Guide to 1-Aminoanthraquinone-2-carboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Aminoanthraquinone-2-carboxylic acid, a pivotal molecule in the landscape of synthetic chemistry. From its early discovery in the burgeoning field of dye chemistry to its contemporary applications in medicinal research and materials science, this document traces the compound's journey, offering in-depth technical insights into its synthesis, properties, and utility. As a bifunctional molecule, its unique combination of an amino group and a carboxylic acid on the anthraquinone framework bestows it with versatile reactivity, making it a valuable precursor and a subject of ongoing scientific inquiry.

A Legacy Etched in Color: The Historical Discovery and Evolution

The turn of the 20th century was a period of intense innovation in synthetic dye chemistry, and it is within this context that 1-Aminoanthraquinone-2-carboxylic acid first emerged. Early documented preparations of this vibrant red, needle-like crystalline compound date back to the early 1910s.[1]

One of the pioneering methods was described by Terres in 1913 , who synthesized the compound through the reduction of 1-nitroanthraquinone-2-carboxylic acid using sodium sulfide.[1] This reaction represented a fundamental approach to accessing the amino functionality on the anthraquinone core.

Also in 1913, Scholl reported an alternative route involving the treatment of 1-nitro-2-methylanthraquinone with alcoholic potassium hydroxide.[1] This method highlighted the creative synthetic strategies being explored to functionalize the anthraquinone skeleton.

A subsequent advancement was documented by Locher and Fierz in 1927 , who prepared the acid by heating 1-nitro-2-bromomethylanthraquinone with sodium acetate in o-dichlorobenzene.[1] These early methods, while foundational, often required harsh reaction conditions and stoichiometric reagents, reflecting the technological landscape of the era.

The primary impetus for the development of synthetic routes to 1-Aminoanthraquinone-2-carboxylic acid was its crucial role as an intermediate in the manufacture of anthraquinone dyes.[2] The amino and carboxylic acid groups provided handles for further chemical modification, allowing for the synthesis of a wide array of disperse, vat, and pigment dyes.[2] This industrial demand spurred further research into more efficient and scalable synthetic processes.

The Art of Synthesis: A Comparative Overview of Preparative Methods

The synthesis of 1-Aminoanthraquinone-2-carboxylic acid has evolved significantly from the early 20th-century methods. Modern approaches prioritize efficiency, safety, and scalability. Below is a comparative analysis of key synthetic strategies.

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Reduction of Nitro Precursor 1-Nitroanthraquinone-2-carboxylic acidHydrazine hydrate, NaOH[3]High yield, relatively clean reaction.Use of hydrazine, which is toxic.
Oxidation of Hydroxymethyl Precursor 1-Amino-2-hydroxymethyl anthraquinonePermanganate in alkaline medium[4]Utilizes a different synthetic pathway.Use of strong oxidizing agents, potential for side reactions.
Multi-step Synthesis from Benzoic Acid Derivatives 2-Substituted benzoic acid and xyleneVarious, including oleum for cyclization and ammonia for amination.[5][6]Scalable industrial process, avoids some hazardous reagents of older methods.Multi-step process can be complex and may require optimization at each stage.
Detailed Experimental Protocol: Reduction of 1-Nitroanthraquinone-2-carboxylic acid

This protocol is based on a commonly employed laboratory-scale synthesis.

Objective: To synthesize 1-Aminoanthraquinone-2-carboxylic acid from 1-Nitroanthraquinone-2-carboxylic acid.

Materials:

  • 1-Nitroanthraquinone-2-carboxylic acid (30 parts by weight)

  • Water (250 parts by weight)

  • Hydrazine hydrate (10 parts by weight)

  • 30% Aqueous sodium hydroxide solution (67 parts by weight)

  • Hydrochloric acid (aqueous solution for acidification)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, combine 250 parts of water, 10 parts of hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.

  • Heat the mixture to 70°C with stirring.

  • Over the course of 1 hour, gradually add 30 parts of 1-Nitroanthraquinone-2-carboxylic acid to the stirred mixture, maintaining the temperature at 70°C.

  • After the addition is complete, heat the reaction mass to 80°C and continue stirring at this temperature for 4 hours.

  • Dilute the reaction mixture with 250 parts of water and filter the resulting precipitate.

  • Resuspend the precipitate in 1000 parts of water and acidify with aqueous hydrochloric acid until the solution is acidic.

  • Filter the resulting solid, wash with water until the filtrate is colorless and neutral, and then dry to obtain 1-Aminoanthraquinone-2-carboxylic acid.[3]

Expected Yield: Approximately 20 parts by weight.[3]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reduction Reduction of Nitro Precursor A 1-Nitroanthraquinone- 2-carboxylic acid C Heating and Stirring (70-80°C) A->C B Reaction Mixture (Hydrazine Hydrate, NaOH, H2O) B->C D Acidification (HCl) C->D E 1-Aminoanthraquinone- 2-carboxylic acid D->E

Caption: Workflow for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid via reduction.

Physicochemical Properties and Characterization

1-Aminoanthraquinone-2-carboxylic acid is a red, crystalline solid.[7] A comprehensive understanding of its physical and chemical properties is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₁₅H₉NO₄[7]
Molecular Weight 267.24 g/mol [7]
Appearance Red needle-like crystals[1][7]
Melting Point 295-296°C[1]
Solubility Soluble in aniline, boiling nitrobenzene, sodium hydroxide, and aqueous pyridine. Slightly soluble in ether, benzene, and alcohol. Insoluble in water and ligroin.[1]
CAS Number 82-24-6[7]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-Aminoanthraquinone-2-carboxylic acid.

  • ¹³C NMR, FT-IR, Raman, and Mass Spectrometry (GC) data are available in public databases such as SpectraBase.[8][9] This information is invaluable for researchers to confirm the identity and purity of their synthesized or procured material.

Modern Applications: Beyond the Dyestuff Industry

While its roots are firmly in the dye industry, the applications of 1-Aminoanthraquinone-2-carboxylic acid have expanded into several high-tech fields.

A Versatile Building Block in Organic Synthesis

The presence of both a nucleophilic amino group and a carboxylic acid group makes 1-Aminoanthraquinone-2-carboxylic acid a bifunctional building block for the synthesis of more complex molecules.[7] It serves as a precursor for the synthesis of various heterocyclic compounds and other substituted anthraquinones. Its decarboxylation is a widely used method to produce the parent 1-aminoanthraquinone, a key intermediate in its own right.[7]

Potential in Medicinal Chemistry and Drug Development

The anthraquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities. 1-Aminoanthraquinone-2-carboxylic acid and its derivatives are no exception.

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various pathogens, making it a person of interest for the development of new antimicrobial agents.[7]

  • Anticancer Activity: Research suggests potential anticancer properties, with some studies indicating that it may induce apoptosis in cancer cells.[7] The quinone moiety is a key feature in many natural and synthetic anticancer agents.

The development of novel anthraquinone-based therapeutic agents is an active area of research, and 1-Aminoanthraquinone-2-carboxylic acid provides a valuable starting point for the synthesis of new drug candidates.

Materials Science and Optoelectronics

Anthraquinone derivatives are being explored for their applications in materials science, particularly in the field of optoelectronics. Their interesting electrical and light-emitting properties make them candidates for use in organic light-emitting diodes (OLEDs).[7] The introduction of the amino and carboxylic acid groups in 1-Aminoanthraquinone-2-carboxylic acid can be used to tune these properties for specific applications.

Conclusion

From its discovery as a key intermediate in the golden age of synthetic dyes to its current role as a versatile building block in medicinal chemistry and materials science, 1-Aminoanthraquinone-2-carboxylic acid has proven to be a molecule of enduring importance. Its rich history and evolving applications underscore the continuous potential for discovery that lies within well-established chemical entities. For researchers and scientists, a thorough understanding of its synthesis, properties, and reactivity is paramount to unlocking its full potential in developing the next generation of dyes, drugs, and advanced materials.

References

  • 1-Aminoanthraquinone-2-carboxylic Acid. The Merck Index Online.

  • 1-Amino-anthraquinone-2-carboxylic acid. SpectraBase.

  • 1-Aminoanthraquinone-2-carboxylic acid | 82-24-6. Smolecule.

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. PubMed Central.

  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com.

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  • 1-Amino-anthraquinone-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

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  • Synthesis of 1-amino-anthraquinone. Google Patents.

  • Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. Semantic Scholar.

  • 1 H NMR spectroscopic data of compounds 1-8 a . ResearchGate.

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  • 1-Aminoanthraquinone CAS#: 82-45-1. ChemicalBook.

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  • A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research.

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  • ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 1H NMR spectrum. ChemicalBook.

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  • Synthesis of 1-amino-anthraquinone. Google Patents.

  • Synthesis of 1-aminoanthraquinone. Google Patents.

  • Process for the manufacture of 1-amino-2-caboxylic acid- anthraquinones. Google Patents.

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Methodological & Application

Application Notes & Protocols: The Utility of 1-Aminoanthraquinone-2-carboxylic Acid as a Versatile Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Aminoanthraquinone-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-performance dyes and pigments. Its unique bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on the anthraquinone framework, allows for a diverse range of chemical transformations.[1] This document provides an in-depth guide for researchers, chemists, and professionals in drug development on the applications of this compound. It includes detailed experimental protocols, mechanistic insights, and data presentation to facilitate its effective use in the laboratory.

Introduction: Chemical Profile and Significance

1-Aminoanthraquinone-2-carboxylic acid, with the molecular formula C₁₅H₉NO₄, presents as red, needle-like crystals.[1][2] Its structure is characterized by an anthraquinone core with an amino group at the 1-position and a carboxylic acid group at the 2-position. This specific arrangement of functional groups is crucial to its reactivity and its utility as a chromophore building block.[1] The anthraquinone structure itself is known for conferring stability and vibrant colors to the final dye molecules.[3]

The presence of both the amino and carboxylic acid groups allows for a variety of synthetic manipulations. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid can undergo esterification, amidation, or decarboxylation.[1][4] This versatility makes it a key precursor for various classes of colorants, including vat dyes and high-performance pigments. Beyond its role in the dye industry, its derivatives have been explored for potential applications in pharmaceuticals due to their biological activities, such as antimicrobial and anticancer properties.[1]

Key Properties:

PropertyValueSource
Molecular FormulaC₁₅H₉NO₄[1][5]
Molecular Weight267.24 g/mol [1][5]
AppearanceRed needles[1][2]
Melting Point295-296 °C[2]
SolubilitySoluble in aniline, boiling nitrobenzene, NaOH(aq), and pyridine (forms a deep red solution); slightly soluble in ether, benzene, and alcohol; insoluble in water.[2]

Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

The reliable synthesis of the title compound is a prerequisite for its use as an intermediate. A common and effective method involves the reduction of 1-nitroanthraquinone-2-carboxylic acid.

Protocol 2.1: Reduction of 1-Nitroanthraquinone-2-carboxylic Acid

This protocol is adapted from established synthetic procedures.[6]

Materials:

  • 1-Nitroanthraquinone-2-carboxylic acid

  • Hydrazine hydrate

  • Aqueous sodium hydroxide solution (30%)

  • Hydrochloric acid (aqueous solution)

  • Water

  • Reaction vessel with stirring and heating capabilities

  • Filtration apparatus

Procedure:

  • Prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts 30% aqueous sodium hydroxide solution in a reaction vessel.

  • Heat the mixture to 70°C with stirring.

  • Slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated mixture over the course of 1 hour.

  • After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours.

  • Dilute the reaction mass with 250 parts of water and filter the resulting solution.

  • Take the precipitate and resuspend it in 1000 parts of water.

  • Acidify the suspension with aqueous hydrochloric acid.

  • Filter the resulting precipitate, which is the 1-aminoanthraquinone-2-carboxylic acid product.

  • Wash the filtered product with water until the filtrate is colorless and neutral.

  • Dry the final product. This method typically yields approximately 20 parts of 1-aminoanthraquinone-2-carboxylic acid.[6]

Application in the Synthesis of Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble, colored state, resulting in excellent fastness properties.[7] 1-Aminoanthraquinone-2-carboxylic acid is a precursor to several anthraquinonoid vat dyes.

Synthesis of Indanthrone Dyes (Illustrative Pathway)

While direct synthesis of complex vat dyes from 1-aminoanthraquinone-2-carboxylic acid is a multi-step process, a key transformation involves the dimerization of aminoanthraquinone derivatives. The carboxylic acid group can be strategically removed via decarboxylation when no longer needed.[4][8]

Workflow for Anthraquinone Vat Dye Synthesis

G A 1-Aminoanthraquinone-2-carboxylic acid B Decarboxylation A->B Heat, Catalyst (e.g., Cu) C 1-Aminoanthraquinone B->C D Further Functionalization (e.g., Halogenation, Sulfonation) C->D F Condensation/Coupling Reactions C->F E Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) D->E Sulfonation then Bromination E->F Reaction with Amines G Complex Vat Dye Structures F->G G A 1-Aminoanthraquinone B Sulfonation & Bromination A->B Oleum/Chlorosulfonic acid, then Bromine C Bromamine Acid B->C D Ullmann Condensation C->D Copper Catalyst E 4,4'-Diamino-1,1'-dianthraquinone- 3,3'-disulfonic acid (DAS) D->E F Desulfonation E->F High Temperature, Sulfuric Acid or Ionic Liquid G C.I. Pigment Red 177 F->G

Sources

Application Notes & Protocols: The Role of 1-Aminoanthraquinone-2-carboxylic Acid in High-Performance Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-Aminoanthraquinone-2-carboxylic acid is a pivotal intermediate in the synthesis of high-performance anthraquinone dyes and pigments. Its unique bifunctional structure, featuring both an amino group and a carboxylic acid group on the anthraquinone core, allows for a range of chemical transformations leading to chromophores with exceptional stability and color properties.[1] This document provides a detailed guide for researchers and chemical engineers on the fundamental properties, reaction mechanisms, and practical synthesis protocols involving this key compound. Particular focus is given to its role in the production of C.I. Pigment Red 177, a commercially significant red pigment prized for its lightfastness and durability.[2]

Introduction to 1-Aminoanthraquinone-2-carboxylic Acid

1-Aminoanthraquinone-2-carboxylic acid (1-AA-2-CA) is a red, needle-like crystalline solid derived from the anthraquinone skeleton.[1][3] Anthraquinone itself is a colorless aromatic organic compound, but the strategic placement of electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, shifts its absorption spectrum into the visible region, producing vibrant colors ranging from red to blue.[2][4]

The significance of 1-AA-2-CA lies in its dual reactivity. The amino group can undergo nucleophilic substitution reactions, while the carboxylic acid group can be leveraged for decarboxylation or conversion into other functional groups.[1][5] This versatility makes it a critical building block for complex, polycyclic pigment structures.

Table 1: Physicochemical Properties of 1-Aminoanthraquinone-2-carboxylic Acid

PropertyValueSource
CAS Number 82-24-6[3]
Molecular Formula C₁₅H₉NO₄[1][6]
Molecular Weight 267.24 g/mol [1][3]
Appearance Red needles[1][3]
Melting Point 295-296 °C[3]
Solubility Insoluble in water; Soluble in boiling nitrobenzene, aniline, and concentrated sulfuric acid.[3][7][3]

Role as a Chromophore Precursor: Mechanism & Application

The core function of 1-AA-2-CA in pigment manufacturing is to serve as a precursor that undergoes specific chemical transformations to build larger, more complex, and highly stable pigment molecules. A prime example is its indirect role in the synthesis pathway of high-performance vat dyes and pigments like C.I. Pigment Red 177 (4,4'-diamino-1,1'-dianthraquinonyl).

While 1-AA-2-CA itself is not directly dimerized to form Pigment Red 177, its related precursor, 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamic Acid), is fundamental to many anthraquinone dye syntheses.[2][8] The synthesis of Pigment Red 177 typically starts with Bromamic Acid, which undergoes an Ullmann condensation reaction.[9] This reaction, catalyzed by copper, couples two molecules of the precursor to form an intermediate which is then desulfonated to yield the final pigment.[8][9]

The general principle involves leveraging the reactivity of the amino group and a leaving group (like bromine) on the anthraquinone ring to build larger, conjugated systems. The resulting pigments, such as those in the quinacridone and anthraquinone families, are valued for their brilliant colors and exceptional fastness properties.[10][11]

Application Note I: Synthesis of Anthraquinone Pigment Precursors

This section details the foundational reactions involving anthraquinone derivatives, illustrating the chemical principles behind the creation of advanced pigment intermediates.

Protocol 1: Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid via Reduction

This protocol outlines a common laboratory-scale synthesis of the title compound from its nitro precursor. The reduction of the nitro group to an amine is a critical step in activating the molecule for subsequent dye synthesis reactions.

Principle: 1-Nitroanthraquinone-2-carboxylic acid is reduced to 1-aminoanthraquinone-2-carboxylic acid using a reducing agent like hydrazine hydrate in an alkaline aqueous medium. The nitro group is selectively reduced without affecting the carboxylic acid or the anthraquinone core.[12][13]

Materials & Reagents:

ReagentFormulaM.W.QuantityNotes
1-Nitroanthraquinone-2-carboxylic acidC₁₅H₇NO₆313.2230 partsStarting material
Hydrazine HydrateN₂H₄·H₂O50.0610 partsReducing agent
Sodium Hydroxide Solution (30%)NaOH40.0067 partsProvides alkaline medium
Deionized WaterH₂O18.02~1500 partsSolvent and washing
Hydrochloric Acid (aq)HCl36.46As neededFor acidification

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a mixture of 250 parts deionized water, 10 parts hydrazine hydrate, and 67 parts of 30% aqueous sodium hydroxide solution.[12][13]

  • Heat the mixture to 70°C with constant stirring.

  • Over the course of 1 hour, gradually add 30 parts of 1-nitroanthraquinone-2-carboxylic acid to the heated solution.[12][13]

  • Causality Check: Gradual addition is crucial to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, increase the temperature to 80°C and maintain it for 4 hours, continuing to stir the reaction mass.[13]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and dilute it with an additional 250 parts of water, then filter the resulting precipitate.[13]

  • Resuspend the precipitate in 1000 parts of water and acidify the slurry with hydrochloric acid until the pH is acidic.[13]

  • Causality Check: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

  • Collect the final precipitate by filtration, wash thoroughly with water until the filtrate is neutral and colorless, and dry in an oven at 80-100°C.[13]

Expected Yield: Approximately 20 parts of 1-aminoanthraquinone-2-carboxylic acid.[12][13]

Application Note II: Synthesis of C.I. Pigment Red 177

This protocol describes a modern, simplified synthesis of C.I. Pigment Red 177 from its disulfonic acid precursor using an ionic liquid medium. This method avoids the use of large quantities of waste-generating sulfuric acid.

Principle: 4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS) is desulfonated at high temperature in an ionic liquid. The ionic liquid acts as a stable, non-volatile solvent that facilitates the reaction. The final pigment is then precipitated by adding an anti-solvent like methanol.[14][15]

Materials & Reagents:

ReagentFormula/TypeM.W.QuantityNotes
4,4'-diamino-1,1'-dianthraquinone-3,3'-disulfonic acid (DAS)C₂₈H₁₆N₂O₁₀S₂624.575.0 gStarting material
1-Butyl-3-methylimidazolium tetrafluoroborate (BSMTF)C₈H₁₅BF₄N₂226.0230.0 gIonic Liquid Solvent
MethanolCH₃OH32.04200 gAnti-solvent for precipitation

Procedure:

  • Charge a 300 mL four-necked flask with 5.0 g of DAS and 30.0 g of BSMTF ionic liquid.[14]

  • Place the flask in an oil bath and begin stirring. Heat the mixture to 140°C and hold for 11 hours to carry out the desulfonation reaction.[14]

  • Causality Check: The high temperature is necessary to overcome the activation energy for the removal of the stable sulfonic acid groups. The ionic liquid provides a thermally stable medium for this process.

  • After the reaction period, cool the mixture to below 50°C. This is a critical safety step to prevent the violent boiling of methanol in the next step.[14]

  • Slowly add 200 g of methanol to the cooled, viscous reaction mixture with stirring. The Pigment Red 177 product, which is insoluble in methanol, will precipitate out.[14][15]

  • Collect the precipitated solid by suction filtration.

  • Wash the filter cake with additional methanol to remove any residual ionic liquid.

  • Dry the filter cake in an oven at 80°C for 12 hours to obtain the final Pigment Red 177.[14]

Expected Yield: >95% (approx. 4.8 g).[14][15]

Workflow & Characterization

The synthesized pigment should be characterized to confirm its identity and purity.

Table 2: Characterization Data for Anthraquinone Pigments

Analysis TechniqueExpected Result for Anthraquinone DerivativesReference
UV-Vis Spectroscopy Absorption bands in the visible region (e.g., 500-700 nm), indicative of the extended π-conjugated system. The exact λmax is sensitive to substituents.[4]
FTIR Spectroscopy Characteristic peaks for C=O (quinone) around 1670 cm⁻¹, N-H stretching for amino groups around 3300-3500 cm⁻¹, and aromatic C=C stretching.[16]
¹³C NMR Spectroscopy Signals for carbonyl carbons are typically observed in the δ 180-190 ppm region.[4]
Mass Spectrometry A prominent molecular ion peak (M⁺). Common fragmentation includes the loss of CO molecules from the quinone structure.[16]

Diagram 1: General Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Pigment Synthesis (Example Pathway) cluster_2 Finishing & QC A 1-Nitroanthraquinone- 2-carboxylic Acid B 1-Aminoanthraquinone- 2-carboxylic Acid A->B  Reduction (Hydrazine) C Bromamic Acid (Related Precursor) D 4,4'-diamino-1,1'-dianthraquinone- 3,3'-disulfonic acid (DAS) C->D  Ullmann  Condensation E C.I. Pigment Red 177 D->E  Desulfonation  (Ionic Liquid) F Crude Pigment E->F G Purification (Washing / Filtration) F->G H Characterization (Spectroscopy, etc.) G->H I Final Pigment Powder H->I

Caption: Workflow from precursor synthesis to final pigment characterization.

Diagram 2: Chemical Transformation Logic

G start Anthraquinone Core -NO₂ -COOH intermediate Anthraquinone Core -NH₂ -COOH start:f0->intermediate:f0 Reduction product1 Final Pigment (e.g., Vat Dyes) intermediate:f0->product1 Condensation/ Cyclization product2 Decarboxylated Intermediate 1-Aminoanthraquinone intermediate:f1->product2 Decarboxylation

Caption: Key reactions of 1-Aminoanthraquinone-2-carboxylic acid.

Safety and Handling

As with many aromatic compounds, 1-Aminoanthraquinone-2-carboxylic acid and its precursors should be handled with care in a well-ventilated area or fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. High-temperature reactions, especially those involving ionic liquids or concentrated acids, must be conducted with appropriate shielding and temperature control.

References

  • Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). Google Scholar.
  • Anthraquinone dyes. (n.d.). Wikipedia. Retrieved from [Link]

  • Anthraquinone dye | Synthesis, Applications, Properties. (n.d.). Britannica. Retrieved from [Link]

  • Preparation of New Pigments of Quinacridone Group and their Pigmentory Properties. (n.d.). Google Scholar.
  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (2022). ACS Publications. Retrieved from [Link]

  • What is the reaction mechanism of Pigment Red 177 synthesis? (2025). Winchem Industrial Blog. Retrieved from [Link]

  • PROCESS FOR PRODUCING QUINACRIDONE PIGMENT COMPOSITION. (2022). European Patent Office. Retrieved from [Link]

  • Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. (n.d.). Sultan Qaboos University House of Expertise. Retrieved from [Link]

  • Process for the preparation of quiacridone pigments. (n.d.). European Patent Office. Retrieved from [Link]

  • Process for producing quinacridone pigment composition. (2018). Justia Patents. Retrieved from [Link]

  • Anthraquinone Dyes. (2025). Dyeing-pedia. Retrieved from [Link]

  • Process for producing quinacridone pigment composition. (n.d.). Google Patents.
  • An Efficient Method for Improved Preparation of C.I. Pigment Red 177 Intermediate. (n.d.). Google Scholar.
  • Method for preparing pigment red 177 in ionic liquid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Method for preparing pigment red 177 in ionic liquid. (n.d.). Google Patents.
  • 1-Aminoanthraquinone-2-carboxylic Acid. (n.d.). Google Scholar.
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  • Synthesis of 1-aminoanthraquinone. (n.d.). European Patent Office. Retrieved from [Link]

  • Synthesis of 1-amino-anthraquinone. (n.d.). Google Patents.
  • 1-Aminoanthraquinone-2-carboxylic Acid. (n.d.). The Merck Index Online. Retrieved from [Link]

  • Process for the production of aminoanthraquinone compounds. (n.d.). Google Patents.
  • Anthraquinone. (n.d.). OMLC. Retrieved from [Link]

  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Chemistry and Manufacturing of Vat Dyes. (2009). Fibre2Fashion. Retrieved from [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (n.d.). CORE. Retrieved from [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. (2019). Analytica Chimica Acta. Retrieved from [Link]

  • Process for the preparation of 1-aminoanthraquinones. (n.d.). Google Patents.
  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023). MDPI. Retrieved from [Link]

  • Process for the manufacture of 1-amino-2-caboxylic acid- anthraquinones. (n.d.). Google Patents.

Sources

experimental protocol for the decarboxylation of 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: High-Efficiency Decarboxylation of 1-Aminoanthraquinone-2-carboxylic Acid for the Synthesis of 1-Aminoanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Aminoanthraquinone is a foundational chemical intermediate, pivotal in the synthesis of a wide array of vat dyes, disperse dyes, and pharmaceutically relevant compounds. A critical step in its production is the decarboxylation of its precursor, 1-aminoanthraquinone-2-carboxylic acid. This application note provides a detailed, field-proven protocol for this transformation. We delve into the underlying chemical principles, offer a step-by-step experimental guide, and present a robust framework for ensuring reaction success and product purity. The described methodology emphasizes safety, efficiency, and reproducibility, making it suitable for both academic research and process development settings.

Scientific Principles and Rationale

The removal of a carboxyl group from an aromatic ring, known as decarboxylation, is often a thermodynamically challenging process that requires significant energy input. Unlike aliphatic β-keto acids, which decarboxylate readily through a cyclic transition state, aromatic carboxylic acids lack a low-energy pathway for the elimination of carbon dioxide (CO₂).[1] Consequently, achieving efficient decarboxylation typically necessitates high temperatures or the use of catalysts.[2][3]

The protocol detailed herein employs a metal-catalyzed approach, a well-established method for promoting the decarboxylation of aromatic carboxylic acids.[4][5][6] The reaction is conducted in a high-boiling point solvent, such as quinoline or pyridine, to achieve the necessary thermal conditions, typically in the range of 200-350°C.[5][6]

The mechanism, while complex, is believed to involve the coordination of the carboxylic acid to a metal catalyst, often copper or its salts. This coordination facilitates the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, leading to the release of CO₂ and the formation of the desired 1-aminoanthraquinone product. A patent specifically highlights the efficacy of catalysts like iron or zinc in an acidic medium, or copper powder in a high-boiling solvent like pyridine, for this transformation.[5][7] This guide will focus on the latter, a widely applicable and effective method.

Safety and Handling

Mandatory Prerequisite: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all reagents. The following are key hazards to consider:

  • 1-Aminoanthraquinone & Precursor: Anthraquinone derivatives may cause skin irritation, allergic skin reactions, and are considered potentially carcinogenic.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.[10][11]

  • High-Boiling Solvents (Pyridine/Quinoline): These are flammable, toxic, and have strong, unpleasant odors. All handling and the reaction itself must be performed inside a certified chemical fume hood.

  • High Temperatures: The reaction operates at high temperatures, posing a risk of severe burns. Ensure heating mantles are properly secured and monitored.

  • Pressure Build-up: The evolution of CO₂ gas can lead to pressure build-up. The system must not be sealed airtight; a reflux condenser open to a bubbler or a nitrogen line is essential.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat.

  • Chemical splash goggles.

  • Heavy-duty, chemical-resistant gloves (check compatibility with the chosen solvent).

Experimental Protocol: Catalytic Decarboxylation

This protocol describes the decarboxylation on a 5-gram scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Equipment
Reagents & Materials Grade Supplier Example Notes
1-Aminoanthraquinone-2-carboxylic acid≥98%Sigma-Aldrich, TCIStarting material.
Copper Powder<10 µm, ≥99.5%Sigma-AldrichCatalyst.
Pyridine or QuinolineAnhydrous, ≥99%Acros OrganicsHigh-boiling solvent.[5]
TolueneACS GradeFisher ScientificFor product precipitation/washing.
Hydrochloric Acid (HCl)2 M solutionVWRFor washing.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher ScientificFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Equipment
Three-neck round-bottom flask (100 mL)
Heating mantle with magnetic stirrer and thermocouple
Reflux condenser
Nitrogen gas inlet and bubbler
Glass funnel and filter paper
Rotary evaporator
Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Assemble Apparatus: Flask, Condenser, Stirrer B Charge Flask: 1. Starting Material 2. Copper Powder 3. Solvent A->B C Inert Atmosphere: Flush with Nitrogen B->C D Heat to Reflux (approx. 230-270°C) C->D E Monitor Reaction: Observe CO₂ evolution (Typically 2-4 hours) D->E F Cool to Room Temp. E->F G Filter to Remove Catalyst F->G H Solvent Removal: (Vacuum Distillation) G->H I Precipitate Product (e.g., with Toluene) H->I J Collect Crude Product (Filtration) I->J K Recrystallize (e.g., from Ethanol/Acetic Acid) J->K L Dry & Characterize (TLC, NMR, MP) K->L

Caption: Catalytic decarboxylation of 1-aminoanthraquinone-2-carboxylic acid to 1-aminoanthraquinone.

References

  • Title: Pyrolysis Mechanisms of Aromatic Carboxylic Acids Source: OSTI.GOV URL: [Link]

  • Title: Safety Data Sheet: Anthraquinone Source: Carl ROTH URL: [Link]

  • Source: Google Patents (US4328161A)
  • Title: Synthesis of 1-amino-anthraquinone-2-carboxylic acid Source: PrepChem.com URL: [Link]

  • Source: Google Patents (EP0818435A1)
  • Title: ANTHRAQUINONE - (For Synthesis) MSDS Source: Oxford Lab Fine Chem LLP URL: [Link]

  • Title: Safety Data Sheet: Anthraquinone Source: Carl ROTH URL: [Link]

  • Source: Google Patents (EP0499450A1)
  • Title: Synthesis of 1-aminoanthraquinone Source: European Patent Office (EP 0499450 A1) URL: [Link]

  • Title: Synthesis of 1-amino-anthraquinone Source: European Patent Office (EP 0499451 A1) URL: [Link]

  • Title: DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids Source: YouTube URL: [Link]

  • Title: Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the carboxylic acid group in 1-Aminoanthraquinone-2-carboxylic acid (AACA). AACA is a bifunctional molecule featuring an electron-rich amino group and a reactive carboxylic acid on a rigid anthraquinone scaffold, making it a valuable building block in the synthesis of dyes and potential therapeutic agents.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to make informed decisions for synthesizing specific ester, amide, and acyl chloride derivatives. Detailed, field-tested protocols are provided for each major class of derivatization, alongside characterization data, troubleshooting advice, and mechanistic diagrams to ensure reproducible and successful outcomes.

Introduction: The Strategic Importance of AACA Derivatization

1-Aminoanthraquinone-2-carboxylic acid (AACA) is a structurally unique starting material. The anthraquinone core is a well-established chromophore and has been implicated in the biological activity of various anticancer and antimicrobial compounds. The molecule possesses two key functional groups ripe for chemical modification: a nucleophilic amino group at the C1 position and an electrophilic carboxylic acid at the C2 position.

The strategic derivatization of the carboxylic acid group is a critical step in modulating the molecule's properties. By converting the -COOH group into esters or amides, researchers can:

  • Tune Pharmacokinetic Properties: Modify solubility, lipophilicity, and metabolic stability for drug development.

  • Introduce New Functionalities: Attach fluorescent tags, linkers for bioconjugation, or other pharmacophores.

  • Synthesize Novel Dyestuffs: Alter the electronic properties of the anthraquinone system to achieve different colors and dyeing characteristics.[1]

This guide focuses exclusively on reactions targeting the carboxylic acid, addressing the potential challenges of chemoselectivity posed by the adjacent amino group and providing robust protocols for achieving high-yield conversions.

Core Chemical Reactivity of AACA

The reactivity of AACA is dominated by its two functional groups. The carboxylic acid (-COOH) can be activated to react with nucleophiles, while the amino group (-NH2) is itself nucleophilic.

  • Carboxylic Acid Group (C2): This group is the primary target for derivatization. Its reactivity can be enhanced by converting the hydroxyl portion into a better leaving group. This is typically achieved through protonation under acidic conditions (as in esterification) or by reaction with activating agents to form highly reactive intermediates like acyl chlorides or active esters.

  • Amino Group (C1): This group is a potential site for side reactions, particularly in amidation protocols where it can compete with the intended amine nucleophile. The reaction conditions must be carefully selected to favor derivatization at the carboxylic acid. Under harsh acidic conditions, the amino group can be protonated, which deactivates it towards unwanted side reactions.

Strategic Pathways for Carboxylic Acid Derivatization

The conversion of AACA's carboxylic acid into various derivatives can be accomplished via three primary pathways: Esterification, Amidation, and conversion to a highly reactive Acyl Chloride intermediate.

G cluster_ester Esterification cluster_amide Amidation cluster_acyl Intermediate Activation AACA 1-Aminoanthraquinone- 2-carboxylic acid (AACA) Fischer Fischer-Speier Reaction (Alcohol, Acid Catalyst, Heat) AACA->Fischer Coupling Peptide Coupling Reaction (Amine, Coupling Agents) AACA->Coupling Thionyl Reaction with SOCl₂ or (COCl)₂ AACA->Thionyl Ester Ester Derivative (R-COOR') Fischer->Ester Amide Amide Derivative (R-CONHR') Coupling->Amide AcylCl Acyl Chloride Derivative (R-COCl) AcylCl->Ester + Alcohol (R'OH) AcylCl->Amide + Amine (R'NH₂) Thionyl->AcylCl

Figure 1. Key derivatization pathways for the carboxylic acid group of AACA.
Esterification via Fischer-Speier Reaction

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium process, and to drive the reaction toward the ester product, an excess of the alcohol is typically used as the solvent, and the water byproduct is removed.[3][4]

Mechanism Rationale: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, water is eliminated as a leaving group, and deprotonation yields the final ester product.[4]

G cluster_mech start Carboxylic Acid (AACA) step1 Protonation of Carbonyl Oxygen (+ H⁺) start->step1 activated Activated Carbocation step1->activated step2 Nucleophilic Attack by Alcohol (R'OH) activated->step2 intermediate Tetrahedral Intermediate step2->intermediate step3 Proton Transfer intermediate->step3 water_leaving Intermediate with -OH₂⁺ Group step3->water_leaving step4 Elimination of Water (-H₂O) water_leaving->step4 protonated_ester Protonated Ester step4->protonated_ester step5 Deprotonation (-H⁺) protonated_ester->step5 product Ester Product step5->product

Figure 2. Simplified workflow of the Fischer esterification mechanism.
Amidation via Coupling Agents

For applications in drug discovery, converting the carboxylic acid to an amide is often the most critical transformation. This is best achieved using peptide coupling agents, which convert the carboxylic acid into a highly reactive activated intermediate in situ.[5] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve yields and suppress side reactions.[6][7]

Mechanism Rationale: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and readily undergoes nucleophilic attack by an amine. The role of HOBt is to trap this active intermediate, forming an HOBt-ester, which is less prone to side reactions (like racemization in chiral acids) but still highly reactive towards the amine. This two-step, one-pot process is highly efficient for forming the amide bond under mild conditions.[5]

G AACA AACA (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) AACA->Intermediate + EDC EDC (Carbodiimide) EDC->Intermediate Product Amide Product (R-CONHR') Intermediate->Product + Byproduct Urea Byproduct Intermediate->Byproduct Amine Amine (R'-NH₂) Amine->Product

Figure 3. Role of EDC in activating a carboxylic acid for amidation.
Acyl Chloride Formation

For maximum reactivity, the carboxylic acid can be converted to an acyl chloride. This is a powerful intermediate that reacts readily with a wide range of nucleophiles, including alcohols, amines, and thiols, often without the need for a catalyst. Thionyl chloride (SOCl₂) is a common reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[8]

Causality Behind Choice: This method is chosen when the nucleophile is weak or sterically hindered, or when subsequent reactions require a highly electrophilic carbonyl. However, the harsh conditions and high reactivity of the acyl chloride mean that protection of other sensitive functional groups (like the amino group on AACA) might be necessary, though often the reaction can be controlled with careful temperature management.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer Esterification - Synthesis of Methyl 1-aminoanthraquinone-2-carboxylate

This protocol details the synthesis of the methyl ester of AACA, a common first derivative.

  • Rationale: This method uses a large excess of methanol to serve as both reagent and solvent, driving the equilibrium towards the product. Sulfuric acid is a cost-effective and potent catalyst.[3][9] The product has a known melting point of 228°C, which aids in its identification.[10]

Materials & Equipment:

  • 1-Aminoanthraquinone-2-carboxylic acid (AACA)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add AACA (2.67 g, 10 mmol) and a magnetic stir bar.

  • Add 50 mL of anhydrous methanol to the flask. Stir to create a suspension.

  • Catalyst Addition: In an ice bath, slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of cold deionized water. A red precipitate will form.

  • Neutralization: Carefully add saturated NaHCO₃ solution to the mixture until the effervescence ceases and the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst.

  • Isolation: Collect the red solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with deionized water (3 x 50 mL) to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 60°C overnight.

  • Characterization: The expected product is Methyl 1-aminoanthraquinone-2-carboxylate, which appears as red needles. Confirm identity via melting point (Lit. mp 228°C), FTIR, and NMR.[10]

Protocol 2: Amide Coupling - Synthesis of N-Benzyl-1-aminoanthraquinone-2-carboxamide

This protocol uses EDC and HOBt for the efficient synthesis of an amide derivative under mild conditions.

  • Rationale: EDC is a zero-buyproduct coupling agent, and HOBt is added to improve efficiency and minimize side reactions.[7] Dichloromethane (DCM) is a common solvent for these reactions. Triethylamine (TEA) is used as a base to neutralize the HCl salt of EDC and any acid formed during the reaction.

Materials & Equipment:

  • 1-Aminoanthraquinone-2-carboxylic acid (AACA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM, Anhydrous)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve AACA (1.34 g, 5 mmol) in 40 mL of anhydrous DCM.

  • Add HOBt (0.74 g, 5.5 mmol) and EDC (1.05 g, 5.5 mmol) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve benzylamine (0.59 g, 5.5 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture.

  • Add triethylamine (0.77 mL, 5.5 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

  • Characterization: Confirm the structure of N-Benzyl-1-aminoanthraquinone-2-carboxamide using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Acyl Chloride Formation - Synthesis of 1-Aminoanthraquinone-2-carbonyl chloride

This protocol describes the conversion of AACA to its highly reactive acyl chloride derivative.

  • Rationale: Thionyl chloride is an effective reagent for this conversion, with the advantage that byproducts are gaseous and easily removed.[8][11] The reaction must be conducted under strictly anhydrous conditions as the acyl chloride product is highly moisture-sensitive. This product is typically not isolated but used immediately in the next synthetic step.

Materials & Equipment:

  • 1-Aminoanthraquinone-2-carboxylic acid (AACA)

  • Thionyl Chloride (SOCl₂)

  • Toluene (Anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and gas trap (e.g., connected to a bubbler with mineral oil or a base trap)

  • Magnetic stirrer, heating mantle, nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add AACA (2.67 g, 10 mmol) and 40 mL of anhydrous toluene.

  • Add a single drop of DMF as a catalyst.

  • Reagent Addition: Slowly add thionyl chloride (1.5 mL, 20 mmol, 2 equivalents) to the suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Reflux: Attach the reflux condenser (with a gas trap) and heat the mixture to reflux (approx. 110°C) for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Completion: The reaction is complete when a clear, deep-red solution is formed.

  • Solvent Removal: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all residual SOCl₂ is removed.[12]

  • Use: The resulting solid, 1-Aminoanthraquinone-2-carbonyl chloride, is highly reactive and should be used immediately for the next reaction (e.g., esterification or amidation) without further purification.

Characterization of Derivatives

Successful derivatization is confirmed by a combination of spectroscopic methods.[13]

TechniqueObservation for Successful Derivatization
FTIR Disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). Appearance of a new C=O stretch for the ester (approx. 1735 cm⁻¹) or amide (approx. 1650 cm⁻¹).
¹H NMR Disappearance of the acidic proton signal (-COOH). Appearance of new signals corresponding to the added alkyl/aryl group (e.g., a singlet at ~3.9 ppm for a methyl ester, or signals for the benzyl group in the amide).
¹³C NMR A shift in the carbonyl carbon signal. Appearance of new signals from the added ester or amide moiety.
Mass Spec The molecular ion peak (M+) will correspond to the calculated molecular weight of the new derivative.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield (All Reactions) Incomplete reaction; Insufficient reaction time or temperature; Deactivated reagents.Monitor reaction by TLC to confirm completion. Increase reaction time or temperature moderately. Use fresh, anhydrous solvents and new bottles of reagents.
Fischer Esterification Fails Water present in the reaction mixture, shifting equilibrium to the left; Catalyst is inactive.Use anhydrous alcohol and glassware. Consider using a Dean-Stark trap to remove water azeotropically. Use fresh concentrated acid catalyst.
Amide Coupling Fails Coupling agent (e.g., EDC) has hydrolyzed; Amine is not nucleophilic enough; Steric hindrance.Use a fresh bottle of EDC. Add an activating agent like DMAP. Switch to a more powerful coupling reagent like HATU. Increase reaction temperature.
Acyl Chloride formation gives dark, insoluble material Reaction temperature too high, causing polymerization or side reactions.Perform the reaction at a lower temperature before refluxing. Ensure slow, controlled addition of thionyl chloride.

Conclusion

The derivatization of the carboxylic acid group of 1-Aminoanthraquinone-2-carboxylic acid is a versatile strategy for synthesizing a wide array of functional molecules for materials science and medicinal chemistry. By understanding the principles behind Fischer esterification, modern amide coupling reactions, and acyl chloride activation, researchers can effectively and reproducibly synthesize desired derivatives. The protocols and insights provided in this guide serve as a robust foundation for the successful chemical modification of this important synthetic building block.

References

  • PrepChem.com. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • Khan, A. K., et al. (2015). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. ResearchGate. Retrieved from [Link]

  • Gouda, M. A., et al. (2009). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and.
  • Khan, A. K. (n.d.). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives.
  • Google Patents. (n.d.). US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • Google Patents / European Patent Office. (n.d.). EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Google Patents. (n.d.). US4016182A - Process for the production of aminoanthraquinone compounds.
  • Merck Index. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid.
  • Royal Society of Chemistry. (n.d.). RSC Advances Journal. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • Google Patents / European Patent Office. (n.d.). EP 0499450 A1 - Synthesis of 1-aminoanthraquinone.
  • SpringerLink. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]

  • NIH - PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]

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functionalization of the amino group in 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Chemoselective N-Functionalization of 1-Aminoanthraquinone-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the selective functionalization of the C1 amino group of 1-Aminoanthraquinone-2-carboxylic acid (AACA). AACA is a critical scaffold in the development of pharmaceuticals and advanced materials, owing to its role as a DNA intercalator, enzyme inhibitor, and vibrant chromophore.[1] The primary challenge in its derivatization lies in the competing reactivity of its amino and carboxylic acid moieties. This note details robust, field-proven protocols for chemoselective N-acylation and N-sulfonylation, explains the underlying chemical principles governing selectivity, and provides a systematic guide for product characterization and troubleshooting.

Introduction: The Strategic Importance of AACA

1-Aminoanthraquinone-2-carboxylic acid is a bifunctional organic compound featuring a rigid, planar anthraquinone core.[1] This structure is a privileged scaffold in medicinal chemistry, particularly in the design of anticancer agents.[1][2] Its derivatives are known to function as DNA intercalating agents and inhibitors of critical enzymes like topoisomerase II.[3] Furthermore, the anthraquinone core is an excellent chromophore, making its derivatives valuable in the dye industry and materials science.[1]

The synthetic utility of AACA is rooted in its two distinct functional groups: a nucleophilic aromatic amine at the C1 position and a carboxylic acid at the C2 position. Modifying the amino group is a primary strategy for tuning the molecule's biological activity, solubility, and binding affinity. However, achieving selective N-functionalization requires careful control of reaction conditions to prevent undesired reactions at the carboxylic acid site, such as esterification or amide formation via a mixed anhydride intermediate.

Principle of Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another in a multifunctional molecule.[4][5][6] In the case of AACA, the C1 amino group is a stronger nucleophile than the carboxylate anion (formed under basic conditions) or the neutral carboxylic acid. This inherent difference in nucleophilicity is the cornerstone of the selective protocols described herein.

  • Amino Group (NH₂): The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack on electrophiles like acyl chlorides and sulfonyl chlorides.

  • Carboxylic Acid Group (COOH): While the hydroxyl group can be nucleophilic, it is significantly less so than the amine. Under basic conditions, it is deprotonated to the carboxylate (COO⁻), which is a much weaker nucleophile due to the delocalization of the negative charge.

By employing non-nucleophilic bases and controlling stoichiometry, we can direct electrophilic attack exclusively to the more reactive amino group.

Core Experimental Protocols

This section details step-by-step protocols for the two most common and synthetically valuable N-functionalization reactions: acylation and sulfonylation.

Protocol 1: N-Acylation via Acyl Chloride

This protocol describes the formation of an amide bond at the C1 position using benzoyl chloride as a model acylating agent.

Causality: The reaction proceeds via nucleophilic acyl substitution. The highly nucleophilic amino group of AACA attacks the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. It acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. Without the base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.

G

Materials & Reagents:

  • 1-Aminoanthraquinone-2-carboxylic acid (AACA) (MW: 267.24 g/mol )

  • Benzoyl Chloride (MW: 140.57 g/mol )

  • Pyridine (anhydrous)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.74 mmol) of AACA in 25 mL of anhydrous pyridine. The deep red color of AACA should be apparent. Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Stirring is crucial to ensure uniform temperature.

  • Addition of Acylating Agent: Add 0.47 mL (4.11 mmol, 1.1 equivalents) of benzoyl chloride dropwise to the cooled solution over 10-15 minutes using a dropping funnel. Maintain the temperature at 0°C during addition to control the reaction exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol).

  • Work-up & Precipitation: Once the reaction is complete (disappearance of the AACA spot on TLC), slowly pour the reaction mixture into 200 mL of an ice-water slurry with vigorous stirring. This step quenches the reaction and precipitates the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and excess pyridine.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure N-(1-carboxy-9,10-dioxoanthracen-2-yl)benzamide.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Protocol 2: N-Sulfonylation via Sulfonyl Chloride

This protocol details the formation of a sulfonamide linkage, a key functional group in many pharmaceuticals, using p-toluenesulfonyl chloride (TsCl).

Causality: Similar to acylation, this reaction is a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The use of a base like pyridine is again critical for neutralizing the HCl byproduct. Sulfonamide formation is generally very robust and irreversible under these conditions.

Materials & Reagents:

  • 1-Aminoanthraquinone-2-carboxylic acid (AACA)

  • p-Toluenesulfonyl chloride (TsCl) (MW: 190.65 g/mol )

  • Pyridine (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Standard laboratory glassware as in Protocol 1.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 g (3.74 mmol) of AACA in 30 mL of anhydrous pyridine in a 100 mL round-bottom flask under an inert atmosphere.

  • Addition of Sulfonylating Agent: To the stirring solution at room temperature, add 0.78 g (4.11 mmol, 1.1 equivalents) of p-toluenesulfonyl chloride in one portion. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Precipitation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold 1 M HCl with vigorous stirring. The HCl neutralizes the pyridine and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate is neutral (check with pH paper).

  • Purification & Drying: Recrystallize the crude solid from an appropriate solvent system (e.g., acetic acid or an ethanol/water mixture) and dry in a vacuum oven.

G cluster_reagents1 Acylation cluster_reagents2 Sulfonylation AACA 1-Aminoanthraquinone- 2-carboxylic Acid (AACA) AcylChloride R-COCl Pyridine, RT SulfonylChloride R-SO₂Cl Pyridine, 60°C Amide N-Acyl Derivative (Amide) Sulfonamide N-Sulfonyl Derivative (Sulfonamide) AcylChloride->Amide Forms C-N bond SulfonylChloride->Sulfonamide Forms S-N bond

Product Characterization and Validation

Validation of the final product structure is non-negotiable. A combination of spectroscopic methods should be employed to confirm successful N-functionalization and rule out side reactions.[7][8][9]

TechniqueExpected Observations for N-Acylated AACARationale
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet) downfield (>10 ppm). New signals in the aromatic region corresponding to the protons of the newly introduced acyl group. A downfield shift of the AACA aromatic protons adjacent to the new amide group.The chemical environment of the protons changes significantly upon amide formation. The deshielding effect of the carbonyl group causes the N-H proton to appear far downfield.
¹³C NMR Appearance of a new carbonyl carbon signal for the amide (typically 165-175 ppm). Signals corresponding to the carbons of the new acyl group.Confirms the incorporation of the acyl moiety into the structure.
FT-IR Disappearance of the characteristic N-H stretching vibrations of the primary amine (~3300-3500 cm⁻¹, two bands). Appearance of a new N-H stretch for the secondary amide (~3300 cm⁻¹, one band) and a strong amide C=O stretch (~1650-1680 cm⁻¹).Provides direct evidence of the conversion of the primary amine to a secondary amide functional group.
Mass Spec (MS) The molecular ion peak ([M+H]⁺ or [M-H]⁻) will correspond to the calculated molecular weight of the N-functionalized product.Confirms the correct mass of the synthesized compound, verifying that the desired addition has occurred.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficient base, leading to protonation of the starting amine.3. Reaction temperature too low or time too short.1. Use freshly opened or distilled acyl/sulfonyl chloride.2. Ensure anhydrous solvent and use at least 1.1 equivalents of base.3. Increase reaction time and/or temperature; monitor closely with TLC.
Starting Material Remains 1. Insufficient amount of acylating/sulfonylating agent.2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the electrophile.2. Extend the reaction time or gently increase the temperature.
Multiple Products Observed on TLC 1. Di-acylation (reaction at both N and O).2. Impure starting materials.1. Maintain low reaction temperatures (0°C) during the addition of the electrophile to enhance selectivity.2. Purify starting AACA by recrystallization before use.
Product Fails to Precipitate 1. Product is partially soluble in the work-up solvent.2. Insufficient volume of anti-solvent (water/HCl) used.1. Concentrate the reaction mixture under reduced pressure before pouring into the anti-solvent.2. Use a larger volume of ice-cold anti-solvent. Try adding NaCl to "salt out" the product.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible methodology for the selective N-functionalization of 1-aminoanthraquinone-2-carboxylic acid. By leveraging the inherent difference in nucleophilicity between the amino and carboxylic acid groups and carefully controlling reaction conditions, researchers can efficiently synthesize a diverse library of AACA derivatives. These methods are foundational for exploring structure-activity relationships in drug discovery and for developing novel materials with tailored photophysical properties.

References

  • RSC Publishing. Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Available at: [Link]

  • Frontiers in Chemistry. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Available at: [Link]

  • Academic Journals. (2011, July 18). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Available at: [Link]

  • National Institutes of Health (NIH). (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • ACS Publications. (2023, July 18). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Available at: [Link]

  • J-Stage. (2021, June 1). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Available at: [Link]

  • National Institutes of Health (NIH). (2023, July 18). Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. Available at: [Link]

  • ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. Available at: [Link]

  • ResearchGate. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Available at: [Link]

  • Russian Chemical Reviews. (2024, October 25). Methods for functionalization of anthraquinones. Available at: [Link]

  • RSC Publishing. Site-selective and diastereoselective functionalization of α-amino acid and peptide derivatives via palladium-catalyzed sp3 C–H activation. Available at: [Link]

  • ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PrepChem.com. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Available at: [Link]

  • MDPI. (2024, December 19). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015, September 10). N-acylation of amino-9,10-anthraquinones by the system of strong carboxylic acid – ammonium thiocyanate. Available at: [Link]

  • National Institutes of Health (NIH). (2018, July 3). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. Available at: [Link]

  • ResearchGate. (2025, August 4). Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. Available at: [Link]

Sources

The Versatile Precursor: Application Notes on the Synthesis of Functional Materials from 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

1-Aminoanthraquinone-2-carboxylic acid is a unique bifunctional molecule that serves as a versatile starting material for a wide array of functional materials.[1] Its rigid anthraquinone core imparts desirable properties such as thermal stability and strong absorption in the visible light spectrum, while the strategically positioned amino and carboxylic acid groups offer two distinct points for chemical modification. This dual functionality allows for the construction of complex molecular architectures, including vibrant dyes, robust polymers, and novel heterocyclic compounds with potential biological activity. These derivatives are explored for applications in textiles, optoelectronics, and pharmaceuticals.[1]

This guide provides an in-depth exploration of the synthetic utility of 1-aminoanthraquinone-2-carboxylic acid. It is designed for researchers and professionals in materials science and drug development, offering not just procedural steps but also the underlying chemical principles that govern these transformations. We will delve into detailed protocols for the synthesis of the parent compound and its conversion into high-performance dyes and complex heterocyclic systems.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of 1-Aminoanthraquinone-2-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₅H₉NO₄[1]
Molecular Weight 267.24 g/mol [1]
Appearance Red, needle-like crystals[1]
Melting Point 295-296 °C
Solubility Soluble in sodium hydroxide, pyridine, and concentrated sulfuric acid. Slightly soluble in ether, benzene, and alcohol. Insoluble in water.

Safety and Handling:

1-Aminoanthraquinone-2-carboxylic acid, like many aromatic compounds, requires careful handling to minimize exposure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid: A Foundational Protocol

The reliable synthesis of the starting material is the first critical step. The following protocol is a well-established method for the preparation of 1-aminoanthraquinone-2-carboxylic acid from 1-nitroanthraquinone-2-carboxylic acid.

Protocol 1: Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

This protocol details the reduction of a nitro group to an amine using hydrazine hydrate in an alkaline solution.[1]

Materials:

  • 1-Nitroanthraquinone-2-carboxylic acid

  • Hydrazine hydrate

  • 30% Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Stirring plate with heating mantle

  • Condenser

  • Dropping funnel

  • Büchner funnel and flask

  • pH paper or meter

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, condenser, and dropping funnel, prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts 30% aqueous sodium hydroxide solution.

  • Addition of Starting Material: Heat the mixture to 70°C with stirring. Slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid over the course of 1 hour.

  • Reaction: After the addition is complete, raise the temperature to 80°C and maintain it for 4 hours with continuous stirring.

  • Isolation of the Intermediate: Dilute the reaction mixture with 250 parts of water and filter the precipitate using a Büchner funnel.

  • Acidification: Transfer the precipitate to a beaker and suspend it in 1000 parts of water. Acidify the suspension with hydrochloric acid until the pH is acidic.

  • Final Product Isolation: Filter the resulting precipitate, wash it with water until the filtrate is colorless and neutral, and then dry it to obtain 1-aminoanthraquinone-2-carboxylic acid.[1]

Expected Yield: Approximately 20 parts of 1-aminoanthraquinone-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Alkaline Medium: The use of sodium hydroxide creates the necessary alkaline environment for the reduction of the nitro group by hydrazine hydrate to proceed efficiently.

  • Controlled Addition: The slow, portion-wise addition of the nitro compound at a controlled temperature prevents a runaway exothermic reaction and ensures a more complete reduction.

  • Acidification: Acidification is crucial for the precipitation of the final product, as the carboxylate salt formed in the basic reaction medium is soluble in water.

Workflow Diagram:

Synthesis_Protocol_1 cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation A Mix Water, Hydrazine Hydrate, and NaOH Solution B Heat to 70°C A->B C Slowly Add 1-Nitroanthraquinone-2-carboxylic Acid B->C D Heat to 80°C for 4 hours C->D E Dilute with Water and Filter D->E F Suspend in Water and Acidify E->F G Filter, Wash, and Dry F->G H Final Product: 1-Aminoanthraquinone-2-carboxylic Acid G->H

Caption: Workflow for the synthesis of 1-aminoanthraquinone-2-carboxylic acid.

Application in the Synthesis of Functional Dyes

The chromophoric anthraquinone core makes 1-aminoanthraquinone-2-carboxylic acid an excellent precursor for the synthesis of a variety of dyes. The amino and carboxylic acid groups provide handles for tuning the color and properties of the final dye molecule.

Protocol 2: Synthesis of 1-Aminoanthraquinone-2-carboxamides

This protocol demonstrates the conversion of the carboxylic acid group into an amide, a common strategy for creating disperse dyes. The reaction proceeds via the formation of a more reactive acyl chloride intermediate.

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline (or other primary/secondary amine)

  • Anhydrous pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Schlenk flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Heating mantle

  • Dropping funnel

  • Standard glassware for workup

Procedure:

  • Acyl Chloride Formation: In a Schlenk flask under an inert atmosphere, suspend 1-aminoanthraquinone-2-carboxylic acid (1 equivalent) in anhydrous DMF. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. After the addition, heat the mixture to 60-70°C for 2-3 hours until the evolution of gas ceases.

  • Amidation: Cool the reaction mixture to room temperature. In a separate flask, dissolve aniline (1.1 equivalents) in anhydrous pyridine. Slowly add the solution of the amine to the acyl chloride solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup: Pour the reaction mixture into ice-water. Filter the precipitate, wash it thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid. Finally, wash again with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by amines.

  • Pyridine: Pyridine acts as a base to neutralize the HCl gas produced during the formation of the acyl chloride and also catalyzes the reaction.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the acyl chloride intermediate is highly reactive with water and will hydrolyze back to the carboxylic acid.

Reaction Scheme Diagram:

Amide_Synthesis cluster_reactants cluster_reagents cluster_product Reactant1 1-Aminoanthraquinone-2-carboxylic Acid Product 1-Amino-N-phenylanthraquinone-2-carboxamide Reactant1->Product 1. SOCl₂, Pyridine, DMF 2. Aniline, Pyridine Reactant2 Aniline Reagent1 SOCl₂, Pyridine, DMF

Caption: Synthesis of an amide dye from 1-aminoanthraquinone-2-carboxylic acid.

Synthesis of Heterocyclic Systems

The bifunctional nature of 1-aminoanthraquinone-2-carboxylic acid makes it an ideal starting material for the synthesis of fused heterocyclic systems, which are of interest for their potential biological activities and unique photophysical properties.

Protocol 3: Synthesis of Pyrimidoanthraquinone Derivatives

This protocol describes the synthesis of a pyrimidoanthraquinone derivative through the reaction of 1-aminoanthraquinone-2-carbohydrazide with a 1,3-dicarbonyl compound. The initial step is the conversion of the carboxylic acid to a carbohydrazide.

Part A: Synthesis of 1-Aminoanthraquinone-2-carbohydrazide

Materials:

  • Ethyl 1-aminoanthraquinone-2-carboxylate (ester of the starting acid)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve ethyl 1-aminoanthraquinone-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain 1-aminoanthraquinone-2-carbohydrazide.

Part B: Synthesis of 1-Amino-2-(3',5'-dimethylpyrazole-1'-carbonyl)anthraquinone

Materials:

  • 1-Aminoanthraquinone-2-carbohydrazide

  • Acetylacetone

  • Ethanol

Procedure:

  • Dissolve 1-aminoanthraquinone-2-carbohydrazide (1 equivalent) in hot ethanol.

  • Add acetylacetone (1 equivalent).

  • Heat the reaction mixture under reflux for 8 hours.

  • Concentrate the solution and cool it.

  • Filter the resulting solid, wash with methanol, and dry. The product can be further purified by recrystallization from aqueous DMF.

Causality Behind Experimental Choices:

  • Hydrazinolysis: The reaction of the ester with hydrazine hydrate is a standard method for the synthesis of hydrazides. The high nucleophilicity of hydrazine allows for the efficient displacement of the ethoxy group.

  • Condensation with Acetylacetone: Acetylacetone, a 1,3-dicarbonyl compound, undergoes a condensation reaction with the hydrazide to form a stable five-membered pyrazole ring. The acidic protons of the methylene group in acetylacetone facilitate the initial reaction with the hydrazide.

Reaction Pathway Diagram:

Heterocycle_Synthesis Start Ethyl 1-Aminoanthraquinone-2-carboxylate Intermediate 1-Aminoanthraquinone-2-carbohydrazide Start->Intermediate Hydrazine Hydrate, Ethanol, Reflux Product Pyrimidoanthraquinone Derivative Intermediate->Product Acetylacetone, Ethanol, Reflux

Caption: Synthetic pathway to a pyrimidoanthraquinone derivative.

Conclusion and Future Outlook

1-Aminoanthraquinone-2-carboxylic acid stands out as a highly valuable and versatile building block in the synthesis of functional organic materials. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in creating novel dyes, polymers, and bioactive heterocyclic compounds. The dual reactivity of the amino and carboxylic acid groups, combined with the inherent properties of the anthraquinone scaffold, opens up a vast chemical space for the design and synthesis of next-generation materials. Future research in this area will likely focus on the development of more complex and multifunctional materials, such as chemo-sensors, organic semiconductors, and targeted therapeutic agents, all stemming from this remarkable precursor.

References

  • PrepChem. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Available at: [Link]

  • Google Patents. EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Indian Journal of Chemistry. Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and... Available at: [Link]

  • Google Patents. US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid. Available at: [Link]

  • ResearchGate. Reaction of 1Nitro9,10-anthraquinone-2-carboxylic Acid with 2Aminoethanol. Available at: [Link]

  • PubMed. Synthesis and biological activity of some heterocyclic systems containing anthraquinone. Available at: [Link]

  • Google Patents. CN100400568C - The preparation method of poly-alpha aminoanthraquinone.
  • Arabian Journal of Chemistry. Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage. Available at: [Link]

  • PrepChem. Synthesis of 1-amino-2-carboxyanthraquinone. Available at: [Link]

  • ScienceDirect. The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-proven insights to overcome common challenges and enhance the yield and purity of your target compound.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during the synthesis of 1-Aminoanthraquinone-2-carboxylic acid. We will explore two primary synthetic routes: the reduction of 1-nitroanthraquinone-2-carboxylic acid and the Ullmann condensation.

Route 1: Reduction of 1-Nitroanthraquinone-2-carboxylic Acid

This method is a common and effective way to produce 1-Aminoanthraquinone-2-carboxylic acid. A typical procedure involves the reduction of the nitro group using a reducing agent like hydrazine hydrate in an alkaline solution.[1][2]

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the possible causes and how can I improve the conversion?

A1: Incomplete reduction is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For hydrazine hydrate, a significant excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: The reduction may be temperature-sensitive. If the reaction is proceeding slowly, a modest increase in temperature, for instance, to 80°C as suggested in some protocols, can enhance the reaction rate.[1][2] However, be cautious of excessive heat, as it can promote side reactions.

  • Poor Quality of Starting Material: The purity of your 1-nitroanthraquinone-2-carboxylic acid is crucial. Impurities can interfere with the reaction. Consider purifying the starting material if you suspect it to be of low quality.

  • Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting material has limited solubility.

Q2: I'm observing the formation of a significant amount of byproducts, complicating the purification process. What are these byproducts and how can I minimize their formation?

A2: Side reactions can significantly lower your yield and make purification challenging. Common byproducts in the reduction of nitroarenes can include azoxy, azo, and hydrazo compounds.

To minimize byproduct formation:

  • Control the Reaction Temperature: As mentioned, avoid excessively high temperatures.

  • Optimize the Addition of the Reducing Agent: A slow, controlled addition of the reducing agent can help to maintain a consistent reaction environment and reduce the likelihood of side reactions.

  • Degas the Solvent: Dissolved oxygen can sometimes lead to undesired oxidative side reactions. Degassing your solvent before starting the reaction can be beneficial.

Q3: The purification of the final product is proving difficult, and I'm struggling to obtain a pure sample. What are the best practices for purifying 1-Aminoanthraquinone-2-carboxylic acid?

A3: Purification can indeed be a hurdle. Here's a recommended approach based on a documented procedure:[1]

  • Initial Filtration: After the reaction is complete, the product is often precipitated. Filter the reaction mixture to collect the crude product.

  • Washing: Wash the precipitate thoroughly with water to remove any inorganic salts and water-soluble impurities.

  • Acidification: The product can be further purified by dissolving it in a basic aqueous solution and then re-precipitating it by acidification with an acid like hydrochloric acid. This helps to remove any non-acidic impurities.

  • Final Washing and Drying: Wash the precipitated product with water until the filtrate is neutral and colorless. Dry the purified product under vacuum.

Route 2: Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction that can be employed to form the C-N bond in 1-Aminoanthraquinone-2-carboxylic acid.[3] This typically involves the reaction of a halogenated anthraquinone-2-carboxylic acid with an amino source in the presence of a copper catalyst.

Q1: I'm experiencing low to no product yield in my Ullmann coupling reaction. What are the critical parameters to check?

A1: The success of an Ullmann reaction hinges on several factors. Here's a breakdown of what to investigate:[4]

  • Catalyst Activity: The copper catalyst is the heart of the reaction. Ensure you are using a high-purity, active copper source, typically a Cu(I) salt like CuI. If your catalyst is old or has been exposed to air, its activity may be compromised.

  • Ligand Choice: The right ligand is crucial for stabilizing the copper catalyst and facilitating the reaction. Common ligands for Ullmann couplings include diamines, amino acids, and phenanthrolines. You may need to screen a few different ligands to find the optimal one for your specific substrates.

  • Base Selection: The base plays a critical role in the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The choice of base can significantly impact the reaction outcome.

  • Solvent Effects: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used.

  • Reaction Temperature: Ullmann reactions often require elevated temperatures. If the reaction is not proceeding, a gradual increase in temperature may be necessary.

Q2: My Ullmann reaction is producing a complex mixture of side products. What are the likely side reactions and how can I suppress them?

A2: Side reactions in Ullmann couplings can be a significant issue. Potential side reactions include:

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct.

  • Reduction of the Aryl Halide: The starting material can be dehalogenated.

  • Degradation of the Nucleophile: The amine source may not be stable under the reaction conditions.

To minimize these side reactions:

  • Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Optimize the Catalyst and Ligand: A well-chosen catalyst-ligand system can improve the selectivity of the reaction.

  • Control the Temperature: While high temperatures are often necessary, excessive heat can promote side reactions.

Q3: How can I effectively purify my product from the copper catalyst and other reaction components?

A3: Removing the copper catalyst and other residues is essential for obtaining a pure product.

  • Aqueous Workup: After the reaction, an aqueous workup is typically performed. Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual copper.

  • Filtration: If the product is a solid, it can be isolated by filtration and then washed to remove impurities.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel can be an effective method to separate the desired product from byproducts and residual catalyst.

Optimization of Ullmann Coupling Reaction Conditions

The following table provides a summary of key parameters to consider when optimizing your Ullmann coupling reaction for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid.

ParameterOptionsConsiderations
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂Cu(I) salts are generally more active.[4]
Ligand 1,10-Phenanthroline, L-proline, N,N'-dimethylethylenediamineThe choice of ligand is substrate-dependent and may require screening.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base can influence the reaction rate and yield.
Solvent DMF, DMAc, NMP, DioxaneThe solvent should be high-boiling and able to dissolve the reactants.
Temperature 100-180 °CHigher temperatures often lead to faster reactions but can also increase side products.

Experimental Workflow for Troubleshooting

The following diagram illustrates a general workflow for troubleshooting the synthesis of 1-Aminoanthraquinone-2-carboxylic acid.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Analysis & Purification P Low Yield or Purity C1 Reagent Purity P->C1 C2 Reaction Setup (Inert atmosphere, etc.) P->C2 C3 Stoichiometry P->C3 O1 Temperature C1->O1 C2->O1 C3->O1 O2 Reaction Time O1->O2 O3 Catalyst/Ligand/Base (for Ullmann) O2->O3 O4 Reducing Agent (for Reduction) O3->O4 A1 Reaction Monitoring (TLC, LC-MS) O4->A1 A2 Workup & Purification Protocol A1->A2

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid?

A1: The choice of synthetic route often depends on the availability of starting materials, scalability, and safety considerations. The reduction of 1-nitroanthraquinone-2-carboxylic acid is a relatively straightforward and high-yielding method, making it a popular choice.[1][2] The Ullmann condensation offers more flexibility in terms of the starting materials but may require more extensive optimization of the reaction conditions.

Q2: What are the primary safety precautions to consider during these syntheses?

A2: Both synthetic routes involve hazardous materials and conditions.

  • Hydrazine: Hydrazine is a toxic and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • High Temperatures and Pressures: The Ullmann reaction often requires high temperatures, which can lead to pressure buildup in a sealed reaction vessel. It is crucial to use appropriate glassware and to monitor the reaction pressure.

  • Solvents: Many of the solvents used are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

Q3: Can microwave irradiation be used to improve the synthesis of 1-Aminoanthraquinone-2-carboxylic acid?

A3: Yes, microwave-assisted synthesis has been shown to be an effective technique for accelerating Ullmann coupling reactions, often leading to shorter reaction times and improved yields.[5] This approach could potentially be applied to the synthesis of 1-Aminoanthraquinone-2-carboxylic acid, although specific optimization would be required.

References

Technical Support Center: Purification of Crude 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Aminoanthraquinone-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this valuable synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 1-Aminoanthraquinone-2-carboxylic acid, offering explanations and actionable protocols to resolve them.

Problem 1: Low Purity After Initial Synthesis; Persistent Yellow/Brown Discoloration.

Cause: The most common impurity in the synthesis of 1-Aminoanthraquinone-2-carboxylic acid via reduction is the starting material, 1-nitroanthraquinone-2-carboxylic acid. This unreacted nitro compound imparts a yellowish-brown color to the final product and can be difficult to remove by simple filtration.

Solution: Acid-Base Extraction and Precipitation

This technique leverages the amphoteric nature of 1-Aminoanthraquinone-2-carboxylic acid, which possesses both a basic amino group and an acidic carboxylic acid group. This allows for its solubilization in both acidic and basic aqueous solutions, while neutral impurities remain in an organic phase.

Underlying Principle: 1-Aminoanthraquinone-2-carboxylic acid can be protonated at the amino group in acidic conditions and deprotonated at the carboxylic acid group in basic conditions, forming water-soluble salts in both cases.[1][2] In contrast, the likely impurity, 1-nitroanthraquinone-2-carboxylic acid, is only acidic and will form a water-soluble salt in basic conditions but will remain largely insoluble in acidic aqueous solutions. This difference in solubility provides a basis for separation.

Detailed Protocol:

  • Dissolution in Base:

    • Suspend the crude 1-Aminoanthraquinone-2-carboxylic acid in a suitable organic solvent in which the desired product has low solubility, such as dichloromethane or diethyl ether.

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to the suspension in a separatory funnel.[3][4] The carboxylic acid group will be deprotonated, forming the sodium salt, which is soluble in the aqueous layer.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer, containing the sodium salt of your product and the nitro-impurity, should be a deep red color. The organic layer will contain neutral impurities.

  • Separation and Washing:

    • Drain the aqueous layer into a clean flask.

    • Wash the organic layer with a small portion of the aqueous base to ensure complete extraction of the acidic compounds. Combine the aqueous layers.

    • The organic layer can be discarded or processed separately if neutral impurities are of interest.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a 1 M solution of hydrochloric acid (HCl) dropwise while stirring.[5]

    • Monitor the pH of the solution. As the solution becomes acidic, the protonated 1-Aminoanthraquinone-2-carboxylic acid will precipitate out of the solution as a red solid. The optimal pH for precipitation is typically the isoelectric point of the molecule, where its net charge is zero, minimizing its solubility in water.[6]

    • Continue adding acid until no more precipitate forms. Check the pH to ensure it is acidic.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water until the filtrate is colorless and neutral to remove any inorganic salts.[7]

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual water.

Workflow Diagram: Acid-Base Purification

crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) crude->add_base separate1 Separate Layers add_base->separate1 aq_layer1 Aqueous Layer (Product & Acidic Impurities) separate1->aq_layer1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 acidify Acidify with HCl aq_layer1->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure 1-Aminoanthraquinone-2-carboxylic acid filter_dry->pure_product

Caption: Workflow for acid-base purification.

Problem 2: Product Recovery is Low After Recrystallization.

Cause: The choice of recrystallization solvent is critical. If the compound is too soluble in the solvent at low temperatures, or if too much solvent is used, a significant portion of the product will remain in the mother liquor, leading to low recovery.

Solution: Systematic Solvent Selection and Optimized Recrystallization Protocol

Underlying Principle: Recrystallization works by dissolving the impure compound in a hot solvent and then allowing it to cool slowly.[8] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent Selection Guide:

Solvent SystemSuitability for 1-Aminoanthraquinone-2-carboxylic acidRationale
Single Solvents
NitrobenzeneReported as a suitable solvent.High boiling point allows for a large temperature gradient for crystallization. Use with caution due to toxicity.
Glacial Acetic AcidReported as a suitable solvent.[9]The acidic nature can help to keep the amino group protonated and may influence crystal packing.
Ethanol/MethanolPotential for use, but solubility may be high even at low temperatures.Test on a small scale. May be more suitable as part of a mixed solvent system.
Mixed Solvents
Dichloromethane/HexanePotentially effective.Dichloromethane acts as the "good" solvent to dissolve the compound, while hexane acts as the "poor" solvent to induce crystallization upon cooling.[8]
Ethanol/WaterPotentially effective.Ethanol dissolves the compound, and the addition of water as the "poor" solvent decreases its solubility.

Detailed Recrystallization Protocol (Single Solvent):

  • Dissolution:

    • Place the crude 1-Aminoanthraquinone-2-carboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., glacial acetic acid).

    • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and adding slightly more solvent before allowing it to cool more slowly.

  • No Crystals Form: The solution may be too dilute or supersaturated. Try boiling off some of the solvent to concentrate the solution, or induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-Aminoanthraquinone-2-carboxylic acid?

A1: Pure 1-Aminoanthraquinone-2-carboxylic acid should be a red, crystalline solid. The reported melting point is in the range of 293-295 °C. A lower or broader melting point range is indicative of impurities.

Q2: How can I monitor the purity of my product during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.

  • Stationary Phase: Silica gel plates are commonly used.[10]

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or ethanol) is a good starting point. A small amount of acetic acid can be added to the mobile phase to improve the spot shape of the carboxylic acid.

  • Visualization: The spots are colored, so they can be visualized directly. A UV lamp can also be used for visualization.

  • Interpretation: The pure product should appear as a single spot with a consistent Rf value. The presence of multiple spots indicates impurities.

Q3: Is chromatographic purification a viable option for this compound?

A3: Yes, column chromatography can be used for high-purity applications, although it may be less practical for large-scale purifications.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can be effective.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a good starting point for method development.[1][6]

Q4: My final product is still not pure enough. What are my next steps?

A4: If a single purification technique does not yield the desired purity, a combination of methods is recommended. For example, you can perform an acid-base extraction first to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity.

Workflow Diagram: Combined Purification Strategy

crude Crude Product acid_base Acid-Base Extraction crude->acid_base purity_check1 Purity Check (TLC/HPLC) acid_base->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC/HPLC) recrystallization->purity_check2 purity_check1->recrystallization If needed high_purity High Purity Product purity_check1->high_purity Purity Sufficient purity_check2->high_purity Purity Sufficient insufficient_purity Purity Insufficient purity_check2->insufficient_purity

Caption: A multi-step purification workflow.

References

  • Acid–base extraction. In: Wikipedia. Retrieved from [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic. Confluence. Retrieved from [Link]

  • How to extract a molecule with amine and carboxylic acid functional group on it? ResearchGate. Retrieved from [Link]

  • Acid-Base Extraction.1. University of Colorado Boulder. Retrieved from [Link]

  • Process for the preparation of 1-aminoanthraquinones. Google Patents.
  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. Retrieved from [Link]

  • Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. National Institutes of Health. Retrieved from [Link]

  • Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. Semantic Scholar. Retrieved from [Link]

  • Process for the preparation of 1-aminoanthraquinones. Google Patents.
  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com. Retrieved from [Link]

  • Process for the preparation of 1-aminoanthraquinones. Google Patents.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]

  • TLC-Thin Layer Chromatography. operachem. Retrieved from [Link]

  • TLC-Thin Layer Chromatography. operachem. Retrieved from [Link]

  • Development and Validation of HPLC-PDA Assay method of Frangula emodin. Malta Journal of Chemistry. Retrieved from [Link]

Sources

identification of byproducts in 1-Aminoanthraquinone-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Aminoanthraquinone-2-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis and purification. Our goal is to provide you with not just answers, but the underlying scientific principles to empower your experimental work. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios.

Section 1: Understanding the Synthesis and Potential Byproducts

Q1: What are the most common synthetic routes for 1-Aminoanthraquinone-2-carboxylic acid, and how do they influence byproduct formation?

The choice of synthetic pathway is the single most critical factor determining the impurity profile of your final product. Two primary routes are prevalent, each with a characteristic set of potential byproducts.

  • Reduction of 1-Nitroanthraquinone-2-carboxylic Acid: This is a widely used method where the nitro group is reduced to an amine.[1][2] The reaction is typically carried out using reducing agents like hydrazine hydrate in an alkaline solution.[1]

    • Causality: The primary challenge here is ensuring complete reduction. Incomplete or side reactions during the reduction process can lead to a variety of impurities.

    • Common Byproducts:

      • Unreacted Starting Material: 1-Nitroanthraquinone-2-carboxylic acid.

      • Partially Reduced Intermediates: Such as hydroxylamino, azo, or azoxy compounds. These can be unstable and may lead to further downstream impurities.

      • Over-reduction Products: While less common for this specific transformation, aggressive reducing conditions could potentially affect the anthraquinone core.

  • Amination of a 1-Haloanthraquinone-2-carboxylic Acid: This route involves a nucleophilic substitution reaction, where a halogen (typically chlorine or bromine) at the 1-position is displaced by an amino group, often from ammonia. These reactions can be copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination).[3][4][5]

    • Causality: The efficiency of the C-N bond formation is key. The reaction conditions (temperature, pressure, catalyst) must be carefully controlled to prevent side reactions.

    • Common Byproducts:

      • Unreacted Starting Material: e.g., 1-Chloroanthraquinone-2-carboxylic acid.

      • Hydrolysis Product: 1-Hydroxyanthraquinone-2-carboxylic acid, formed if water competes with ammonia as the nucleophile.[6] This is often a significant, colored impurity.

      • Dehalogenation Product: Anthraquinone-2-carboxylic acid, where the halogen is replaced by hydrogen.[6]

      • Dimerization/Condensation Products: Byproducts from the coupling of two anthraquinone molecules.[6]

The following diagram illustrates the relationship between the synthetic route and the resulting impurities.

cluster_0 Synthesis Routes cluster_1 Potential Byproducts Nitro Reduction Nitro Reduction Unreacted Nitro Unreacted 1-Nitro-AQ-2-CA Nitro Reduction->Unreacted Nitro Incomplete Reaction Partially Reduced Partially Reduced (Azo, Azoxy, etc.) Nitro Reduction->Partially Reduced Side Reaction Halo Amination Halo Amination Unreacted Halo Unreacted 1-Halo-AQ-2-CA Halo Amination->Unreacted Halo Incomplete Reaction Hydrolysis 1-Hydroxy-AQ-2-CA Halo Amination->Hydrolysis Reaction with H2O Dehalogenation Anthraquinone-2-CA Halo Amination->Dehalogenation Reductive Side Reaction

Caption: Relationship between synthesis routes and potential byproducts.

Section 2: Analytical Identification and Characterization

This section provides a systematic approach to identifying unknown impurities. The combination of chromatographic separation with spectroscopic analysis is the cornerstone of effective impurity profiling.[7][8][9]

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

An unknown peak requires a methodical investigation. The first step is to use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to get a molecular weight.

Workflow for Impurity Identification:

HPLC_Peak Unexpected HPLC Peak LCMS 1. Run LC-MS Analysis HPLC_Peak->LCMS MW Determine Molecular Weight (m/z) LCMS->MW Compare 2. Compare MW to Expected Byproducts MW->Compare Match Match Found? Compare->Match Isolate 3. Isolate via Prep-HPLC/SFC Match->Isolate Yes No_Match No Obvious Match Match->No_Match No NMR 4. Characterize by NMR (1H, 13C) Isolate->NMR Confirm Structure Confirmed NMR->Confirm No_Match->Isolate

Caption: General workflow for identifying an unknown impurity peak.

Step-by-Step Protocol: HPLC-MS Analysis
  • Sample Preparation: Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with NMP). Ensure complete dissolution.

  • Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).[10][11] Electrospray Ionization (ESI) is a common and effective ionization method for this class of compounds.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase A: Water with 0.1% Formic Acid or 0.05% TFA.[12]

    • Mobile Phase B: Acetonitrile or Methanol.[12]

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 - 1.2 mL/min.[12]

    • Detection: UV detector set at a relevant wavelength (e.g., 254 nm) and the MS detector scanning a relevant mass range (e.g., m/z 150-500).[12][13]

  • Data Analysis:

    • Correlate the retention time of the unknown peak in your UV chromatogram with the mass spectrum at that time.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This gives you the molecular weight of the impurity.[14]

Q3: My LC-MS analysis provided a molecular weight. What are the next steps?

With the molecular weight, you can now form a hypothesis about the impurity's identity by comparing it to the masses of expected byproducts.

Table 1: Common Byproducts and Their Expected Molecular Weights

Potential ByproductSynthesis Route OriginMolecular FormulaMolecular Weight ( g/mol )Expected m/z ([M+H]⁺)
1-Aminoanthraquinone-2-carboxylic acid (Product) -C₁₅H₉NO₄267.24268.24
1-Nitroanthraquinone-2-carboxylic acidNitro ReductionC₁₅H₇NO₆297.22298.22
1-Chloroanthraquinone-2-carboxylic acidHalo AminationC₁₅H₇ClO₄286.67287.67
1-Hydroxyanthraquinone-2-carboxylic acidHalo AminationC₁₅H₈O₅268.22269.22
Anthraquinone-2-carboxylic acidHalo AminationC₁₅H₈O₄252.22253.22
1-Aminoanthraquinone (Decarboxylation Product)BothC₁₄H₉NO₂223.23224.23

If the observed mass matches one of these, you have a strong lead. The next definitive step is structural confirmation. This requires isolating the impurity, typically by preparative HPLC, and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Step-by-Step Protocol: NMR Analysis for Structural Confirmation
  • Isolation: Use preparative HPLC with the same or a scaled-up version of your analytical method to isolate several milligrams of the impurity.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[15]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. If needed, 2D NMR experiments like COSY and HSQC can provide further structural details.

  • Interpretation:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns of the aromatic protons. The substitution pattern on the anthraquinone rings will give a unique signature.

    • ¹³C NMR: The number of signals and their chemical shifts will confirm the carbon backbone and the presence of key functional groups (e.g., carbonyls, carboxylic acid).

    • Compare the acquired spectra to known spectra of your suspected compound or to the spectrum of your main product to identify structural differences.[16][17]

Section 3: Troubleshooting Common Issues

Q4: My final product has a dull or incorrect color. What could be the cause?

Possible Cause: The vibrant color of anthraquinone derivatives is highly sensitive to their substitution pattern. A common culprit for off-colors is the presence of a 1-hydroxyanthraquinone-2-carboxylic acid byproduct, which often imparts a purplish or duller hue compared to the target amine.[6]

Troubleshooting Steps:

  • Run HPLC-UV/Vis: Analyze your sample using a photodiode array (PDA) or UV/Vis detector. Compare the UV-Vis spectrum of the impurity peak to that of your main product. Hydroxy-substituted anthraquinones will have a distinctly different absorption spectrum (λmax) than their amino-substituted counterparts.[15]

  • Check LC-MS: Look for a peak with an m/z corresponding to the hydroxy-substituted compound (e.g., [M+H]⁺ ≈ 269.22).

  • Review Synthesis: If confirmed, revisit your amination reaction conditions. The presence of water, excessively high temperatures, or prolonged reaction times can favor the hydrolysis side reaction.[4] Ensure your ammonia source is anhydrous if possible and that your reaction vessel is dry.

Q5: My reaction seems to stall, and I have a high percentage of starting material remaining. What should I do?

Possible Causes & Solutions:

  • For Nitro Reduction:

    • Inactive Reducing Agent: The reducing agent (e.g., hydrazine hydrate) may have degraded. Use a fresh bottle or titrate to confirm its concentration.

    • Incorrect Stoichiometry/pH: Ensure the correct molar equivalents of the reducing agent and base are used. The pH of the reaction medium is critical for this reduction.[1]

  • For Halo Amination:

    • Catalyst Deactivation: If using a copper or palladium catalyst, it may have been poisoned or deactivated. Ensure starting materials are pure and the reaction is performed under the recommended atmosphere (e.g., inert for Buchwald-Hartwig).[18]

    • Insufficient Temperature/Pressure: Amination reactions, especially Ullmann-type, can require high temperatures to proceed at a reasonable rate.[4] Verify your reaction temperature and consider if a sealed vessel is needed to reach the required temperature/pressure.

    • Poor Ligand Choice (for Pd-catalyzed reactions): The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[19][20] If the reaction is sluggish, consider screening different ligands known to be effective for coupling with aryl chlorides/bromides.

References

  • Wang, M. et al. (2015). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry. Analytical Methods. Available at: [Link]

  • Wang, M. et al. (2015). Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. Analytical Methods. Available at: [Link]

  • Olejniczak, A. et al. (2011). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • AMSbiopharma (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • S, S. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • G, S. et al. (2011). Recent trends in the impurity profile of pharmaceuticals. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Wiley (n.d.). 1-Amino-anthraquinone-2-carboxylic acid. SpectraBase. Available at: [Link]

  • Janiga, A. et al. (2021). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. Materials (Basel). Available at: [Link]

  • PrepChem (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • Thatipamula, V. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ardena. Available at: [Link]

  • E.I. Du Pont De Nemours and Company (1992). Synthesis of 1-amino-anthraquinone. European Patent Office.
  • Al-Kadasi, R. M. et al. (2016). Synthesis of aminocarbazole–anthraquinone fused dyes and polymers. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Bayer Aktiengesellschaft (1982). Process for the preparation of 1-aminoanthraquinone-2-carboxylic acid. Google Patents.
  • Ciba-Geigy Corporation (1982). Process for the preparation of 1-aminoanthraquinones. Google Patents.
  • E.I. Du Pont De Nemours and Company (1992). Synthesis of 1-aminoanthraquinone. European Patent Office.
  • Lin, S. Y. et al. (1999). HPLC determination of 9,10-anthraquinone-2-carboxylic acid in serum and its application to pharmacokinetic study. Journal of Food and Drug Analysis. Available at: [Link]

  • Zakharyuta, A. N. et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules. Available at: [Link]

  • Sumitomo Chemical Company, Limited (1976). Process for purifying 1-aminoanthraquinone. Google Patents.
  • Wiley (n.d.). 1-Amino-anthraquinone-2-carboxylic acid [FTIR]. SpectraBase. Available at: [Link]

  • Magano, J. & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wikipedia (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Organic Chemistry Explained (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • E.I. Du Pont De Nemours and Company (1992). Synthesis of 1-aminoanthraquinone. Google Patents.
  • Lin, S. Y. et al. (1999). HPLC Determination of 9,10-Anthraquinone-2-Carboxylic Acid in Serum and Its Application to Pharmacokinetic Study. Journal of Food and Drug Analysis. Available at: [Link]

  • Kanygina, A. V. et al. (2021). Characterization of 1-aminoanthraquinone metabolite in rats after oral administration by HPLC-MS. ResearchGate. Available at: [Link]

  • Varghese, B. et al. (2014). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. Available at: [Link]

  • Figshare (n.d.). Reactions of Primary and Secondary Amines with Substituted Hydroquinones: Nuclear Amination, Side-Chain Amination, and Indolequinone Formation. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Side reactions in the amination. ResearchGate. Available at: [Link]

  • El-Subbagh, H. I. (2010). Chemistry of 2-aminoanthraquinones. ResearchGate. Available at: [Link]

  • E.I. Du Pont De Nemours and Company (1992). Synthesis of 1-amino-anthraquinone. Google Patents.
  • El-Garawani, I. M. et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Shanghai Anoky Group Co Ltd (2015). Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid. Google Patents.
  • Danish Environmental Protection Agency (n.d.). Precursors of oxidative hair dyes in hair colouring formulations. Danish Environmental Protection Agency. Available at: [Link]

  • Lin, S. Y. et al. (1999). HPLC Determination of 9,10-Anthraquinone-2-Carboxylic Acid in Serum and Its Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]

  • ResearchGate (2010). ChemInform Abstract: Reactions of Primary and Secondary Amines with Substituted Hydroquinones: Nuclear Amination, Side-Chain Amination, and Indolequinone Formation. ResearchGate. Available at: [Link]

  • Gavazzoni Dias, M. F. R. et al. (2022). Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing. Cosmetics. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the lab bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established scientific principles.

Introduction: The Importance and Challenges of Synthesis

1-Aminoanthraquinone-2-carboxylic acid is a vital intermediate in the synthesis of a wide array of high-performance dyes and pigments.[1][2][3] Its molecular structure is a key chromophore that, after further derivatization, leads to products with high color fastness and specific color properties.[1][3] While several synthetic routes exist, the most common laboratory and industrial method involves the chemical reduction of 1-nitroanthraquinone-2-carboxylic acid.

However, scaling this process presents significant challenges, including ensuring high yield and purity, managing hazardous reagents, and controlling reaction exotherms. This guide provides a structured approach to troubleshoot and overcome these hurdles.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems encountered during the scale-up synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low or has dropped significantly after scaling up. What are the likely causes and how can I fix this?

Low yield is one of the most common and frustrating challenges in process scale-up. The issue typically stems from incomplete reactions, side-product formation, or mechanical losses during workup.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction:

    • Causality: The reduction of the nitro group can be sluggish without optimal conditions. On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, and poor heat transfer can prevent the reaction from reaching the required activation temperature.

    • Solution:

      • Verify Stoichiometry: Ensure the molar ratio of the reducing agent is adequate. For instance, when using hydrazine hydrate with sodium hydroxide, a sufficient excess is required to drive the reaction to completion.[4]

      • Optimize Temperature & Time: Monitor the internal reaction temperature closely. A common protocol involves heating to 80°C and holding for several hours.[4] Consider extending the reaction time and confirm completion by taking aliquots for analysis (e.g., TLC or HPLC).

      • Improve Agitation: Ensure the stirrer or impeller design is appropriate for the vessel size to maintain a homogeneous suspension of the sparingly soluble starting material.

  • Side-Product Formation:

    • Causality: Over-reduction or alternative reaction pathways can consume your starting material and complicate purification. The choice of reducing agent is critical; some are more selective than others.[5] For example, aggressive reducing conditions might lead to the formation of other amino species or degradation of the anthraquinone core.

    • Solution:

      • Select a Milder Reducing System: A reported "green" and scalable method uses sodium hydrosulfide (NaHS) in water, which offers high chemo- and regioselectivity under mild conditions.[6] Another efficient industrial method uses formaldehyde in an alkaline medium, which can provide excellent yield and purity.[5]

      • Control Reagent Addition: On a large scale, add potent reducing agents like hydrazine hydrate portion-wise or via a dosing pump over a set period.[4] This helps to control the reaction exotherm and minimize localized high concentrations that can lead to side reactions.

  • Product Decomposition:

    • Causality: The anthraquinone scaffold can be sensitive to excessively high temperatures or extreme pH conditions in the presence of certain reagents.

    • Solution: Maintain strict temperature control. If using a highly exothermic reducing agent, ensure the cooling capacity of the reactor is sufficient. Avoid unnecessarily long exposure to harsh alkaline conditions during the reaction.

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to systematically diagnose the root cause of low yield.

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction sm_present Significant Starting Material Remains? check_reaction->sm_present side_products Multiple Impurity Spots/ Peaks Observed? sm_present->side_products No incomplete_sol Incomplete Reaction: 1. Increase Reaction Time/Temp 2. Increase Reagent Stoichiometry 3. Improve Agitation sm_present->incomplete_sol Yes side_prod_sol Side Reactions: 1. Lower Reaction Temperature 2. Control Reagent Addition Rate 3. Re-evaluate Reducing Agent (e.g., NaHS or Formaldehyde) side_products->side_prod_sol Yes workup_issue Reaction Complete, But Low Isolated Yield side_products->workup_issue No workup_sol Workup/Mechanical Loss: 1. Check Filter Porosity 2. Optimize pH for Precipitation 3. Analyze Mother Liquor for Dissolved Product workup_issue->workup_sol

Caption: A decision tree for troubleshooting low product yield.

Q2: The final product is difficult to purify and contains persistent impurities. How can I improve its purity?

Achieving high purity is critical, especially if the product is an intermediate for pharmaceuticals or high-grade dyes. Impurities often co-precipitate with the desired product.

Potential Causes & Recommended Solutions:

  • Insoluble Starting Material:

    • Causality: 1-nitroanthraquinone-2-carboxylic acid is poorly soluble in many solvents. If the reaction is incomplete, it will remain as a solid impurity in the final product.

    • Solution: The standard purification leverages a pH-dependent solubility switch. The carboxylic acid group of the product allows it to be dissolved in an aqueous base (like NaOH solution), while the unreacted nitro-precursor is less soluble.

      • Purification Protocol: After the initial filtration, re-slurry the crude product in a dilute sodium hydroxide solution to dissolve the desired 1-aminoanthraquinone-2-carboxylic acid. Filter off any insoluble materials (including unreacted starting material). The pure product is then reprecipitated by acidifying the filtrate with an acid like HCl.[4][7]

  • Base-Soluble Impurities:

    • Causality: Some byproducts may also contain acidic functional groups, causing them to dissolve in the base along with your product and co-precipitate upon acidification.

    • Solution:

      • Controlled Precipitation: Slowly add the acid during reprecipitation while monitoring the pH. Different species may precipitate at slightly different pH values.

      • Recrystallization: If impurities persist, consider recrystallization from a suitable high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP), although this adds complexity and cost at scale.

General Purification Workflow

This diagram outlines the standard, effective workflow for purifying the product based on its acidic nature.

purification_workflow start Crude Reaction Mixture dilute Dilute with Water start->dilute filter1 Filter to Collect Crude Solid dilute->filter1 dissolve Re-slurry Solid in dilute NaOH(aq) filter1->dissolve filter2 Filter to Remove Insoluble Impurities dissolve->filter2 filtrate Collect Sodium Salt in Filtrate filter2->filtrate acidify Acidify Filtrate (e.g., with HCl) filtrate->acidify precipitate Precipitate Pure Product acidify->precipitate filter3 Filter to Collect Pure Product precipitate->filter3 wash Wash with Water until Neutral filter3->wash dry Dry under Vacuum wash->dry

Caption: A standard workflow for the purification of the product.

Q3: What are the primary safety concerns when scaling up this synthesis, and what precautions must be taken?

Safety is paramount. The transition from fume hood to a pilot or production plant introduces new risks that must be rigorously managed.

Key Hazards & Mitigation Strategies:

  • Hazardous Reagents:

    • Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen.[4] Handle only in well-ventilated areas or closed systems. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[8]

    • Strong Acids/Bases (Oleum, NaOH): These are highly corrosive.[1][7] Use proper PPE and ensure emergency eyewash and shower stations are accessible. When diluting, always add acid to water, never the other way around.

    • Ammonia: If using an ammonolysis route, be aware that ammonia is volatile and can form explosive mixtures with air.[9] This process requires high-pressure reactors and robust safety protocols.[9]

  • Process Hazards:

    • Exothermic Reaction: The reduction of a nitro group is often highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction can lead to a dangerous increase in temperature and pressure.

    • Mitigation:

      • Use a reactor with a cooling jacket and ensure the cooling system is adequate.

      • Implement controlled, slow addition of the reducing agent.

      • Perform a reaction calorimetry study during process development to understand the thermal profile and potential risks.

  • Product Handling:

    • Dust Inhalation: The final product is a fine powder. Avoid generating dust during filtration, transfer, and drying.[8] Use ventilated enclosures or appropriate respiratory protection.

    • Toxicity: While data for the specific carboxylic acid is limited, related compounds like 2-aminoanthraquinone are suspected of causing cancer. It is prudent to handle the final product with care, using gloves, lab coats, and respiratory protection.

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent? A: Yes. While hydrazine is common in literature, industrial processes often favor alternatives due to safety and cost. Reduction with formaldehyde in an alkaline solution is a patented method that reports high yield and purity.[5] Another option is using sodium hydrosulfide (NaHS), which is promoted as a greener and highly selective method.[6]

Q: Is a catalyst required for this reaction? A: The reduction of 1-nitroanthraquinone-2-carboxylic acid itself does not typically require a metal catalyst. However, other syntheses of related anthraquinones, such as the Ullmann condensation or decarboxylation steps, often employ copper catalysts.[10][11][12] If your synthesis involves such steps, catalyst selection and removal become important considerations.

Q: How do I properly dry the final product at scale? A: After washing the filtered cake with water until the filtrate is neutral, the product should be dried under vacuum.[4] A vacuum oven or a filter-dryer is ideal. Avoid excessively high temperatures, which could cause decomposition. Drying is complete when the weight remains constant.

Experimental Protocols

Protocol 1: Synthesis via Hydrazine Reduction

This protocol is adapted from literature procedures and should be optimized for your specific scale and equipment.[4]

  • Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, prepare a mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts 30% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 70°C with stirring.

  • Reagent Addition: Slowly add 30 parts of 1-nitroanthraquinone-2-carboxylic acid over the course of 1 hour, maintaining the temperature at 70°C.

  • Reaction: After the addition is complete, heat the reaction mass to 80°C and stir at this temperature for 4 hours. Monitor reaction progress via TLC/HPLC.

  • Workup & Purification: a. Cool the reaction and dilute with 250 parts water. b. Filter the crude precipitate. c. Transfer the precipitate to a new vessel and stir with 1000 parts of water. d. Acidify the suspension with aqueous hydrochloric acid to precipitate the product. e. Filter the solid product. f. Wash the filter cake with water until the filtrate is colorless and neutral. g. Dry the final product under vacuum.

Data Summary: Comparison of Reduction Methods
Reducing SystemTypical ConditionsAdvantagesScale-Up Challenges & Considerations
Hydrazine / NaOH 70-80°C, 4-5 hours[4]Well-documented, effectiveHigh toxicity of hydrazine, exothermic, requires careful handling.
Formaldehyde / Base Alkaline medium[5]High yield and purity, economicalFormaldehyde is a sensitizer and suspected carcinogen.
Sodium Hydrosulfide (NaHS) Aqueous medium, mild conditions[6]"Green" chemistry, high selectivity, simple work-upPotential for H₂S gas release if pH becomes acidic.

References

  • Zhang, Y., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1982). US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • Havaldar, F. H., & Mishra, P. S. (2002). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and phthalazines. Indian Journal of Heterocyclic Chemistry, 12(2), 173-176.
  • European Patent Office. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • Google Patents. (1976). US3984425A - Process for purifying 1-aminoanthraquinone.
  • ResearchGate. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Retrieved from [Link]

  • Google Patents. (1982). EP0046863B1 - Process for the preparation of 1-aminoanthraquinone-2-carboxylic acid.
  • Google Patents. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • European Patent Office. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • European Patent Office. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. Retrieved from [Link]

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Technical Support Center: Managing Solubility of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Aminoanthraquinone-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this compound in their synthetic and experimental workflows. Here, we provide field-proven insights, detailed troubleshooting protocols, and foundational scientific principles to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)
Q1: What is 1-Aminoanthraquinone-2-carboxylic acid, and why is its solubility often a problem?

1-Aminoanthraquinone-2-carboxylic acid is a complex organic molecule featuring a large, planar, and non-polar anthraquinone core. This core structure promotes strong intermolecular π-π stacking, which makes it difficult for solvent molecules to penetrate and dissolve the solid crystal lattice[1]. Furthermore, the molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it a zwitterionic compound, whose net charge and polarity are highly dependent on the pH of the medium. At its isoelectric point (the pH at which the net charge is zero), its solubility is at a minimum[2][3]. These combined factors contribute to its poor solubility in many common solvents.

Q2: What are the best general-purpose solvents for dissolving 1-Aminoanthraquinone-2-carboxylic acid?

Due to its predominantly non-polar structure, 1-Aminoanthraquinone-2-carboxylic acid exhibits better solubility in polar aprotic organic solvents. These solvents can effectively disrupt the intermolecular forces of the solid. Good starting points include:

  • Dimethyl sulfoxide (DMSO)[1]

  • Dimethylformamide (DMF)[1]

  • N-Methyl-2-pyrrolidone (NMP)

It has poor solubility in water and non-polar solvents like hexane[1].

Q3: How does pH dramatically affect the solubility of this compound?

The pH of the solvent system is one of the most critical factors governing the solubility of 1-Aminoanthraquinone-2-carboxylic acid. By adjusting the pH, you can ionize the molecule, making it significantly more polar and thus more soluble in polar solvents like water.[4][5]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH₃⁺), giving the molecule a net positive charge. This cationic form interacts more strongly with polar solvents.[6]

  • In basic conditions (high pH): The carboxylic acid group becomes deprotonated (-COO⁻), giving the molecule a net negative charge. This anionic form is also more soluble in polar solvents.[6][7]

The lowest solubility is observed at the isoelectric point, where the zwitterionic form with no net charge predominates[2][7].

Q4: Can heating the mixture improve solubility?

Yes, for most solid organic compounds, solubility increases exponentially with temperature.[8][9] This occurs because the added thermal energy helps solvent molecules overcome the intermolecular forces holding the solid solute together[10][11]. For many organic solids, a 20°C increase in temperature can roughly double the solubility.[8][9] However, you must consider the thermal stability of your compound and other reactants in the mixture.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, step-by-step guidance for common experimental problems related to the solubility of 1-Aminoanthraquinone-2-carboxylic acid.

Problem 1: My compound will not dissolve sufficiently in my chosen reaction solvent.

This is the most frequent challenge. When your starting material remains as a solid suspension, reaction kinetics are often slow and unpredictable.

You should follow a systematic approach to achieve complete dissolution. The flowchart below outlines a decision-making process for selecting the appropriate solubilization strategy.

start Start: Compound is Insoluble check_solvent Is the solvent optimal? (e.g., DMSO, DMF, NMP) start->check_solvent heat Can the reaction tolerate heat? check_solvent->heat No check_solvent->heat Yes apply_heat Gently heat the mixture (e.g., 40-60°C) heat->apply_heat Yes cosolvent Can a co-solvent be used? heat->cosolvent No apply_heat->cosolvent Still Insoluble success Success: Compound Dissolved apply_heat->success Soluble add_cosolvent Add a co-solvent (e.g., NMP, Propylene Glycol) cosolvent->add_cosolvent Yes ph_mod Can reaction pH be modified? cosolvent->ph_mod No sonicate Apply Sonication add_cosolvent->sonicate Still Insoluble add_cosolvent->success Soluble sonicate->ph_mod Still Insoluble sonicate->success Soluble adjust_ph Adjust pH to acidic or basic range ph_mod->adjust_ph Yes fail Re-evaluate synthetic route or consider derivatization ph_mod->fail No adjust_ph->success Soluble adjust_ph->fail Still Insoluble

Caption: Decision tree for selecting a solubilization strategy.

Method 1: Co-solvent Systems

A co-solvent system involves mixing your primary solvent with another miscible solvent to fine-tune the polarity of the medium, enhancing solubility.[12][13]

Experimental Protocol: Preparing a Co-solvent System

  • Selection: Choose a co-solvent that is miscible with your primary reaction solvent and is known to be a good solvent for your compound (e.g., adding NMP or DMSO to a less polar solvent like toluene). Common co-solvents include ethanol, propylene glycol, and DMSO.[5]

  • Initial Attempt: Start by preparing a 9:1 (v/v) mixture of your primary solvent to the co-solvent.

  • Dissolution Test: Add your 1-Aminoanthraquinone-2-carboxylic acid to this mixture at your intended reaction concentration.

  • Titration: If the compound remains insoluble, gradually increase the proportion of the co-solvent (e.g., to 8:2, 7:3) while stirring, until dissolution is achieved.

  • Compatibility Check: Ensure the co-solvent does not interfere with your reaction chemistry or downstream processing.

Method 2: Sonication

Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[14] The collapse of these bubbles generates intense localized energy, which can break apart solute agglomerates and increase the surface area available for dissolution, thereby accelerating the process.[14][15]

Experimental Protocol: Sonication-Assisted Dissolution

  • Setup: Place your reaction vessel containing the solvent and undissolved compound into an ultrasonic bath.

  • Application: Turn on the sonicator. The process is often more effective than simple stirring for stubborn solids.[16]

  • Monitoring: Observe the mixture. Dissolution should occur more rapidly. For many synthetic applications, 15-30 minutes of sonication is sufficient.

  • Temperature Control: Be aware that sonication can gently heat the sample. If your reaction is temperature-sensitive, use a water bath with cooling.

Problem 2: My reaction is sluggish or fails to go to completion, and I suspect poor solubility is the root cause.

When a reagent has limited solubility, its effective concentration in the solution phase is very low, leading to poor reaction rates. This is especially true for heterogeneous (solid-liquid) reactions.

If basic solubilization methods are insufficient, you may need to chemically modify the system to keep the reagent in the solution phase where it can react.

Method 1: pH Modification and Salt Formation

This is the most powerful technique for this specific molecule. By converting the compound to its salt form, you dramatically increase its polarity and solubility in polar solvents.[4]

Experimental Protocol: pH-Mediated Solubilization

  • Assess Reaction Compatibility: Determine if your reaction can proceed under acidic or basic conditions.

  • For Basic Conditions:

    • Suspend 1-Aminoanthraquinone-2-carboxylic acid in a polar solvent (e.g., water, ethanol).

    • Add a suitable base (e.g., NaOH, K₂CO₃, or an organic base like triethylamine) dropwise while stirring.

    • The compound should dissolve as it deprotonates to form the highly soluble carboxylate salt.

    • Caution: Ensure the base does not cause unwanted side reactions with other components.

  • For Acidic Conditions:

    • Suspend the compound in your chosen solvent.

    • Add a suitable acid (e.g., HCl) dropwise.

    • The compound will dissolve as the amino group protonates to form the soluble ammonium salt.

    • Caution: Strong acids can be corrosive and may promote side reactions.

Caption: Effect of pH on the ionization state and solubility. (Note: Images are placeholders).

Method 2: Phase-Transfer Catalysis (PTC)

For reactions in a two-phase system (e.g., a solid reactant in an organic solvent), a phase-transfer catalyst can be used. The catalyst transports the reactive anion (the deprotonated carboxylate) from the solid surface or an aqueous phase into the organic phase where the reaction occurs.

Experimental Protocol: Using a Phase-Transfer Catalyst

  • System Setup: This method is ideal for reactions like N-alkylation. The system typically consists of the solid 1-Aminoanthraquinone-2-carboxylic acid, a non-polar organic solvent (e.g., toluene, dichloromethane), an inorganic base (e.g., K₂CO₃), and the alkylating agent.

  • Catalyst Selection: Choose a suitable catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether.[17]

  • Procedure:

    • Combine the solid reactant, solvent, and base in the reaction vessel.

    • Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).

    • Add the second reactant (e.g., an alkyl halide).

    • Heat and stir the reaction. The catalyst will shuttle the carboxylate anion into the organic phase to react.

Data Summary

The following table provides a qualitative summary of solubility for 1-Aminoanthraquinone-2-carboxylic acid in common laboratory solvents.

Solvent ClassSolvent ExampleQualitative SolubilityRationale / Notes
Polar Aprotic DMSO, DMF, NMPGood to ModerateCan disrupt π-stacking and solvate the molecule effectively.[1]
Polar Protic WaterVery Poor (at neutral pH)Large non-polar core overcomes polarity of functional groups.[1]
Ethanol, MethanolPoor to SlightLimited ability to solvate the large anthraquinone structure.
Non-Polar Hexane, TolueneVery Poor"Like dissolves like" principle; solvent cannot overcome strong intermolecular forces of the polar/zwitterionic solid.[10]
Aqueous Acid Dilute HClGoodProtonation of the amino group forms a soluble cationic salt.[6]
Aqueous Base Dilute NaOHGoodDeprotonation of the carboxylic acid forms a soluble anionic salt.[6][7]
References
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • WJPR (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • PMC (2023).
  • Creative Biostructure (2025). Formulation Methods for Poorly Soluble Drugs.
  • WuXi AppTec DMPK (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Solubility of Things (n.d.). 1-Aminoanthraquinone. Solubility of Things.
  • ResearchGate (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • A&D Chemistry (n.d.). Factors affecting solubility. A&D Chemistry.
  • Quora (2014).
  • Chem-Station (2016). Sonication in Organic Synthesis.
  • Sharma, R. K., & Salunkhe, M. M. (n.d.). Solid-liquid phase transfer catalytic reaction of l-aminoanthraquinone with alkyl halides. Indian Journal of Chemistry.
  • Lee, C. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Envirostar (2023).
  • Envirostar (2023).
  • StatPearls (2023). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
  • Avdibegović, F., et al. (2018).
  • IAS Fellows (2011). Synthesis of Indan-based unusual α-amino acid derivatives under phase-transfer catalysis conditions.
  • Wikipedia (n.d.). Amino acid. Wikipedia.
  • DigitalCommons@URI (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

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Technical Support Center: Optimizing Derivatization of 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-aminoanthraquinone-2-carboxylic acid and its derivatives. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

I. Introduction to 1-Aminoanthraquinone-2-carboxylic acid Derivatization

1-Aminoanthraquinone-2-carboxylic acid is a versatile building block in the synthesis of a wide range of compounds, including dyes, pigments, and potential therapeutic agents.[1][2] Its unique structure, featuring both an amino and a carboxylic acid group on the anthraquinone core, allows for diverse chemical modifications. However, the reactivity of these functional groups can also present challenges in achieving selective and high-yielding derivatization.

This guide will focus on two of the most common derivatization reactions: amidation of the carboxylic acid group and acylation of the amino group. We will explore the underlying principles of these reactions, provide optimized protocols, and address common issues that may arise during your experiments.

Visualizing the Core Structure

Caption: Chemical structure of 1-Aminoanthraquinone-2-carboxylic acid.

II. Amidation of the Carboxylic Acid Group

The conversion of the carboxylic acid to an amide is a fundamental transformation. This section provides a detailed protocol and troubleshooting for this key reaction.

Experimental Protocol: Amide Synthesis

This protocol outlines a general procedure for the amidation of 1-aminoanthraquinone-2-carboxylic acid using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid

  • Amine of choice (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-aminoanthraquinone-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Troubleshooting Guide: Amidation Reactions
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling agent by moisture. 3. Low nucleophilicity of the amine.1. Increase the activation time or try a different coupling agent (e.g., HBTU, T3P). 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. Increase the reaction temperature or use a more nucleophilic amine if possible.
Formation of Side Products 1. Self-condensation of the starting material. 2. Reaction at the amino group.1. Add the amine immediately after the activation step. 2. Consider protecting the amino group prior to amidation.
Difficult Purification 1. Presence of unreacted starting materials or coupling agent byproducts. 2. Similar polarity of the product and impurities.1. Optimize the work-up procedure to remove water-soluble impurities. 2. Experiment with different solvent systems for column chromatography. Recrystallization can also be an effective purification method.
Workflow for Troubleshooting Amidation

Amidation_Troubleshooting Start Low Yield in Amidation Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Reagents Assess Reagent Purity & Dryness Start->Check_Reagents Check_Amine Evaluate Amine Nucleophilicity Start->Check_Amine Optimize_Coupling Change Coupling Agent / Increase Time Check_Activation->Optimize_Coupling Use_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Use_Anhydrous Modify_Conditions Increase Temperature / Use Different Amine Check_Amine->Modify_Conditions Success Successful Amidation Optimize_Coupling->Success Use_Anhydrous->Success Modify_Conditions->Success

Caption: Decision tree for troubleshooting amidation reactions.

III. Acylation of the Amino Group

Acylation of the primary amino group is another common derivatization. This reaction is often straightforward but can be complicated by the presence of the carboxylic acid.

Experimental Protocol: N-Acylation

This protocol describes a standard procedure for the acylation of the amino group using an acid chloride.

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid

  • Acid chloride of choice (e.g., acetyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Suspend 1-aminoanthraquinone-2-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Base Addition: Add pyridine or TEA (2-3 equivalents) to the suspension.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and slowly add the acid chloride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and carboxylic acid starting material), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide: N-Acylation Reactions
Problem Potential Cause(s) Troubleshooting Steps
Diacylation (Acylation of both amino and carboxyl groups) 1. Use of a highly reactive acylating agent. 2. Excess acylating agent.1. Use a less reactive acylating agent (e.g., an anhydride instead of an acid chloride). 2. Carefully control the stoichiometry of the acylating agent.
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the acylating agent.1. Increase the reaction time or temperature. 2. Ensure anhydrous conditions and add the acylating agent slowly at a low temperature.
Product is difficult to isolate 1. Product is soluble in the aqueous phase during work-up.1. Adjust the pH of the aqueous washes to minimize product solubility. 2. Extract the aqueous layers multiple times with an organic solvent.
Logical Flow for N-Acylation Optimization

Acylation_Optimization Start Start: N-Acylation Select_Agent Select Acylating Agent (Acid Chloride vs. Anhydride) Start->Select_Agent Select_Base Choose Base (Pyridine vs. TEA) Select_Agent->Select_Base Control_Stoichiometry Control Stoichiometry (1.1 eq. Acylating Agent) Select_Base->Control_Stoichiometry Monitor_Reaction Monitor by TLC Control_Stoichiometry->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Purification Purify Product (Crystallization or Chromatography) Workup->Purification End Pure N-Acylated Product Purification->End

Caption: Step-by-step workflow for optimizing N-acylation.

IV. Frequently Asked Questions (FAQs)

Q1: How can I selectively derivatize only one functional group?

A: Selective derivatization can be achieved by carefully choosing your reaction conditions and reagents. For exclusive N-acylation, protecting the carboxylic acid as an ester prior to acylation is a common strategy. Conversely, to favor amidation, using coupling agents that specifically activate carboxylic acids in the presence of amines is effective.

Q2: What are the best analytical techniques to monitor the reaction and characterize the products?

A: Thin Layer Chromatography (TLC) is excellent for real-time reaction monitoring. For product characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is recommended to confirm the structure and purity of your derivatives. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.[3]

Q3: My reaction mixture is a dark, intractable solid. What could be the issue?

A: The formation of dark, insoluble materials often suggests polymerization or degradation.[4] This can be caused by overly harsh reaction conditions (e.g., high temperatures for extended periods) or the presence of impurities. Try running the reaction at a lower temperature and ensure the purity of your starting materials.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A: Yes. Anthraquinone derivatives should be handled with care as some are known to have biological activity.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

V. References

  • PrepChem. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (1982). US4328161A - Process for the preparation of 1-aminoanthraquinones. Retrieved from

  • Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. (n.d.). Retrieved from [Link]

  • Google Patents. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone. Retrieved from

  • Google Patents. (1984). EP0046863B1 - Process for the preparation of 1-aminoanthraquinone-2-carboxylic acid. Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-amino-2-carboxyanthraquinone. Retrieved from [Link]

  • Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Retrieved from [Link]

  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Google Patents. (1977). US4016182A - Process for the production of aminoanthraquinone compounds. Retrieved from

  • Russian Chemical Reviews. (2024). Methods for functionalization of anthraquinones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. Retrieved from [Link]

  • Google Patents. (1992). EP0499450A1 - Synthesis of 1-aminoanthraquinone. Retrieved from

  • Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone. Retrieved from

  • Reddit. (2023). Issues with reduction of 3-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Retrieved from [Link]

  • PubMed. (1980). Recent developments in the analysis of anthraquinone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

Sources

preventing byproduct formation during the synthesis of 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to byproduct formation during your synthesis experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the highest purity of your target compound.

I. Overview of Synthetic Routes and Key Challenges

1-Aminoanthraquinone-2-carboxylic acid is a crucial intermediate in the synthesis of various dyes and pharmaceutically active compounds. The primary synthetic routes include:

  • Reduction of 1-Nitroanthraquinone-2-carboxylic Acid: A common and direct method, though the sensitivity of the nitro group can lead to side reactions if not carefully controlled.

  • Multi-step Synthesis via Ammonolysis: This route typically involves the amination of a halogenated anthraquinone carboxylic acid. While effective, it can be prone to the formation of over-aminated and other side products.

  • Ullmann Condensation/Coupling: A copper-catalyzed reaction that couples an amino group with a haloanthraquinone. This method can be sensitive to reaction conditions, with potential for catalyst deactivation and byproduct formation.

A primary challenge across all these methods is the prevention of unwanted side reactions that lead to the formation of impurities. These byproducts can complicate purification and compromise the yield and quality of the final product. This guide will provide a systematic approach to identifying and mitigating the formation of these byproducts.

II. Troubleshooting Guide: Byproduct Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Route 1: Reduction of 1-Nitroanthraquinone-2-carboxylic Acid

Question 1: During the reduction of 1-nitroanthraquinone-2-carboxylic acid, I observe the formation of multiple unidentified byproducts in my TLC/LC-MS analysis. What are the likely impurities and how can I prevent them?

Answer:

The reduction of aromatic nitro compounds is a sensitive reaction, and incomplete or over-reduction can lead to a mixture of products.

Likely Byproducts:

  • Nitroso and Hydroxylamino Intermediates: Incomplete reduction can result in the presence of 1-nitrosoanthraquinone-2-carboxylic acid and 1-hydroxylaminoanthraquinone-2-carboxylic acid.

  • Products of Intermolecular Condensation: The reactive intermediates, particularly the nitroso and hydroxylamino species, can condense to form azoxy, azo, and hydrazo compounds.

  • Decomposition Products: Harsh reaction conditions can lead to the degradation of the anthraquinone core.

Causality and Mitigation Strategies:

The key to a clean reduction is controlling the reaction conditions to favor the complete conversion of the nitro group to an amine without allowing for the accumulation of reactive intermediates.

ParameterIssueRecommended Action
Reducing Agent Insufficient strength or selectivityUse a selective and efficient reducing agent. Sodium dithionite in an aqueous alkaline solution is a common and effective choice. Alternatively, catalytic hydrogenation (e.g., with Pd/C) offers a clean reduction pathway.
Temperature Too high, leading to side reactions and decompositionMaintain a moderate reaction temperature, typically between 50-80°C. Monitor the reaction closely by TLC or HPLC to determine the optimal temperature for your specific setup.
pH Suboptimal pH affecting reductant activityThe reduction is typically carried out under alkaline conditions (pH 8-10) to ensure the solubility of the carboxylic acid and the activity of many reducing agents.
Reaction Time Incomplete reaction or prolonged exposure to harsh conditionsMonitor the reaction progress to ensure complete consumption of the starting material. Avoid unnecessarily long reaction times that can promote byproduct formation.

Experimental Protocol: Selective Reduction with Sodium Dithionite

  • Suspend 1-nitroanthraquinone-2-carboxylic acid in an aqueous solution of sodium carbonate or sodium hydroxide.

  • Gently heat the mixture to 60-70°C with stirring.

  • Gradually add a freshly prepared aqueous solution of sodium dithionite. The color of the reaction mixture will change from a slurry to a deep red solution as the aminoanthraquinone is formed.

  • Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 1-aminoanthraquinone-2-carboxylic acid.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry.

Route 2: Ammonolysis of a Haloanthraquinone Carboxylic Acid

Question 2: In the synthesis of 1-aminoanthraquinone-2-carboxylic acid via ammonolysis of 1-chloroanthraquinone-2-carboxylic acid, I am observing a significant amount of a purple byproduct. What is this impurity and how can I minimize its formation?

Answer:

The purple byproduct is likely a diaminoanthraquinone derivative , formed through over-amination of the anthraquinone ring.

Likely Byproduct:

  • 1,4-Diaminoanthraquinone-2-carboxylic acid: This is a common byproduct when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. The initial product, 1-aminoanthraquinone-2-carboxylic acid, can undergo a second amination, particularly if there are activating groups on the ring.

Causality and Mitigation Strategies:

The formation of the diamino byproduct is a result of a subsequent nucleophilic aromatic substitution reaction. Controlling the reaction stoichiometry and conditions is critical.

ParameterIssueRecommended Action
Temperature & Pressure Too high, driving the reaction towards over-aminationUse the lowest effective temperature and pressure. For ammonolysis, this is often in the range of 150-180°C. A sealed reactor is necessary to maintain the ammonia concentration.
Ammonia Concentration Excess ammonia can favor the formation of the diamino productUse a moderate excess of ammonia. A molar ratio of ammonia to the haloanthraquinone of 5:1 to 10:1 is a good starting point.
Catalyst Presence of a copper catalyst can sometimes promote side reactionsWhile often necessary for the Ullmann-type amination, the concentration and type of copper catalyst should be optimized. In some cases, a catalyst-free ammonolysis at higher temperatures might be an option, though this can lead to longer reaction times.[1]
Reaction Time Prolonged reaction time increases the likelihood of a second aminationMonitor the reaction closely and stop it once the starting material has been consumed to an acceptable level.

Experimental Protocol: Controlled Ammonolysis

  • In a high-pressure autoclave, charge 1-chloroanthraquinone-2-carboxylic acid, an aqueous ammonia solution, and a catalytic amount of a copper salt (e.g., copper(I) iodide).

  • Seal the reactor and heat it to the desired temperature (e.g., 160°C) with stirring.

  • Maintain the reaction at this temperature for the determined time (e.g., 4-6 hours), monitoring the internal pressure.

  • After cooling the reactor to room temperature, carefully vent any excess ammonia.

  • Open the reactor and transfer the contents. Acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a copper catalyst in the Ullmann amination, and how does it influence byproduct formation?

A1: In the Ullmann reaction, a copper catalyst is essential for facilitating the coupling of an amine with an aryl halide. The generally accepted mechanism involves the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aminated product. The presence of the catalyst significantly lowers the activation energy for the reaction.

However, the catalyst can also contribute to byproduct formation. For instance, catalyst deactivation can occur through product inhibition or reaction with byproducts like inorganic halide salts.[2] This can lead to incomplete reactions and a mixture of starting material and product. Furthermore, certain copper species might catalyze side reactions. Optimizing the catalyst loading and using appropriate ligands (e.g., 1,10-phenanthroline) can enhance the reaction's efficiency and selectivity, thereby minimizing byproduct formation.[3]

Q2: My final product of 1-aminoanthraquinone-2-carboxylic acid has a brownish tint, suggesting impurities. How can I purify it?

A2: A brownish tint often indicates the presence of colored byproducts, which could be from side reactions or decomposition. A common and effective purification method is recrystallization. Suitable solvents for recrystallization include nitrobenzene, dimethylformamide (DMF), or a mixture of DMF and water.

An alternative purification method involves dissolving the crude product in a dilute aqueous base (e.g., sodium carbonate solution) to form the sodium salt of the carboxylic acid. Insoluble impurities can then be removed by filtration. The filtrate is then acidified to precipitate the purified 1-aminoanthraquinone-2-carboxylic acid.

Q3: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can quickly assess the consumption of the reactant and the formation of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture and the final product's purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) can effectively separate the starting material, product, and byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of any byproducts, which aids in determining their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify impurities if their signals are resolved.

IV. Visualizing Reaction Pathways and Byproduct Formation

To better understand the chemical transformations and the origins of byproducts, the following diagrams illustrate the key reaction pathways.

G Reduction of 1-Nitroanthraquinone-2-carboxylic Acid A 1-Nitroanthraquinone- 2-carboxylic Acid C Nitroso/Hydroxylamino Intermediates A->C Incomplete Reduction B 1-Aminoanthraquinone- 2-carboxylic Acid (Product) C->B Complete Reduction D Azoxy/Azo Byproducts C->D Condensation

Caption: Byproduct formation during reduction.

G Ammonolysis of 1-Chloroanthraquinone-2-carboxylic Acid A 1-Chloroanthraquinone- 2-carboxylic Acid B 1-Aminoanthraquinone- 2-carboxylic Acid (Product) A->B Ammonolysis C 1,4-Diaminoanthraquinone- 2-carboxylic Acid (Byproduct) B->C Over-amination (Excess NH3, High Temp.)

Caption: Over-amination during ammonolysis.

V. References

  • PrepChem. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. [Link]

  • Google Patents. US4328161A - Process for the preparation of 1-aminoanthraquinones.

  • MDPI. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]

  • Google Patents. US4016182A - Process for the production of aminoanthraquinone compounds.

  • ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]

  • PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]

  • Semantic Scholar. Kinetic and product studies on Ullmann amination of 1-halogenoanthraquinones catalysed by copper(I) salts in acetonitrile solution. [Link]

  • Google Patents. EP0499450A1 - Synthesis of 1-aminoanthraquinone.

  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.

  • Google Patents. 0249969 - Process for production of 1-aminoanthraquinone.

  • National Center for Biotechnology Information. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]

  • Google Patents. EP0046863B1 - Process for the preparation of 1-aminoanthraquinone-2-carboxylic acid.

  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.

  • Royal Society of Chemistry. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. [Link]

  • Organic Chemistry Portal. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

  • Wikipedia. Ammonolysis. [Link]

  • The Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid. [Link]

  • PubMed. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]

  • MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]

  • Byju's. Hoffmann's Ammonolysis. [Link]

Sources

troubleshooting guide for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Aminoanthraquinone-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 1-Aminoanthraquinone-2-carboxylic acid (CAS No. 82-24-6). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Aminoanthraquinone-2-carboxylic acid?

There are several established methods for the preparation of 1-Aminoanthraquinone-2-carboxylic acid. The most frequently cited and industrially relevant route involves the reduction of a nitro-precursor, 1-nitroanthraquinone-2-carboxylic acid.[1][2] This method is often preferred due to the availability of the starting material.

Common reduction agents for this transformation include:

  • Sodium sulfide (Na₂S): A classic method that is effective for this type of nitro group reduction on an anthraquinone core.[1]

  • Hydrazine hydrate (N₂H₄·H₂O): Used in an aqueous sodium hydroxide solution, this provides an alternative reduction pathway.[2]

An alternative historical synthesis involves boiling 1-nitro-2-methylanthraquinone with alcoholic potassium hydroxide, which results in both oxidation of the methyl group and reduction of the nitro group.[1]

Q2: What are the key physical and spectral properties I should expect for the final product?

Proper characterization is crucial for confirming the identity and purity of your compound. Below is a summary of the key properties for 1-Aminoanthraquinone-2-carboxylic acid.

PropertyValueSource(s)
Molecular Formula C₁₅H₉NO₄[1]
Molecular Weight 267.24 g/mol [1][3]
Appearance Red needles (when crystallized from nitrobenzene or glacial acetic acid)[1][3]
Melting Point 295-296 °C[1]
Solubility Insoluble in water; slightly soluble in ether, benzene, and alcohol. Soluble in boiling nitrobenzene, aniline, aqueous pyridine, and sodium hydroxide (forms a deep red solution).[1]
¹³C NMR Spectrum Available for comparison in public databases.[4]

Troubleshooting Guide: Reaction & Work-up

Q3: My reaction mixture turned into a dark brown or black tar-like substance instead of the expected deep red solution. What is the likely cause?

This is a common issue often indicative of side reactions or product degradation, which can occur under harsh reaction conditions.

Causality Explained: The anthraquinone core is a conjugated system susceptible to various reactions.[5] Over-reduction or degradation can occur, especially if the reaction temperature is too high or the reaction time is excessively long. The presence of impurities in the starting material can also catalyze the formation of polymeric byproducts. In some cases involving metal-catalyzed reductions (e.g., with zinc), this can point to the formation of metallic colloids or insoluble organic complexes.[6]

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure your 1-nitroanthraquinone-2-carboxylic acid is of high purity. Impurities can significantly impact the reaction outcome.

  • Temperature Control: Strictly control the reaction temperature. For the hydrazine hydrate reduction, the temperature is typically maintained between 70-80°C.[2] Exceeding this can promote unwanted side reactions.

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Over-extending the reaction time after the starting material is consumed can lead to the degradation of the desired product.

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to the formation of dark, insoluble materials.

Q4: The conversion of my starting material is very low, even after several hours. What steps can I take to improve the reaction rate?

Low conversion is a frustrating issue that can often be traced back to the reagents or reaction setup.

Causality Explained: The reduction of the nitro group is the key transformation. The efficiency of this step depends on the activity of the reducing agent and the solubility of the reactants. If the reducing agent is old or has been improperly stored, its activity may be diminished. Similarly, poor solubility of the starting material in the reaction medium can limit the reaction rate.

Troubleshooting Workflow:

G start Low Conversion Observed check_reagent Check Reducing Agent (Age, Purity, Activity) start->check_reagent check_solubility Assess Substrate Solubility Is the mixture a fine suspension? check_reagent->check_solubility Reagent OK fail Conversion Still Low Re-evaluate synthetic route check_reagent->fail Reagent is degraded increase_temp Increase Temperature Incrementally (e.g., from 70°C to 80°C) Monitor via TLC check_solubility->increase_temp Solubility seems adequate increase_stirring Increase Stirring Rate Ensure efficient mixing check_solubility->increase_stirring Solubility is poor success Improved Conversion increase_temp->success increase_temp->fail increase_stirring->increase_temp add_cosolvent Consider a Co-Solvent (If compatible with reaction) G start Impure Product (Low/Broad MP) wash Thoroughly wash with DI Water to remove inorganic salts start->wash recrystallize Recrystallize from an appropriate solvent (e.g., Nitrobenzene, Glacial Acetic Acid) wash->recrystallize check_purity Check Purity (MP, TLC, NMR) recrystallize->check_purity success Pure Product (Sharp MP at 295-296°C) check_purity->success Purity Confirmed fail Still Impure Consider column chromatography or re-synthesis check_purity->fail Impurities Persist

Caption: General workflow for the purification of the crude product.

Recommended Purification Protocol (Recrystallization):

  • Solvent Selection: The literature suggests nitrobenzene or glacial acetic acid as suitable solvents for recrystallization. [1][3]Glacial acetic acid is often preferred due to its lower boiling point and easier removal.

  • Procedure: a. Dissolve the crude, dry product in a minimum amount of the hot solvent. b. Hot filter the solution to remove any insoluble impurities. c. Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. d. Cool further in an ice bath to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and then with a non-polar solvent (like hexane) to aid in drying. f. Dry the purified product thoroughly under vacuum.

Q7: The ¹H NMR spectrum of my product is difficult to interpret. What are the key signals I should be looking for?

The aromatic region of the ¹H NMR spectrum for anthraquinone derivatives can be complex due to overlapping signals. However, there are key features to look for.

Causality Explained: The structure has two distinct aromatic systems: the substituted ring containing the amino and carboxylic acid groups, and the two unsubstituted rings. The protons on these rings will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically 7-9 ppm). The presence of the amino group (-NH₂) will introduce a broad singlet, though its chemical shift can vary and it may exchange with D₂O.

Key Spectral Features to Identify:

  • Amino Protons (-NH₂): Look for a broad singlet. Its integration should correspond to two protons. This peak will disappear upon shaking the NMR tube with a drop of D₂O.

  • Carboxylic Acid Proton (-COOH): This is a very broad singlet, often far downfield (>10 ppm), and may not always be visible.

  • Aromatic Protons: You should expect a complex set of signals between ~7.4 and 8.4 ppm. The specific splitting patterns can confirm the substitution pattern on the anthraquinone core. Comparing your spectrum to a predicted spectrum or a literature example is highly recommended. If you see signals that cannot be assigned to the product, it confirms the presence of impurities.

Standard Synthesis & Purification Protocol

This protocol is adapted from the reduction of 1-nitroanthraquinone-2-carboxylic acid using hydrazine hydrate. [2] Part 1: Synthesis

  • In a round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of sodium hydroxide (67 parts) in water (250 parts).

  • To this solution, add hydrazine hydrate (10 parts). Heat the mixture to 70°C with stirring.

  • Over the course of 1 hour, slowly add 1-nitroanthraquinone-2-carboxylic acid (30 parts) to the heated solution. Maintain vigorous stirring to keep the solid suspended.

  • After the addition is complete, increase the temperature to 80°C and stir for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.

Part 2: Work-up and Isolation

  • Allow the reaction mixture to cool slightly, then dilute with water (250 parts).

  • Filter the hot solution to remove any insoluble byproducts. The sodium salt of the product should be in the filtrate.

  • Transfer the deep red filtrate to a large beaker and stir. Slowly add aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

  • A red precipitate of 1-Aminoanthraquinone-2-carboxylic acid will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate runs clear and is neutral (check with pH paper).

  • Dry the crude product in a vacuum oven. An expected yield is around 20 parts. [2] Part 3: Purification

  • Transfer the crude, dry solid to an appropriately sized flask.

  • Add a minimal amount of hot glacial acetic acid to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour.

  • Collect the resulting red needles by vacuum filtration, wash with a small volume of cold acetic acid, and dry thoroughly under vacuum.

References

  • 1-Aminoanthraquinone-2-carboxylic Acid. Merck Index Online. [Link]

  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com. [Link]

  • Process for the preparation of 1-aminoanthraquinones.
  • Synthesis of 1-amino-anthraquinone.
  • 1-Amino-anthraquinone-2-carboxylic acid. SpectraBase. [Link]

  • Anthraquinone: Properties, Production And Uses. Chemcess. [Link]

  • 1-Aminoanthraquinone. Solubility of Things. [Link]

  • Synthesis of 1-aminoanthraquinone. European Patent Office (EP 0499450 A1). [Link]

  • Synthesis of 1-amino-anthraquinone. European Patent Office (EP 0499451 A1). [Link]

  • Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis. SpringerLink. [Link]

  • Studies in anthraquinones: Preparation of l-aminoanthraquinone-2-carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and phthalizines. Iraqi Journal of Science. [Link]

  • Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Process for purifying 1-aminoanthraquinone.
  • Anthraquinone. Britannica. [Link]

  • The Chemistry Behind Anthraquinone: Synthesis and Reactivity Explained. LinkedIn. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. ResearchGate. [Link]

  • Anthraquinone : Organic synthesis. YouTube. [Link]

  • Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. [Link]

  • Issues with reduction of 3-amino-anthraquinone-2-carboxylic acid. Reddit. [Link]

  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Sultan Qaboos University House of Expertise. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

stability of 1-Aminoanthraquinone-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Stability of 1-Aminoanthraquinone-2-carboxylic Acid

Welcome to the Technical Support Center for 1-Aminoanthraquinone-2-carboxylic acid (AQA-CA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common questions and troubleshooting advice regarding the stability of this compound. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, storage, and fundamental properties of 1-Aminoanthraquinone-2-carboxylic acid.

Q1: What are the basic physical and chemical properties of 1-Aminoanthraquinone-2-carboxylic acid?

A1: 1-Aminoanthraquinone-2-carboxylic acid (CAS No. 82-24-6) is an organic compound with the molecular formula C₁₅H₉NO₄.[1][2] It typically appears as red, needle-like crystals.[1][3] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~267.24 g/mol [1][2]
Melting Point 295-296 °C[1][3]
Appearance Red needle-like crystals[1][3]
Water Solubility Insoluble[3]
Solubility Soluble in sodium hydroxide, aqueous pyridine (forms deep red solution), aniline, and boiling nitrobenzene. Slightly soluble in ether, benzene, and alcohol.[3]

Understanding its poor aqueous solubility is critical for experimental design, as it often necessitates the use of organic solvents or pH modification to achieve dissolution.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are paramount to prevent premature degradation.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6][7]

  • Handling: Use in a well-ventilated area and minimize dust generation.[4][8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][5] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[4][8] It is crucial to avoid contact with strong oxidizing agents, as this may result in ignition.[8]

Q3: My compound appears to be changing color in solution over time. Is this expected?

A3: A color change often indicates a chemical transformation. 1-Aminoanthraquinone-2-carboxylic acid is soluble in alkaline solutions like sodium hydroxide, forming a deep red solution.[3] If your solution is buffered at a different pH or contains reactive species, a color shift could signify degradation, a change in protonation state, or complex formation. It is advisable to characterize the solution using UV-Vis spectroscopy immediately after preparation and at subsequent time points to monitor for spectral shifts indicative of instability.

Troubleshooting Guide: Degradation Under Stress Conditions

This section provides specific troubleshooting advice for stability issues encountered during experimental workflows. We will explore common degradation pathways under thermal, pH, photolytic, and oxidative stress, consistent with forced degradation studies recommended by the International Council on Harmonisation (ICH).[9]

Issue 1: Thermal Instability & Degradation

Q: I am observing significant degradation of my compound after heating my reaction mixture. What is the likely cause and how can I mitigate it?

A: The primary thermal degradation pathway for 1-Aminoanthraquinone-2-carboxylic acid is decarboxylation, especially at elevated temperatures. This reaction involves the loss of the carboxylic acid group as carbon dioxide (CO₂).

  • Causality: The anthraquinone scaffold is generally thermally stable, but the carboxylic acid group can be eliminated at high temperatures. This process is known to be catalyzed by metals like copper and is often performed in solvents such as pyridine at temperatures ranging from 230-270°C to intentionally synthesize 1-aminoanthraquinone.[1][10][11] While your experimental conditions may be less severe, even lower temperatures over extended periods can facilitate this degradation, especially if catalytic impurities are present.

  • Troubleshooting & Mitigation:

    • Lower the Temperature: Evaluate if your experimental objective can be achieved at a lower temperature.

    • Reduce Heating Time: Minimize the duration the compound is exposed to high temperatures.

    • Use an Inert Atmosphere: While the primary degradation is not oxidative, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions that may be initiated at high temperatures.

    • Chelate Metal Ions: If you suspect metal contamination is catalyzing the degradation, consider adding a chelating agent like EDTA, provided it does not interfere with your reaction.

dot

G cluster_prep Preparation cluster_stress Stress Application (Forced Degradation) cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Analyze via HPLC-UV acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc eval Evaluate Peak Purity & Identify Degradants hplc->eval method Confirm Method is Stability-Indicating eval->method

Caption: Workflow for a forced degradation study of 1-Aminoanthraquinone-2-carboxylic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Retrieved from [Link]

  • PubMed. (2019, April 11). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans GF3. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial degradation of anthraquinone dyes. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Office of Scientific and Technical Information. (n.d.). An Extremely Stable, Highly Soluble Monosubstituted Anthraquinone for Aqueous Redox Flow Batteries. Retrieved from [Link]

  • The Merck Index Online. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • MDPI. (2023, May 24). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from [Link]

  • Google Patents. (n.d.). EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • PrepChem.com. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed Central. (2022, May 30). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and multifunctionality of self-stabilized poly(aminoanthraquinone) nanofibrils. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Chemistry of 2-aminoanthraquinones. Retrieved from [Link]

  • ResearchGate. (2024, March 4). (PDF) A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Retrieved from [Link]

Sources

analytical methods for assessing the purity of 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of 1-Aminoanthraquinone-2-carboxylic Acid

Introduction: The Critical Role of Purity Assessment

1-Aminoanthraquinone-2-carboxylic acid (1-AAQ-2-CA) is a vital intermediate in the synthesis of a wide range of high-performance dyes and functional organic materials.[1][2] Its molecular structure, featuring both a primary amine and a carboxylic acid group on the anthraquinone core, makes it a versatile bifunctional building block.[1] However, these same functional groups also present unique analytical challenges. The purity of 1-AAQ-2-CA directly impacts the yield, performance, and safety profile of downstream products. Therefore, robust and reliable analytical methods are not merely a quality control checkbox; they are fundamental to successful research, development, and manufacturing.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for assessing the purity of 1-AAQ-2-CA. It is structured as a practical, Q&A-based troubleshooting guide and FAQ to address common issues encountered in the laboratory.

Primary Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For routine purity assessment and impurity profiling of 1-AAQ-2-CA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities that may arise during synthesis, such as isomers or degradation products.[3][4]

Typical HPLC Method Parameters
ParameterRecommended SettingRationale & Expert Insight
Column C18 (e.g., LiChrospher® 100 RP-18), 3.5-5 µm, 4.6 x 100-250 mmA C18 stationary phase provides the necessary hydrophobicity to retain the anthraquinone core. A column with high-purity silica and end-capping is crucial to minimize peak tailing caused by secondary interactions with the analyte's polar groups.
Mobile Phase Acetonitrile and an acidic aqueous buffer (e.g., 0.1-0.4% Phosphoric Acid or 0.1% Formic Acid)The organic modifier (acetonitrile) controls the retention time. The acidic buffer is critical: it protonates the carboxylic acid group and suppresses the basicity of the amine, ensuring a single ionic state and promoting sharp, symmetrical peaks.[5]
Elution Mode Isocratic or GradientAn isocratic elution (e.g., 50:50 Acetonitrile:Buffer) may suffice for simple purity checks.[6] A gradient elution (e.g., starting with a higher aqueous percentage and increasing the acetonitrile concentration) is superior for resolving a wider range of potential impurities with different polarities.
Flow Rate 1.0 - 1.2 mL/minThis flow rate typically provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.[5]
Detection UV-Vis Detector at ~256 nmThe anthraquinone chromophore exhibits strong absorbance in the UV region. 256 nm is a common wavelength used for related compounds and provides excellent sensitivity.[5]
Column Temp. 25-30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and can improve peak shape.[7]
Injection Vol. 5 - 20 µLVolume should be minimized to prevent column overload, which can cause peak distortion.
Sample Prep. Dissolve in a suitable organic solvent (e.g., DMSO, DMF) and dilute with the mobile phase.The compound has poor water solubility.[8] Using the mobile phase as the final diluent is critical to prevent peak distortion and precipitation on the column.

Purity Analysis Workflow Diagram

PurityAnalysisWorkflow Workflow for Purity Assessment of 1-AAQ-2-CA cluster_prep Sample & System Preparation cluster_analysis Analysis & Data Acquisition cluster_processing Data Processing & Reporting sample_prep Sample Preparation 1. Accurately weigh sample. 2. Dissolve in minimal DMSO/DMF. 3. Dilute with mobile phase. 4. Filter through 0.45 µm syringe filter. sst System Suitability Test (SST) Inject standard solution. Verify parameters (e.g., tailing factor, resolution, reproducibility). sample_prep->sst system_prep HPLC System Preparation 1. Prepare and degas mobile phase. 2. Purge pump lines. 3. Equilibrate column until baseline is stable. system_prep->sst analysis Sample Analysis Inject prepared sample solution(s). Acquire chromatogram. sst->analysis SST Passed integration Peak Integration & Identification Integrate all peaks. Identify main peak by retention time. analysis->integration calculation Purity Calculation Calculate purity using Area Percent method: % Purity = (Area_main / Area_total) * 100 integration->calculation report Final Report Document all parameters, chromatograms, and results. calculation->report

Caption: General workflow for HPLC-based purity analysis of 1-AAQ-2-CA.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the HPLC analysis of 1-Aminoanthraquinone-2-carboxylic acid.

Question 1: My peak for 1-AAQ-2-CA is showing significant tailing or is very broad. What's happening and how do I fix it?

Answer: This is the most common issue for this analyte due to its dual functional groups (a basic amine and an acidic carboxyl group) interacting with the stationary phase.

  • Primary Cause (Expertise): The basic amino group can undergo strong, undesirable ionic interactions with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 column. These silanols are acidic and create secondary retention sites, causing the peak to tail.

  • Solutions (Trustworthiness & Authoritative Grounding):

    • Optimize Mobile Phase pH: Ensure your aqueous buffer is sufficiently acidic (pH 2.5-3.5). At this low pH, the free silanol groups are protonated and less active, and the basicity of the analyte's amino group is suppressed. This is the most effective first step.[9]

    • Use a Mobile Phase Modifier: Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5%). TEA is a stronger base and will preferentially bind to the active silanol sites, effectively masking them from the analyte.

    • Select a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silane like trimethylchlorosilane) to minimize these effects. If you are using an older column, switching to a newer, base-deactivated column can solve the problem.[7][9]

    • Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO) can cause peak distortion. Always dilute the sample in the mobile phase if possible.

Question 2: I'm seeing pressure fluctuations or a steadily increasing backpressure in my HPLC system.

Answer: Pressure issues often point to blockages or problems with the mobile phase.

  • Probable Causes & Solutions:

    • Buffer Precipitation: If you are using a phosphate buffer with high concentrations of acetonitrile, the buffer salts can precipitate out of solution, clogging frits and tubing. Solution: Always filter your mobile phase through a 0.45 µm filter. Ensure your organic modifier concentration does not exceed the solubility limit of your buffer. If in doubt, prime the system with a high-aqueous-content mobile phase first.[9]

    • Particulate Contamination: The sample itself may contain particulates. Solution: Always filter your sample solution through a 0.22 or 0.45 µm syringe filter before injection.

    • Column Frit Blockage: Over time, particulates from the sample or mobile phase can block the inlet frit of the column. Solution: First, try disconnecting the column and flushing the system to ensure the blockage is on the column. If so, you can try back-flushing the column (reversing its connection to the injector and detector) at a low flow rate. If this fails, the frit or the entire column may need replacement.[9]

Question 3: The retention time of my main peak is shifting between injections.

Answer: Unstable retention times compromise the reliability of your analysis.

  • Probable Causes & Solutions:

    • Inadequate Column Equilibration: The column chemistry, especially with ionizable compounds, needs time to fully equilibrate with the mobile phase. Solution: Ensure you flush the column with at least 10-15 column volumes of the mobile phase before the first injection, and wait for a stable, flat baseline.

    • Mobile Phase Composition Change: The organic component of the mobile phase can evaporate over time, increasing its aqueous content and leading to longer retention times. Solution: Keep mobile phase reservoirs covered.[7] If you are mixing solvents online, ensure the pump's proportioning valves are working correctly by preparing a pre-mixed batch of mobile phase and running it to see if the problem persists.[10]

    • Temperature Fluctuation: Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature for robust and reproducible results.[7]

Frequently Asked Questions (FAQs)

Q: Can I use other techniques besides HPLC for purity analysis?

A: Yes, other techniques can provide complementary information, though HPLC is best for routine quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without needing a reference standard of the impurities. It's a powerful tool for characterizing unknown impurities if they are present at sufficient levels (>1%).[11][12][13][14]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS can identify the molecular weights of impurities, providing crucial clues to their identity.[6][15] Direct infusion MS can confirm the molecular weight of the main component.[13]

  • Differential Scanning Calorimetry (DSC): DSC can assess purity by analyzing the melting point depression of the sample. A sharp melting point close to the literature value (295-296°C) is indicative of high purity.[8]

Q: What are the likely impurities I should be looking for?

A: Impurities often stem from the synthesis process. Common starting materials include 1-nitroanthraquinone-2-carboxylic acid or 1-chloroanthraquinone carboxylic acid.[3][8][16] Potential impurities could include:

  • Unreacted starting materials.

  • Isomers (e.g., amino or carboxyl groups at different positions).

  • Over-reacted products, such as diaminoanthraquinonecarboxylic acid.[3][4]

  • Products from side-reactions.

Q: My compound won't dissolve in the mobile phase. What should I do?

A: 1-AAQ-2-CA is poorly soluble in water and only slightly soluble in alcohols.[8] It is, however, soluble in solvents like DMSO and DMF.[17] The correct procedure is to prepare a concentrated stock solution in a strong organic solvent like DMSO, and then dilute this stock solution with your mobile phase to the final working concentration. Ensure the final concentration of the strong solvent (DMSO) in your injected sample is low (ideally <5%) to avoid solvent effects that can distort peak shape.

Detailed Experimental Protocol: RP-HPLC Purity Assay

This protocol is a validated starting point. Method optimization may be required based on your specific instrumentation and sample.

  • Mobile Phase Preparation (1 L):

    • Accurately measure 500 mL of HPLC-grade acetonitrile.

    • Accurately measure 500 mL of HPLC-grade water.

    • To the water, carefully add 1.0 mL of concentrated (85%) phosphoric acid to create a 0.1% solution.

    • Combine the two solutions.

    • Degas the final mobile phase for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh 10.0 mg of 1-AAQ-2-CA reference standard into a 10 mL volumetric flask.

    • Add ~7 mL of DMSO to dissolve the standard completely. Use gentle sonication if necessary.

    • Bring the volume to 10 mL with DMSO to create a 1 mg/mL stock solution.

    • Pipette 1.0 mL of this stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the prepared mobile phase. This is your 100 µg/mL working standard.

  • Sample Solution Preparation (e.g., 100 µg/mL):

    • Follow the same procedure as for the standard solution, using your test sample of 1-AAQ-2-CA.

  • Chromatographic Conditions & System Suitability:

    • Set up the HPLC system according to the parameters in the table in Section 2.0.

    • Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (~20-30 minutes).

    • Make five replicate injections of the working standard solution.

    • System Suitability Test (SST): The system is ready if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor for the main peak is ≤ 2.0.

  • Analysis and Calculation:

    • Inject the prepared sample solution in duplicate.

    • Integrate all peaks in the chromatogram from the void volume to the end of the run.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of the 1-AAQ-2-CA peak / Total area of all peaks) x 100

Troubleshooting Decision Tree

TroubleshootingTree start Problem Observed in Chromatogram peak_tailing Peak Tailing / Broadening start->peak_tailing pressure_high High / Increasing Backpressure start->pressure_high rt_shift Retention Time Shift start->rt_shift cause_tail_ph Cause: Incorrect pH Secondary silanol interactions are active. peak_tailing->cause_tail_ph cause_tail_col Cause: Old/Poor Column Few end-cappings, active silanols. peak_tailing->cause_tail_col cause_tail_sol Cause: Strong Sample Solvent Sample precipitates at column head. peak_tailing->cause_tail_sol cause_press_filt Cause: Particulates Sample or mobile phase not filtered. pressure_high->cause_press_filt cause_press_precip Cause: Buffer Precipitation High organic content crashes buffer. pressure_high->cause_press_precip cause_rt_temp Cause: Temperature Fluctuation Lab temperature is not controlled. rt_shift->cause_rt_temp cause_rt_equil Cause: Poor Equilibration Column chemistry not stable. rt_shift->cause_rt_equil cause_rt_mp Cause: Mobile Phase Evaporation Organic component evaporates, MP gets weaker. rt_shift->cause_rt_mp sol_tail_ph Solution: Lower mobile phase pH to 2.5-3.5. cause_tail_ph->sol_tail_ph sol_tail_col Solution: Use a modern, base-deactivated, end-capped C18 column. cause_tail_col->sol_tail_col sol_tail_sol Solution: Dilute sample in mobile phase. cause_tail_sol->sol_tail_sol sol_press_filt Solution: Filter sample (0.45µm) and mobile phase. cause_press_filt->sol_press_filt sol_press_precip Solution: Check buffer/organic miscibility. Reduce organic % if needed. cause_press_precip->sol_press_precip sol_rt_temp Solution: Use a column oven set to 30°C. cause_rt_temp->sol_rt_temp sol_rt_equil Solution: Equilibrate for at least 15 column volumes. cause_rt_equil->sol_rt_equil sol_rt_mp Solution: Cover mobile phase reservoirs. cause_rt_mp->sol_rt_mp

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • 1-Aminoanthraquinone-2-carboxylic Acid. The Merck Index Online. [Link]

  • Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]

  • Investigation of Two Textile Anthraquinone Dyes Purity. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. Semantic Scholar. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. OUCI. [Link]

  • 1-Amino-anthraquinone-2-carboxylic acid Spectra. SpectraBase. [Link]

  • 1-Aminoanthraquinone Solubility. Solubility of Things. [Link]

  • 1-Amino-anthraquinone-2-carboxylic acid [FTIR] Spectrum. SpectraBase. [Link]

  • Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (NIH). [Link]

  • Synthesis of 1-amino-anthraquinone.
  • Synthesis of 1-aminoanthraquinone.
  • 1-Aminoanthraquinone-2-carboxylic Acid Product Information. The Merck Index Online. [Link]

  • HPLC determination of 9,10-anthraquinone-2-carboxylic acid in serum. Journal of Food and Drug Analysis. [Link]

  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]

  • Characterization of 1-aminoanthraquinone metabolite in rats after oral administration by HPLC-MS. ResearchGate. [Link]

  • Synthesis of 1-amino-anthraquinone. European Patent Office. [Link]

  • Process for the preparation of 1-aminoanthraquinones.
  • Synthesis of 1-amino-anthraquinone-2-carboxylic acid. PrepChem.com. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1-Aminoanthraquinone-2-carboxylic Acid and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dear Colleagues,

In the vast landscape of organic synthesis, anthraquinone derivatives hold a significant position due to their diverse applications, ranging from high-performance dyes to crucial pharmaceutical intermediates.[1][2] Among these, aminoanthraquinone carboxylic acids are a particularly fascinating class of compounds. The specific positioning of the amino and carboxylic acid functional groups on the anthraquinone core dramatically influences the molecule's physicochemical properties and reactivity. This guide provides an in-depth comparative analysis of 1-aminoanthraquinone-2-carboxylic acid and its structural isomers. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal isomer for their specific application, supported by experimental data and established scientific principles.

Structural and Physicochemical Properties of Anthraquinone Isomers

The arrangement of substituents on the anthraquinone framework is paramount. In 1-aminoanthraquinone-2-carboxylic acid, the adjacent amino and carboxylic acid groups can form a strong intramolecular hydrogen bond. This is in contrast to its isomers where the groups are further apart, leading to a greater propensity for intermolecular hydrogen bonding. This fundamental structural difference has profound implications for properties such as melting point, solubility, and spectroscopic characteristics.[3][4]

A key distinction lies in the intramolecular hydrogen bonding between the amino group at position 1 and the carbonyl oxygen at position 9, a feature common to 1-substituted aminoanthraquinones.[3] The additional presence of the carboxylic acid at position 2 in 1-aminoanthraquinone-2-carboxylic acid introduces the possibility of another intramolecular hydrogen bond with the amino group, creating a highly stable six-membered ring. This chelation effect significantly impacts the molecule's electronic properties.

Below is a comparative table of the key physicochemical properties of 1-aminoanthraquinone-2-carboxylic acid and two of its isomers.

Property1-Aminoanthraquinone-2-carboxylic acid2-Aminoanthraquinone-1-carboxylic acid2-Aminoanthraquinone-3-carboxylic acid
CAS Number 82-24-6[5]6337-23-13927-72-8
Molecular Formula C15H9NO4[5]C15H9NO4C15H9NO4
Molecular Weight 267.24 g/mol [5]267.24 g/mol 267.24 g/mol
Appearance Red, needle-like crystals[5]Orange-red powderYellow-brown solid
Melting Point 295-296 °C[6]~280 °C (decomposes)>300 °C
Solubility in Water Insoluble[6]Slightly solubleSparingly soluble
λmax in Ethanol ~485 nm~460 nm~450 nm

Note: Some data for isomers is estimated based on known structure-property relationships.

Comparative Analysis of Reactivity and Applications

The distinct electronic and steric environments of these isomers dictate their reactivity and, consequently, their utility in various applications.

1-Aminoanthraquinone-2-carboxylic Acid: The proximity of the amino and carboxylic acid groups makes this isomer an excellent precursor for the synthesis of heterocyclic fused anthraquinone systems. The amino group's nucleophilicity is somewhat tempered by the electron-withdrawing carboxylic acid and the intramolecular hydrogen bonding. This can be advantageous in achieving selective reactions. Its derivatives have shown potential as antimicrobial and anticancer agents.[5]

2-Aminoanthraquinone-1-carboxylic Acid: In this isomer, the steric hindrance around the carboxylic acid group is more pronounced due to the adjacent amino group. This can influence esterification and amidation reactions. The amino group at the 2-position is generally more nucleophilic than in the 1-position isomer, making it a valuable intermediate for a different range of dye syntheses.[1][7]

2-Aminoanthraquinone-3-carboxylic Acid: With the functional groups situated further apart, this isomer exhibits properties more akin to a simple aminoanthraquinone and an anthraquinone carboxylic acid. The lack of significant intramolecular interaction between the two groups means its reactivity is more predictable based on the individual functional groups. It serves as a versatile building block in the synthesis of various disperse dyes and functional materials.[8][9]

Experimental Protocols for Comparative Analysis

To provide a practical understanding of the differences between these isomers, we outline a comparative experimental protocol for a representative acylation reaction.

Objective: To compare the relative reactivity of the amino group in 1-aminoanthraquinone-2-carboxylic acid and 2-aminoanthraquinone-3-carboxylic acid via acetylation.

Rationale: Acetylation is a fundamental transformation, and the rate of this reaction will provide a quantitative measure of the nucleophilicity of the amino group in each isomer. We hypothesize that the amino group in the 2-position of 2-aminoanthraquinone-3-carboxylic acid will react faster due to less electronic deactivation and steric hindrance compared to the 1-amino isomer.

Protocol: Comparative Acetylation

  • Preparation of Reaction Mixtures:

    • In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, dissolve 1 mmol of 1-aminoanthraquinone-2-carboxylic acid and 1 mmol of 2-aminoanthraquinone-3-carboxylic acid in 20 mL of N,N-dimethylformamide (DMF).

    • Add 1.2 mmol of acetic anhydride and 0.1 mmol of 4-dimethylaminopyridine (DMAP) as a catalyst to each flask.

  • Reaction Execution:

    • Heat both reaction mixtures to 80°C in a pre-heated oil bath.

    • Start a timer and collect 0.1 mL aliquots from each reaction mixture at 15, 30, 60, 120, and 240 minutes.

  • Sample Analysis:

    • Immediately quench each aliquot in 1 mL of a 1:1 acetonitrile/water mixture.

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage conversion of the starting material to the acetylated product.

  • Data Interpretation:

    • Plot the percentage conversion versus time for each isomer. The initial slope of these curves will give a comparative measure of the reaction rates.

Self-Validation: The use of an internal standard in the HPLC analysis can account for any variations in injection volume, ensuring the reliability of the quantitative data. Running the experiment in duplicate or triplicate will further validate the reproducibility of the results.

Visualizations

Diagram 1: Experimental Workflow for Comparative Acetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Isomer 1 in DMF add_reagents1 Add Acetic Anhydride & DMAP to Isomer 1 prep1->add_reagents1 prep2 Dissolve Isomer 2 in DMF add_reagents2 Add Acetic Anhydride & DMAP to Isomer 2 prep2->add_reagents2 react1 Heat Isomer 1 mixture to 80°C add_reagents1->react1 react2 Heat Isomer 2 mixture to 80°C add_reagents2->react2 sample1 Take aliquots at time points react1->sample1 sample2 Take aliquots at time points react2->sample2 quench1 Quench aliquots sample1->quench1 sample2->quench1 hplc HPLC Analysis quench1->hplc data Plot % Conversion vs. Time hplc->data

Caption: Workflow for comparing the acetylation rates of anthraquinone isomers.

Diagram 2: Intramolecular vs. Intermolecular Hydrogen Bonding

Caption: Impact of substituent position on hydrogen bonding and physical properties.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final publication.)

In-depth Discussion and Future Perspectives

Our comparative analysis reveals that the seemingly subtle changes in the positions of the amino and carboxylic acid groups on the anthraquinone scaffold lead to significant differences in their chemical behavior. The intramolecular hydrogen bonding in 1-aminoanthraquinone-2-carboxylic acid is a dominant factor, influencing its solubility, melting point, and the reactivity of its functional groups.

For researchers in drug discovery, the unique chelation properties of 1-aminoanthraquinone-2-carboxylic acid could be exploited in the design of novel metal-binding therapeutic agents or as a scaffold for conformationally constrained peptides. In the field of materials science, the intermolecular hydrogen bonding capabilities of the other isomers could be leveraged for the development of self-assembling systems and advanced polymers.

Future research should focus on a broader range of isomers and a wider array of chemical transformations to build a comprehensive reactivity map. Furthermore, computational studies could provide deeper insights into the electronic structures and reaction mechanisms, accelerating the rational design of new anthraquinone-based molecules with tailored properties.

We trust this guide will serve as a valuable resource in your research and development endeavors.

References

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Sources

A Comparative Guide to Anthraquinone Dye Intermediates: 1-Aminoanthraquinone-2-carboxylic Acid vs. 1-Amino-4-bromoanthraquinone-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of anthraquinone dyes, a class renowned for its brilliant shades and exceptional stability, the selection of the starting intermediate is a critical decision that dictates the synthetic route, reaction efficiency, and the final properties of the colorant.[1] Among the myriad of available precursors, 1-Aminoanthraquinone-2-carboxylic acid and 1-amino-4-bromoanthraquinone-2-sulfonic acid (commonly known as bromamine acid) are two pivotal intermediates. This guide provides an in-depth, objective comparison of their performance in dye synthesis, supported by experimental insights, to assist researchers and chemical engineers in making informed decisions for their specific applications.

Molecular Structure and Physicochemical Properties: A Tale of Two Functionalities

The fundamental differences in the chemical behavior of these two intermediates stem from the distinct functional groups attached to the core 1-aminoanthraquinone structure.

  • 1-Aminoanthraquinone-2-carboxylic Acid features a carboxylic acid group (-COOH) at the C2 position. This group imparts acidic properties and offers a reactive site for esterification, amidation, or decarboxylation reactions.[2]

  • 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid) is characterized by a sulfonic acid group (-SO₃H) at the C2 position and a bromine atom (-Br) at the C4 position. The sulfonic acid group confers significant water solubility, a crucial attribute for many dyeing processes. The bromine atom is the primary reaction center, readily undergoing nucleophilic substitution, which is the cornerstone of its versatility in creating a diverse palette of dyes.[3][4][5]

The structural differences are visually represented below:

Chemical_Structures cluster_0 1-Aminoanthraquinone-2-carboxylic Acid cluster_1 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid) struct_A struct_B

Caption: Chemical structures of the two anthraquinone intermediates.

A summary of their core physicochemical properties is presented in the table below.

Property1-Aminoanthraquinone-2-carboxylic Acid1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid)
CAS Number 82-24-6[6]116-81-4[7]
Molecular Formula C₁₅H₉NO₄[2][8]C₁₄H₈BrNO₅S
Molecular Weight 267.24 g/mol [2][8]382.19 g/mol
Appearance Red needles[2][6]Crystalline solid
Melting Point 295-296 °C[6]Decomposes
Solubility Insoluble in water; soluble in aniline, boiling nitrobenzene, and aqueous alkali.[6]Water-soluble (as its sodium salt).

Performance and Application in Dye Synthesis

The choice between these two intermediates is primarily driven by the target dye class—acid, reactive, or vat dyes—and the desired color.

Bromamine Acid: The Workhorse for Bright Blue and Green Dyes

Bromamine acid is arguably one of the most crucial intermediates in the production of acid and reactive anthraquinone dyes.[3][9][10] Its prominence is due to the facile replacement of the bromine atom at the C4 position by various aromatic or aliphatic amines. This condensation reaction, often catalyzed by copper salts in an aqueous medium, allows for the introduction of different auxochromes, leading to a wide spectrum of brilliant blue and green shades with excellent fastness properties.[1][4]

Key Reaction Pathway: The primary utility of bromamine acid is the Ullmann condensation reaction. The sulfonic acid group at C2 enhances the lability of the C4 bromine atom, making it susceptible to nucleophilic attack by an amine (R-NH₂).

Bromamine_Acid_Reaction Bromamine_Acid Bromamine Acid Process Ullmann Condensation (Cu+ catalyst, Base) Bromamine_Acid->Process Amine Aromatic/Aliphatic Amine (R-NH₂) Amine->Process Dye Anthraquinone Acid/Reactive Dye Process->Dye Forms C-N bond, displaces Br

Caption: Core reaction mechanism for dye synthesis using Bromamine Acid.

Experimental Example: Synthesis of C.I. Acid Blue 25

A classic example is the synthesis of Acid Blue 25, where bromamine acid is condensed with aniline.[11] This dye is widely used for coloring textiles, leather, and paper.[11]

Protocol for Synthesis of Acid Blue 25:

  • Emulsification: Aniline is emulsified in water using an emulsifying agent (e.g., Turkey red oil).[12]

  • Condensation: Bromamine acid (sodium salt) and an acid scavenger (e.g., sodium bicarbonate) are added to the aniline emulsion. A copper catalyst (e.g., copper sulfate) is introduced.[12]

  • Reaction: The mixture is heated to approximately 85-90°C and stirred. The reaction progress is monitored until the bromamine acid is consumed.[12][13]

  • Isolation: The reaction mixture is cooled, and the product is precipitated by the addition of salt (salting out).

  • Purification: The precipitated dye is filtered, washed, and dried to yield the final product.

The resulting dye, Acid Blue 25, possesses a brilliant blue hue and demonstrates good solubility and fastness, making it a commercially valuable product.[11][13]

1-Aminoanthraquinone-2-carboxylic Acid: A Niche Precursor for Vat Dyes and Specialty Chemicals

1-Aminoanthraquinone-2-carboxylic acid is a more specialized intermediate. Its bifunctional nature, with both an amino and a carboxylic acid group, allows for different synthetic strategies.[2] While it can be used in the synthesis of certain colorants, one of its primary industrial applications is as a precursor to 1-aminoanthraquinone through decarboxylation.[2][14] 1-aminoanthraquinone is itself a vital starting material for a wide range of dyes, including many vat dyes.[15][16]

Vat dyes are water-insoluble pigments that are applied to fibers in a reduced, soluble "leuco" form, and then re-oxidized to their insoluble form within the fiber, resulting in exceptional wash fastness.[17][18]

Key Reaction Pathway: The most common transformation is the removal of the carboxylic acid group to yield 1-aminoanthraquinone. This is typically achieved by heating in a solvent in the presence of a catalyst.

Carboxylic_Acid_Reaction Carboxylic_Acid 1-Aminoanthraquinone- 2-carboxylic Acid Process Decarboxylation (Heat, Catalyst e.g., Zn) Carboxylic_Acid->Process - CO₂ Intermediate 1-Aminoanthraquinone Process->Intermediate Vat_Dye Vat Dyes / Other Dyes Intermediate->Vat_Dye Further Synthesis

Caption: Primary synthetic utility via decarboxylation.

Experimental Example: Decarboxylation to 1-Aminoanthraquinone

This process is crucial for creating the parent intermediate used in vat dyes like Vat Blue 4 (Indanthrone).[19]

Protocol for Decarboxylation:

  • Dispersion: 1-Aminoanthraquinone-2-carboxylic acid is dispersed in a high-boiling point solvent or an aqueous acid solution (e.g., 90% acetic acid).[14]

  • Catalyst Addition: A metal catalyst, such as zinc or iron powder, is added to the mixture.[14]

  • Reaction: The mixture is heated to reflux under atmospheric pressure for several hours until the evolution of CO₂ ceases.

  • Isolation: The reaction mixture is cooled and poured into water.

  • Purification: The precipitated 1-aminoanthraquinone is collected by filtration, washed thoroughly to remove acid and catalyst residues, and dried.

The resulting 1-aminoanthraquinone can then be used in subsequent, often complex, condensation reactions to produce polycyclic vat dyes.[17][19]

Head-to-Head Performance Comparison

The following table provides a direct comparison to guide the selection process for dye synthesis.

Feature1-Aminoanthraquinone-2-carboxylic Acid1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid)
Primary Dye Classes Precursor for vat dyes (via decarboxylation), some disperse dyes.[17][19]Acid dyes, reactive dyes.[7][9][10]
Key Synthetic Reaction Decarboxylation (-COOH removal) to form 1-aminoanthraquinone.[2][14]Nucleophilic substitution of bromine (-Br) with an amine.[3][4][5]
Reaction Medium Often requires organic solvents or concentrated acids.[14][17]Typically aqueous media, which is environmentally preferable.[12][13]
Versatility Less direct versatility; primarily serves as a precursor to another key intermediate.Highly versatile; a single intermediate can produce a vast range of dyes by varying the amine component.[7]
Resulting Dye Colors Indirectly leads to a wide range, including blues, browns, and blacks in vat dyes.Primarily brilliant blues and greens.[1]
Key Advantage Provides a synthetic route to high-purity 1-aminoanthraquinone for high-performance vat dyes.Water solubility and highly reactive bromine atom allow for straightforward synthesis of bright, stable dyes.
Limitations The decarboxylation step adds complexity and cost to the overall process.The color range is largely limited to the blue-green spectrum.

Conclusion and Strategic Selection

The choice between 1-Aminoanthraquinone-2-carboxylic acid and bromamine acid is a clear-cut strategic decision based on the desired end product.

Choose 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid) when:

  • The target is a brilliant blue or green acid or reactive dye.

  • Water solubility of the intermediate is advantageous for the synthetic process.

  • A versatile platform is needed to create a series of analogous dyes by simply switching the amine reactant.

Choose 1-Aminoanthraquinone-2-carboxylic Acid when:

  • The ultimate goal is the synthesis of high-performance, lightfast vat dyes, which requires 1-aminoanthraquinone as the core building block.

  • A multi-step synthesis involving a decarboxylation step is feasible and economically viable for the desired application.

In essence, bromamine acid is the intermediate of choice for direct, versatile synthesis of a specific color range (blues/greens) within the acid and reactive dye classes. In contrast, 1-Aminoanthraquinone-2-carboxylic acid plays a more foundational, albeit indirect, role, serving as a gateway to the robust and highly stable world of vat dyes. Understanding these distinct synthetic roles is paramount for efficient and targeted dye development.

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 1-Aminoanthraquinone-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. Derivatives of 1-aminoanthraquinone-2-carboxylic acid represent a class of compounds with significant potential, finding applications as dyes, pigments, and, more importantly, as scaffolds in medicinal chemistry. Their planar anthraquinone core allows for DNA intercalation, making them valuable candidates for anticancer and antimicrobial agents.[1][2] The precise substitution pattern on this core is critical to its biological activity, necessitating a multi-faceted analytical approach for structural verification.

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 1-aminoanthraquinone-2-carboxylic acid and its derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present supporting data to ensure a self-validating analytical workflow.

The Analytical Workflow: A Multi-Spectroscopic Approach

The confirmation of a target molecule's structure is not reliant on a single technique but on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-fidelity picture of the molecule.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Syn Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Syn->NMR IR FT-IR Spectroscopy - Functional Groups Syn->IR MS Mass Spectrometry - Molecular Weight - Fragmentation Pattern Syn->MS UV UV-Vis Spectroscopy - Conjugated System Syn->UV Confirm Confirmed Structure NMR->Confirm IR->Confirm MS->Confirm UV->Confirm

Caption: General workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the most direct evidence of a compound's molecular weight, a critical first data point. The fragmentation patterns observed offer valuable clues about the molecule's substructures.

Key Fragmentation Pathways for Aminoanthraquinone Derivatives

The fragmentation of aminoanthraquinone derivatives is often driven by the stability of the anthraquinone core. Common fragmentation patterns include:

  • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom of the amino group is a common fragmentation pathway.[3]

  • Loss of CO: The anthraquinone skeleton readily loses carbon monoxide molecules, leading to characteristic fragment ions.[3]

  • Side-Chain Fragmentation: For derivatives with extended side chains, fragmentation of these chains provides information about their structure.

Table 1: Comparison of Key Mass Spectrometry Data for 1-Aminoanthraquinone Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresReference
1-Aminoanthraquinone223195 ([M-CO]⁺), 167 ([M-2CO]⁺)[4]
1-Aminoanthraquinone-2-carboxylic acid267223 ([M-CO₂]⁺), 195 ([M-CO₂-CO]⁺)[5]
Thiol-functionalized 1-aminoanthraquinone derivativesVaries224, 223, 195, 180, 152[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as methanol or chloroform.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a characteristic "fingerprint" of the molecule.

Characteristic Vibrational Frequencies for 1-Aminoanthraquinone-2-carboxylic Acid Derivatives
  • N-H Stretching: The amino group exhibits characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region.

  • C=O Stretching: The anthraquinone core contains two carbonyl groups, which give rise to strong absorption bands around 1630-1670 cm⁻¹.[6] The carboxylic acid carbonyl will also have a characteristic stretch.

  • O-H Stretching: The carboxylic acid hydroxyl group will show a broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 2: Comparison of Key FT-IR Data for 1-Aminoanthraquinone Derivatives

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
1-Aminoanthraquinone-2-carboxylic acid~3400, ~3300~1670 (quinone), ~1700 (acid)Broad O-H stretch (2500-3300)[5]
Polymeric anthraquinone dyes-1630-1670-[7]
1-(2-Aminoethyl)piperazinyl-9,10-dioxo-anthraquinone-~1630-1670-[1][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecule's connectivity.

Expected ¹H and ¹³C NMR Chemical Shifts for 1-Aminoanthraquinone-2-carboxylic Acid

The chemical shifts in the NMR spectra of 1-aminoanthraquinone-2-carboxylic acid derivatives are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic rings.

  • ¹H NMR: Protons on the anthraquinone core will appear in the aromatic region (typically 7.0-9.0 ppm). The amino group protons may appear as a broad singlet. Protons on any side chains will have chemical shifts characteristic of their local environment.

  • ¹³C NMR: The carbonyl carbons of the anthraquinone core are highly deshielded and will appear at the downfield end of the spectrum (around 180-190 ppm). Aromatic carbons will resonate in the 110-150 ppm range. The carboxylic acid carbon will also be in the downfield region.

Table 3: Comparison of Key NMR Data for 1-Aminoanthraquinone Derivatives

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference
1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid3.49 (d, 2H, CH₂), 3.69 (d, 2H, CH₂), 7.73 (s, 1H, 3-H), 7.85 (t, 2H, Harom), 8.25 (d, 2H, Harom)-[9]
1-Aminoanthraquinone-Spectra available[4][10]
1-Aminoanthraquinone-2-carboxylic acid-Spectra available[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the anthraquinone core. The position and intensity of the absorption bands are sensitive to the nature and position of substituents.

Characteristic UV-Vis Absorption Bands for Aminoanthraquinone Derivatives

Anthraquinone derivatives typically exhibit several absorption bands in the UV-Vis region. The introduction of an amino group (an auxochrome) causes a bathochromic (red) shift of the longest wavelength absorption band, moving it into the visible region and imparting color to the compound.[11]

Table 4: Comparison of Key UV-Vis Data for 1-Aminoanthraquinone Derivatives

Compoundλmax (nm) and SolventMolar Absorptivity (ε)Reference
1-Amino-4-hydroxy-9,10-anthraquinone~480 nm (in 30% ethanol)-[12]
1-ArylaminoanthraquinonesVaries with substituent (in dichloromethane)-[13]
General Anthraquinones220-350 nm (π → π), ~400 nm (n → π)-[11]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, dichloromethane) of known concentration.

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Conclusion

The structural confirmation of 1-aminoanthraquinone-2-carboxylic acid derivatives requires a synergistic approach, integrating data from mass spectrometry, FT-IR, NMR, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. By carefully analyzing and comparing the data from these methods, researchers can confidently and unambiguously determine the structure of their synthesized compounds, a critical step in the journey of drug discovery and materials science.

References

  • Nowakowska, M., et al. (2011). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Journal of the American Society for Mass Spectrometry, 22(11), 2067-2076.
  • Lv, Y., et al. (2017). Synthesis and color properties of novel polymeric dyes based on grafting of anthraquinone derivatives onto O-carboxymethyl chitosan.
  • SpectraBase. (n.d.). 1-Amino-anthraquinone-2-carboxylic acid.
  • A. Al-Masoudi, N., et al. (2020). Synthesis, FT-IR and NMR characterization, antimicrobial activity, cytotoxicity and DNA docking analysis of a new anthraquinone derivate compound. Journal of Biomolecular Structure and Dynamics, 38(12), 3633-3645.
  • ResearchGate. (n.d.). Fig. S6 (a) The UV-Vis spectra of 1-amino-4-hydroxy-9,10-anthraquinone...
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). FT‐IR spectra of A) the precursor and B) the anthraquinone‐type disperse reactive dye.
  • Ayad, K. H., & Al-Adilee, K. J. (2021). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. Annals of the Romanian Society for Cell Biology, 25(4), 1436-1448.
  • Yıldız, M., et al. (2022). Synthesis, vibrational spectroscopic investigation, molecular docking, antibacterial and antimicrobial studies of a new anthraquinone derivative compound. Spectroscopy Letters, 55(4), 255-270.
  • Kubota, Y., et al. (2018). Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. Chemistry–An Asian Journal, 13(17), 2429-2433.
  • PrepChem.com. (n.d.). Synthesis of 1-amino-anthraquinone-2-carboxylic acid.
  • Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 236-245.
  • ResearchGate. (n.d.). Selected mass spectral data (m/z and peak abundance in %) for 5–12.
  • ResearchGate. (n.d.). The UV–Vis absorption and fluorescence emission (dotted lines) spectra...
  • The Merck Index. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid.
  • The Royal Society of Chemistry. (n.d.). 1-Aminoanthraquinone-2-carboxylic Acid | The Merck Index Online.
  • Belyuga, A. G., et al. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules, 28(22), 7642.
  • PubChem. (n.d.). 1-Amino-2-bromo-4-hydroxyanthraquinone.
  • PubChem. (n.d.). 1-Aminoanthraquinone.
  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references.
  • Ossowski, T., et al. (2010).
  • Finkelmann, H., & Zimmermann, H. (1987). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Liquid Crystals, 2(3), 329-337.
  • Kurbangalieva, A., et al. (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 56(1), 35-42.
  • ChemicalBook. (n.d.). 1-Aminoanthraquinone(82-45-1) 13C NMR spectrum.

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A Comparative Guide to Catalysts for the Decarboxylation of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of catalytic systems for the decarboxylation of 1-aminoanthraquinone-2-carboxylic acid, a critical transformation in the synthesis of 1-aminoanthraquinone (1-AAQ). As a vital intermediate in the manufacturing of high-performance dyes, the efficient production of 1-AAQ is of significant industrial importance.[1][2] This document delves into the mechanistic underpinnings of the reaction, compares the performance of various catalysts with supporting experimental data, and provides detailed protocols for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Decarboxylation

The synthesis of 1-aminoanthraquinone often involves the formation of its 2-carboxylic acid derivative as a precursor. The final and crucial step is the removal of the carboxyl group (decarboxylation) to yield the target 1-AAQ molecule.[3][4] This process is typically not spontaneous and requires significant energy input, usually in the form of high temperatures, and the presence of a catalyst to proceed efficiently.

The choice of catalyst is paramount, directly influencing reaction rate, yield, purity of the product, and the overall economic and environmental viability of the process. This guide will focus on the most prominent catalytic systems, primarily those based on copper, but also exploring alternatives such as iron and zinc.

The Mechanism of Metal-Catalyzed Decarboxylation

Understanding the reaction mechanism is key to optimizing conditions and developing new catalysts. For the widely used copper-catalyzed decarboxylation of aromatic carboxylic acids, the process is understood to proceed through a well-defined catalytic cycle.

Mechanistic Insights: Theoretical studies, including density functional theory (DFT) calculations, suggest that the reaction initiates with the formation of a copper carboxylate complex.[5][6] Thermal energy then promotes the extrusion of carbon dioxide (CO₂), forming a copper-aryl intermediate. This key intermediate is then protonated by a proton source in the reaction medium (such as another molecule of the carboxylic acid), which regenerates the active catalyst and releases the final decarboxylated product.[6][7]

The efficiency of this process is influenced by several factors:

  • Ligand Environment: The ligands coordinated to the metal center can affect the stability of intermediates and the energy barriers of transition states.[8]

  • Solvent: The solvent not only dissolves the reactants but can also play a role in the protonation step and stabilize intermediates.

  • Temperature: Sufficient thermal energy is required to overcome the activation barrier for CO₂ extrusion.

Below is a diagram illustrating the proposed catalytic cycle for copper-catalyzed decarboxylation.

G cluster_cycle Catalytic Cycle A 1-AAQ-2-COOH + Cu(I) Catalyst B Copper Carboxylate Intermediate A->B Coordination C Transition State B->C Thermal Activation D Copper-Aryl Species + CO₂ C->D Decarboxylation E 1-Aminoanthraquinone (Product) D->E Protonation (from another 1-AAQ-2-COOH) Output_CO2 CO₂ D->Output_CO2 E->A Regenerated Cu(I) Catalyst Output_Product 1-Aminoanthraquinone E->Output_Product Input 1-Aminoanthraquinone- 2-carboxylic Acid Input->A

Caption: Proposed catalytic cycle for the copper-catalyzed decarboxylation of 1-aminoanthraquinone-2-carboxylic acid.

Comparative Analysis of Catalytic Systems

The decarboxylation of 1-aminoanthraquinone-2-carboxylic acid is typically achieved by heating the acid in a high-boiling solvent with a suitable catalyst.[9] A comparative analysis reveals distinct advantages and operational windows for different metal-based systems.

Copper-Based Catalysts: The Industry Standard

Copper and its compounds, particularly copper powder and copper oxide, are the most frequently cited and preferred catalysts for this transformation.[4][7][10] Their effectiveness is well-documented, though they require high reaction temperatures.

The choice of solvent is critical when using copper catalysts. High-boiling aromatic amines like pyridine and quinoline are preferred due to their ability to dissolve the substrate and their high thermal stability.[1] Pyridine, in particular, has been shown to yield the best results.[1][10] It is crucial to note that in the absence of a copper catalyst, the decarboxylation in pyridine alone is ineffective, highlighting the essential role of the metal.[1][10]

Catalyst (Loading)SolventTemperature (°C)Time (h)ConversionYield (%)Reference
Copper Powder (5 mol%)Pyridine2602.5Complete64[1][10]
Copper Powder (5 mol%)QuinolineNot specifiedNot specifiedNot specified65[1][10]
Copper/Copper Oxide Pyridine230 - 270Not specifiedNot specified70 - 85[7]

Expertise & Causality: The high temperatures (230-270°C) are necessary to provide the activation energy for the C-C bond cleavage after the formation of the copper carboxylate intermediate.[7] Pyridine is an effective solvent not only due to its high boiling point but also because its basic nature can facilitate the initial formation of the carboxylate salt, and it can act as a ligand, stabilizing the copper species in the solution. The slightly lower yield observed in some experiments (e.g., 64%) after distillation suggests that while conversion is complete, product loss can occur during purification.[1]

Iron and Zinc-Based Catalysts: An Alternative in Acidic Media

An alternative approach employs iron or zinc as catalysts in an acidic solution.[11] This method represents a significant departure from the high-temperature, basic solvent conditions of the copper-catalyzed route.

This process involves refluxing the 1-aminoanthraquinone-2-carboxylic acid in a 50-90% aqueous solution of a carboxylic acid, such as formic or acetic acid, in the presence of iron or zinc metal.[11]

CatalystMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Time (h)
Iron (Fe) 0.1 - 0.550-90% aq. Formic/Acetic AcidReflux0.5 - 8
Zinc (Zn) 0.1 - 0.550-90% aq. Formic/Acetic AcidReflux0.5 - 8

Expertise & Causality: This system operates under fundamentally different conditions. The acidic environment ensures the carboxylic acid group is protonated, but the metal catalyst is believed to facilitate the reaction at the elevated reflux temperatures. The reaction generates carbon dioxide gas, driving the equilibrium towards the product.[11] This method avoids the use of high-boiling, potentially toxic, and difficult-to-remove amine solvents like pyridine. However, the use of strong acids requires corrosion-resistant reactors and careful handling. The reaction times are variable, suggesting the kinetics may be sensitive to the specific acid concentration and catalyst loading.[11]

Experimental Protocols

To ensure reproducibility and provide a practical resource, this section details the step-by-step methodologies for the primary catalytic systems discussed.

Protocol 1: Copper-Catalyzed Decarboxylation in Pyridine

This protocol is based on the effective method reported in patent literature.[1][10]

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid (1-AAQCA)

  • Copper powder

  • Pyridine

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer/thermocouple

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 1-aminoanthraquinone-2-carboxylic acid and pyridine.

  • Catalyst Addition: Add 5 mol% of copper powder to the mixture.

  • Inert Atmosphere: Purge the system with nitrogen to prevent oxidation of the catalyst and substrate at high temperatures.

  • Heating: Heat the reaction mixture to 260°C and maintain this temperature for approximately 2.5 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, HPLC).

  • Workup and Isolation: After cooling, the pyridine is typically removed under reduced pressure. The crude product is then purified by distillation or recrystallization to afford pure 1-aminoanthraquinone.

Protocol 2: Iron-Catalyzed Decarboxylation in Acetic Acid

This protocol describes the alternative method using an iron catalyst in an acidic medium.[11]

Materials:

  • 1-Aminoanthraquinone-2-carboxylic acid (1-AAQCA)

  • Iron powder

  • Aqueous acetic acid (e.g., 80%)

  • Three-neck round-bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Reactor Setup: Set up a three-neck round-bottom flask with a reflux condenser and a heating mantle.

  • Charging Reagents: Dissolve the 1-aminoanthraquinone-2-carboxylic acid in the aqueous acetic acid solution within the flask.

  • Catalyst Addition: Add iron powder (0.2 to 0.4 moles per mole of substrate is a preferred range).[11]

  • Heating: Heat the mixture to reflux and maintain for 0.5 to 5 hours. Monitor the evolution of carbon dioxide gas as an indicator of reaction progress.

  • Workup and Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after pouring the reaction mixture into water.

  • Purification: Filter the solid product, wash with water to remove residual acid, and dry. Further purification can be achieved by recrystallization if necessary.

General Experimental Workflow Visualization

The following diagram outlines a generalized workflow applicable to screening and optimizing catalysts for the decarboxylation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Select Catalyst and Solvent B Assemble Reactor (Flask, Condenser, N₂ Inlet) A->B C Charge Substrate (1-AAQ-2-COOH) B->C D Add Catalyst and Solvent C->D E Heat to Target Temperature (e.g., Reflux or 260°C) D->E F Monitor Reaction (TLC, HPLC, Gas Evolution) E->F G Cool Reaction Mixture F->G H Isolate Crude Product (Filtration, Solvent Removal) G->H I Purify Product (Distillation, Recrystallization) H->I J Characterize Product (NMR, MS, m.p.) & Calculate Yield I->J

Sources

A-Comparative-Guide-to-Purity-Validation-of-Synthesized-1-Aminoanthraquinone-2-carboxylic-acid-by-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the purity of synthesized 1-Aminoanthraquinone-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods. This document moves beyond a simple recitation of protocols to offer in-depth explanations for methodological choices, ensuring a self-validating system for purity assessment.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

1-Aminoanthraquinone-2-carboxylic acid is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2][3] Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, high-fidelity analytical method is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide will compare and contrast different HPLC approaches, delving into the rationale behind selecting the optimal stationary phase, mobile phase, and validation parameters to ensure the method is fit for its intended purpose: the unequivocal determination of 1-Aminoanthraquinone-2-carboxylic acid purity.

Section 1: Foundational Principles of HPLC Method Development

The development of a robust HPLC method for an aromatic carboxylic acid like 1-Aminoanthraquinone-2-carboxylic acid hinges on understanding its physicochemical properties.[4][5] The molecule possesses both a hydrophilic carboxylic acid group and a larger, more hydrophobic anthraquinone backbone. This amphiphilic nature dictates the choice of chromatographic conditions.

The Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for compounds of moderate to low polarity.[6] Given the significant non-polar character of the anthraquinone ring system, a C18 (octadecyl) stationary phase is the logical starting point. The retention mechanism in RP-HPLC is primarily based on hydrophobic interactions between the analyte and the stationary phase.

However, the presence of the ionizable carboxylic acid and amino groups introduces complexity. The pH of the mobile phase will govern the ionization state of these functional groups, thereby influencing retention time and peak shape. For reproducible results, the mobile phase pH must be controlled to ensure a consistent ionization state. Typically, for acidic compounds, a mobile phase pH below the pKa of the carboxylic acid group (ensuring it is protonated and less polar) leads to better retention and peak shape on a C18 column.[7]

Comparison of Stationary Phases

While C18 columns are the workhorse of RP-HPLC, other stationary phases can offer alternative selectivities, which can be advantageous for separating closely related impurities.

Stationary PhasePrinciple of SeparationAdvantages for 1-Aminoanthraquinone-2-carboxylic acid AnalysisDisadvantages
C18 (Octadecyl) Primarily hydrophobic interactions.[6]Excellent retention for the hydrophobic anthraquinone core. Widely available and well-characterized.May show poor peak shape for the acidic analyte without proper mobile phase pH control.
C8 (Octyl) Less hydrophobic than C18.May provide shorter analysis times. Can offer different selectivity for impurities.May not provide sufficient retention for the main analyte.
Phenyl-Hexyl π-π interactions in addition to hydrophobic interactions.The phenyl groups on the stationary phase can interact with the aromatic rings of the anthraquinone, offering unique selectivity for aromatic impurities.Can be more sensitive to mobile phase composition.
Polar-Embedded Contains polar functional groups embedded in the alkyl chains.Improved peak shape for polar and acidic compounds due to reduced silanol interactions. Compatible with highly aqueous mobile phases.May have different retention characteristics that require significant method redevelopment.
Mixed-Mode Combines reversed-phase and ion-exchange mechanisms.[8][9]Can provide excellent separation of compounds with varying polarity and charge, such as the parent compound and its potential ionic impurities.[9]Method development can be more complex due to the dual separation mechanisms.[9]

Expert Insight: For initial method development, a high-quality, end-capped C18 column is recommended. If challenging impurities co-elute with the main peak, exploring a Phenyl-Hexyl or a mixed-mode column would be the logical next step to exploit different separation selectivities.

Section 2: Optimizing the Mobile Phase

The mobile phase is a critical component in achieving the desired separation. For 1-Aminoanthraquinone-2-carboxylic acid, a mixture of an aqueous buffer and an organic modifier is standard.

Organic Modifier Selection

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.

Organic ModifierPropertiesImpact on Analysis
Acetonitrile Lower viscosity, lower UV cutoff.Often provides sharper peaks and better resolution. Preferred for gradient elution due to lower backpressure.
Methanol Higher viscosity, higher UV cutoff.Can offer different selectivity compared to acetonitrile. Generally a weaker solvent, leading to longer retention times.

Recommendation: Acetonitrile is generally the preferred organic modifier for this analysis due to its superior chromatographic performance.

Aqueous Phase and pH Control

The pH of the aqueous component of the mobile phase is crucial for controlling the retention and peak shape of 1-Aminoanthraquinone-2-carboxylic acid. An acidic mobile phase is typically used to suppress the ionization of the carboxylic acid group.

Aqueous AdditivePurposeTypical Concentration
Phosphoric Acid pH control.[10][11]0.1%
Formic Acid pH control, MS-compatible.[12]0.1%
Trifluoroacetic Acid (TFA) pH control, ion-pairing agent, MS-compatible.0.1%

Causality in Experimental Choice: Using an acidic modifier like phosphoric acid protonates the carboxylic acid moiety, rendering it less polar and increasing its retention on the C18 column. This also minimizes peak tailing that can result from interactions between the ionized analyte and residual silanol groups on the silica support.

Section 3: A Validated HPLC Method for Purity Determination

The following protocol is a robust starting point for the purity validation of 1-Aminoanthraquinone-2-carboxylic acid. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[13][14][15][16]

Experimental Workflow

HPLC Purity Validation Workflow cluster_Preparation Sample & Standard Preparation cluster_HPLC HPLC Analysis cluster_Validation Method Validation cluster_Analysis Data Analysis & Reporting A Weigh and dissolve 1-Aminoanthraquinone-2-carboxylic acid reference standard C Dilute to working concentrations in appropriate diluent A->C B Weigh and dissolve synthesized sample B->C E Inject reference standard and sample solutions C->E D Equilibrate HPLC system with mobile phase D->E F Acquire chromatograms E->F G Assess System Suitability (e.g., tailing factor, resolution) F->G H Determine Specificity (peak purity) F->H I Establish Linearity and Range F->I J Evaluate Accuracy and Precision F->J K Determine LOD and LOQ F->K L Calculate purity of synthesized sample (% Area Normalization) F->L M Compare results to specifications L->M N Generate validation report M->N

Caption: Workflow for HPLC purity validation of 1-Aminoanthraquinone-2-carboxylic acid.

Detailed HPLC Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50).

Method Validation Parameters and Acceptance Criteria

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended use.[13][14][16]

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradation products.[15]Analyze a placebo (synthesis starting materials), a spiked sample, and a forced degradation sample.The peak for 1-Aminoanthraquinone-2-carboxylic acid should be free from interference from other components. Peak purity should be confirmed by DAD analysis.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[15]Analyze a minimum of five concentrations of the reference standard across a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]Typically 80% to 120% of the test concentration for an assay.The method should be accurate, precise, and linear within the defined range.
Accuracy The closeness of the test results to the true value.[16]Analyze a minimum of three concentrations (e.g., 80%, 100%, 120%) with at least three replicates each.Recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17]- Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[14][15]Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[14][15]Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and have acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits.

Section 4: Data Interpretation and Comparison

Purity Calculation

The purity of the synthesized 1-Aminoanthraquinone-2-carboxylic acid is typically determined by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all impurities have a similar response factor at the detection wavelength as the main compound. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Comparison with a Reference Standard

A certified reference standard of 1-Aminoanthraquinone-2-carboxylic acid with a known purity is essential for method validation and as a benchmark for the synthesized material.

ParameterSynthesized SampleReference StandardAcceptance Criteria
Retention Time Should match the reference standard.Establishes the identity of the peak.± 2% of the reference standard's retention time.
UV Spectrum Should match the reference standard's spectrum obtained from the DAD.Confirms the identity and spectral purity of the peak.High degree of spectral similarity.
Purity (%) Calculated from the chromatogram.Stated on the Certificate of Analysis.Typically ≥ 98% for pharmaceutical intermediates.[18]

Conclusion

Validating the purity of synthesized 1-Aminoanthraquinone-2-carboxylic acid by HPLC is a multi-faceted process that requires a deep understanding of chromatographic principles and a systematic approach to method validation. By carefully selecting the stationary and mobile phases and rigorously evaluating the method's performance through parameters like specificity, linearity, accuracy, and precision, researchers can have high confidence in the quality of their synthesized material. This guide provides a comprehensive framework and a robust starting protocol to achieve this critical analytical objective, ensuring the integrity of downstream drug development processes.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Online] Available at: [Link]

  • The Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid. [Online] Available at: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Online] Available at: [Link]

  • Chem-Net. 1-Aminoanthraquinone-2-carboxylic Acid. [Online] Available at: [Link]

  • Al-Ghanayem, A. A., & El-Rjoob, A.-W. O. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Online] Available at: [Link]

  • Chaudhary, P. K., & Sharma, V. (2013). Analytical method validation: A brief review. ResearchGate. [Online] Available at: [Link]

  • Sharma, D. K., & Singh, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Online] Available at: [Link]

  • Krier, M. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Quality Assistance. [Online] Available at: [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Online] Available at: [Link]

  • Patel, M. J., & Patel, K. D. (2012). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Online] Available at: [Link]

  • Google Patents. EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • PrepChem.com. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. [Online] Available at: [Link]

  • Fujito, H., & Mori, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Online] Available at: [Link]

  • Szepesy, L., & Horvath, M. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. ResearchGate. [Online] Available at: [Link]

  • SpectraBase. 1-Amino-anthraquinone-2-carboxylic acid. [Online] Available at: [Link]

  • Nesterkina, M., Kholodnyak, S., & Kravchenko, I. (2021). Characterization of 1-aminoanthraquinone metabolite in rats after oral administration by HPLC-MS. ResearchGate. [Online] Available at: [Link]

  • Tsai, T. H., & Chen, C. F. (1999). HPLC determination of 9,10-anthraquinone-2-carboxylic acid in serum and its application to pharmacokinetic study. Journal of Food and Drug Analysis. [Online] Available at: [Link]

  • European Patent Office. EP 0499450 A1 - Synthesis of 1-aminoanthraquinone. [Online] Available at: [Link]

  • Google Patents. US4328161A - Process for the preparation of 1-aminoanthraquinones.
  • ResearchGate. HPLC Determination of 9,10-Anthraquinone-2-Carboxylic Acid in Serum and Its Application to Pharmacokinetic Study. [Online] Available at: [Link]

  • European Patent Office. EP 0499451 A1 - Synthesis of 1-amino-anthraquinone. [Online] Available at: [Link]

  • Akkol, E. K., Krich, S., & Charris, J. (2023). Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. NIH. [Online] Available at: [Link]

  • Al-Lawati, H. A. J., Al-Busaidi, A. A., & Al-Kindy, S. M. Z. (2020). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI. [Online] Available at: [Link]

Sources

assessing the performance of dyes derived from 1-Aminoanthraquinone-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing Dyes Derived from 1-Aminoanthraquinone-2-carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the performance of dyes derived from 1-Aminoanthraquinone-2-carboxylic acid. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, offering robust, self-validating protocols for assessing these compounds in both material science and biomedical contexts.

Introduction: The Versatile Anthraquinone Core

1-Aminoanthraquinone-2-carboxylic acid is a pivotal intermediate in the synthesis of a range of functional molecules.[1][2] Its anthraquinone backbone is a renowned chromophore, responsible for producing vibrant and stable colors, particularly in the red to blue spectrum.[3] This makes its derivatives highly valuable in the textile industry as acid and reactive dyes.[1][4] Furthermore, the planar anthraquinone structure is a key pharmacophore, with many derivatives exhibiting significant biological activities, including potential anticancer and antimicrobial properties, making them intriguing candidates for drug development.[5][6][7][8]

This guide offers a dual-pathway analysis, providing the methodologies to quantify performance for both textile and potential therapeutic applications. We will compare a representative dye from this class against established alternatives, grounding all claims in detailed experimental protocols and data.

PART 1: Synthesis and Fundamental Characterization

The journey from precursor to a functional dye involves a verifiable synthesis followed by rigorous characterization to confirm identity and purity. The presence of both an amino and a carboxylic acid group on the precursor makes it a versatile building block for creating more complex molecules.[5]

General Synthesis and Characterization Workflow

A typical synthesis might involve the condensation of the carboxylic acid group with another amine-containing molecule to form an amide linkage, extending the chromophoric system and modifying the dye's properties.

G cluster_synthesis Synthesis cluster_characterization Characterization Precursor 1-Aminoanthraquinone- 2-carboxylic acid Reaction Condensation Reaction (e.g., Amide formation) Precursor->Reaction Reagent Amine-containing Reagent (e.g., an aniline derivative) Reagent->Reaction Crude Crude Dye Product Reaction->Crude Purification Purification (Recrystallization/ Chromatography) Crude->Purification Pure Pure Dye Purification->Pure FTIR FT-IR Spectroscopy (Functional Groups) Pure->FTIR NMR NMR Spectroscopy (Structural Elucidation) Pure->NMR UVVis UV-Vis Spectroscopy (λmax, Color Properties) Pure->UVVis HPLC HPLC (Purity Assessment) Pure->HPLC caption Fig. 1: General workflow for synthesis and characterization. G cluster_performance Dyeing Performance Metrics cluster_fastness Fastness Property Testing Start Pure Dye Sample Dyeing Batch Dyeing on Substrate (e.g., Wool) Start->Dyeing DyedFabric Dyed Fabric Sample Dyeing->DyedFabric Exhaustion Calculate % Exhaustion Dyeing->Exhaustion Wash Wash Fastness (ISO 105-C06) DyedFabric->Wash Light Light Fastness (ISO 105-B02) DyedFabric->Light Rub Rubbing Fastness (ISO 105-X12) DyedFabric->Rub Perspiration Perspiration Fastness (ISO 105-E04) DyedFabric->Perspiration Fixation Calculate % Fixation Exhaustion->Fixation caption Fig. 2: Workflow for assessing textile dye performance. G Start Purified Dye Compound Treatment Treat Cells with Serial Dilutions of Compound Start->Treatment Cells Culture Cancer Cells (e.g., MCF-7 Breast Cancer) Cells->Treatment Incubation Incubate for Set Duration (e.g., 48h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT Assay) Incubation->Assay Measurement Measure Absorbance (Spectrophotometer) Assay->Measurement Analysis Calculate % Viability and Determine IC50 Value Measurement->Analysis caption Fig. 3: Workflow for determining the IC50 of a compound.

Sources

A Comparative Guide to the Synthetic Pathways of 1-Aminoanthraquinone-2-carboxylic Acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthraquinone-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, including pharmaceuticals and advanced dye stuffs. The economic viability and environmental footprint of its production are critically dependent on the chosen synthetic pathway. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this key molecule, offering a comparative look at their efficiency, cost-effectiveness, safety, and environmental impact. This analysis is designed to empower researchers and process chemists to make informed decisions in the laboratory and during scale-up operations.

Overview of Synthetic Strategies

The synthesis of 1-Aminoanthraquinone-2-carboxylic acid is predominantly approached through three distinct pathways:

  • Reduction of 1-Nitroanthraquinone-2-carboxylic acid: A direct approach involving the reduction of a readily available nitro-precursor.

  • Multi-step Synthesis from 2-Chlorobenzoic Acid: A convergent route involving the construction of the anthraquinone core followed by functional group manipulation.

  • Ullmann Condensation: A classic cross-coupling reaction to form the key amine bond.

Each of these pathways presents a unique set of advantages and disadvantages, which will be explored in detail in the following sections.

Pathway 1: Reduction of 1-Nitroanthraquinone-2-carboxylic Acid

This pathway starts from 1-nitroanthraquinone-2-carboxylic acid and reduces the nitro group to an amine. Two primary methods are employed for this transformation: reduction with hydrazine hydrate and catalytic hydrogenation.

Method A: Reduction with Hydrazine Hydrate

This method involves the use of hydrazine hydrate in an alkaline aqueous solution to effect the reduction of the nitro group.

Experimental Protocol:

To a stirred mixture of 250 parts water, 10 parts hydrazine hydrate, and 67 parts of a 30% aqueous sodium hydroxide solution at 70°C, 30 parts of 1-nitroanthraquinone-2-carboxylic acid are added over the course of one hour. The reaction mixture is then heated to 80°C and stirred for four hours. After dilution with 250 parts of water, the mixture is filtered. The collected precipitate is then suspended in 1000 parts of water and acidified with hydrochloric acid. The resulting solid is filtered, washed with water until the filtrate is neutral and colorless, and then dried to yield 1-aminoanthraquinone-2-carboxylic acid.[1]

Yield: Approximately 74%.[1]

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is crucial for the activation of hydrazine hydrate as a reducing agent. The elevated temperature accelerates the reaction rate. The final acidification step is necessary to precipitate the carboxylic acid product from its sodium salt.

Cost-Benefit Analysis:

  • Cost: The primary cost drivers for this method are the starting material, 1-nitroanthraquinone-2-carboxylic acid, and hydrazine hydrate. Indicative pricing for 1-nitroanthraquinone-2-carboxylic acid is around $121 for 250mg[2], though bulk pricing would be significantly lower. Hydrazine hydrate prices can range from approximately $50 to over $200 per kilogram, depending on the grade and supplier.[3][4][5]

  • Benefits: This method is relatively straightforward and does not require specialized high-pressure equipment. The yield is respectable for a single-step transformation.

  • Drawbacks: The most significant drawback is the use of hydrazine hydrate, a highly toxic, carcinogenic, and potentially explosive substance.[6][7][8] Strict safety protocols and specialized handling procedures are mandatory, increasing the operational cost and risk. The reaction also generates a significant amount of aqueous waste.

Visualization of the Workflow:

G A 1-Nitroanthraquinone-2-carboxylic acid C Reaction at 80°C A->C B Hydrazine Hydrate, NaOH, Water B->C D Dilution & Filtration C->D E Acidification (HCl) D->E F Filtration, Washing & Drying E->F G 1-Aminoanthraquinone-2-carboxylic acid F->G G A 1-Nitroanthraquinone-2-carboxylic acid C Hydrogenation Reaction A->C B Pd/C, H2, Solvent B->C D Catalyst Filtration C->D E Solvent Evaporation D->E F 1-Aminoanthraquinone-2-carboxylic acid E->F

Caption: General workflow for the catalytic hydrogenation of a nitro compound.

Pathway 2: Multi-step Synthesis from 2-Chlorobenzoic Acid

This pathway involves the construction of the anthraquinone skeleton through a Friedel-Crafts reaction, followed by a series of transformations to introduce the amino and carboxylic acid functionalities.

Overall Synthetic Scheme:

  • Friedel-Crafts Reaction: 2-Chlorobenzyl chloride reacts with xylene in the presence of a solid acid catalyst to form 2-chloro dimethyldiphenylmethane.

  • Oxidation: The methyl groups of the diphenylmethane derivative are oxidized to carboxylic acids.

  • Ring Closure: The resulting dicarboxylic acid undergoes an intramolecular cyclization to form 1-chloroanthraquinone carboxylic acid.

  • Ammonolysis: The chloro group is displaced by an amino group through a reaction with ammonia.

Experimental Protocol (Ammonolysis Step):

The ammonolysis of 1-chloroanthraquinone carboxylic acid can be carried out using aqueous ammonia. In one example, the reaction of 1-chloroanthraquinone carboxylic acid with aqueous ammonia in the presence of one molar equivalent of NaOH at 138-140°C for approximately 30 hours resulted in a 98% conversion to 1-aminoanthraquinone carboxylic acid. [9] Yield (Ammonolysis Step): An isolated yield of 76% has been reported for the ammonolysis of a mixture of 1-chloroanthraquinone-6- and -7-carboxylic acids. [3] Causality Behind Experimental Choices: The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds between aromatic rings. The subsequent oxidation and cyclization steps build the characteristic anthraquinone core. The final ammonolysis step is a nucleophilic aromatic substitution, where the electron-withdrawing nature of the anthraquinone system facilitates the displacement of the chloride by ammonia. The use of a base like NaOH in the ammonolysis step can help to neutralize the HCl formed and drive the reaction to completion.

Cost-Benefit Analysis:

  • Cost: 2-Chlorobenzoic acid is a relatively inexpensive starting material, with prices around $22 to $56 per kilogram. [10]However, the multi-step nature of this synthesis will increase the overall cost due to the use of multiple reagents, solvents, and the need for purification at each stage.

  • Benefits: This route offers flexibility in the synthesis of various substituted anthraquinone derivatives by starting with different substituted benzoic acids. It avoids the use of highly hazardous materials like hydrazine.

  • Drawbacks: This is a longer synthetic sequence, which typically leads to a lower overall yield and higher production costs. The use of strong acids like oleum for the ring closure step presents its own set of handling and safety challenges. The ammonolysis step requires high temperatures and long reaction times.

Visualization of the Workflow:

G A 2-Chlorobenzyl chloride + Xylene B Friedel-Crafts Reaction A->B C 2-Chloro dimethyldiphenylmethane B->C D Oxidation C->D E 1-Chloroanthraquinone dicarboxylic acid D->E F Ring Closure E->F G 1-Chloroanthraquinone carboxylic acid F->G H Ammonolysis (aq. NH3) G->H I 1-Aminoanthraquinone-2-carboxylic acid H->I

Caption: Multi-step synthesis of 1-Aminoanthraquinone-2-carboxylic acid from 2-chlorobenzyl chloride.

Pathway 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, making it a viable option for the amination step in the synthesis of 1-aminoanthraquinone-2-carboxylic acid. Modern Ullmann-type reactions often employ ligands to facilitate the coupling under milder conditions.

General Reaction Scheme:

A halogenated anthraquinone carboxylic acid (e.g., 1-bromo- or 1-chloroanthraquinone-2-carboxylic acid) is reacted with an ammonia source in the presence of a copper catalyst and a ligand in a suitable solvent.

Experimental Protocol (Microwave-Assisted Ullmann Coupling):

While a specific protocol for the synthesis of 1-aminoanthraquinone-2-carboxylic acid via Ullmann condensation is not detailed in the provided search results, a general protocol for a related reaction, the Ullmann coupling of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with amines, can be adapted. [4] The reaction is performed in a phosphate buffer under microwave irradiation using elemental copper as the catalyst. The reaction typically proceeds within 2-30 minutes. [4] Causality Behind Experimental Choices: The copper catalyst is essential for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The use of ligands can stabilize the copper intermediates and promote the reaction under milder conditions. Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times. The use of environmentally benign solvents like water or deep eutectic solvents is a key feature of modern, greener Ullmann reactions. [11][12] Cost-Benefit Analysis:

  • Cost: The cost of the copper catalyst is generally lower than that of palladium. However, the cost of specialized ligands can be a significant factor. The starting halogenated anthraquinone carboxylic acid would also be a major cost component.

  • Benefits: The Ullmann reaction is a powerful and versatile method for C-N bond formation. Modern protocols have made this reaction more efficient and environmentally friendly through the use of ligands, milder conditions, and greener solvents. [11][12]Microwave-assisted protocols can dramatically reduce reaction times. [4]* Drawbacks: Traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric amounts of copper). While modern methods have improved this, catalyst and ligand screening may be necessary to optimize the reaction for a specific substrate. The removal of the copper catalyst from the product can sometimes be challenging.

Visualization of the Logical Relationship:

G A Halogenated Anthraquinone Carboxylic Acid D Ullmann Condensation A->D B Ammonia Source B->D C Copper Catalyst + Ligand C->D E 1-Aminoanthraquinone-2-carboxylic acid D->E

Sources

A Comparative Guide to the Reactivity of 1-Aminoanthraquinone-2-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoanthraquinone-2-carboxylic acid (1-AAQ-2-CA) and its esters are pivotal intermediates in the synthesis of a wide array of functional molecules, including high-performance dyes, pigments, and potential therapeutic agents.[1][2] The presence of three key functional groups—the amino group, the carboxylic acid/ester, and the anthraquinone core—imparts a rich and versatile chemical reactivity to these molecules. Understanding the interplay and relative reactivity of these groups is crucial for designing efficient synthetic routes and for the targeted development of novel materials and pharmaceuticals.

This guide will explore the comparative reactivity of the carboxylic acid and its ester derivatives, focusing on key transformations such as acylation, esterification/hydrolysis, and reactions involving the anthraquinone nucleus. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Core Structural Features and Their Influence on Reactivity

The fundamental difference between 1-aminoanthraquinone-2-carboxylic acid and its esters lies in the nature of the carboxyl group. This distinction has profound implications for the molecule's overall electronic properties and steric environment, which in turn govern its reactivity.

  • 1-Aminoanthraquinone-2-carboxylic acid: The free carboxylic acid group is acidic and can be deprotonated under basic conditions to form a carboxylate salt. The presence of the electron-donating amino group and the electron-withdrawing anthraquinone core influences the pKa of the carboxylic acid.

  • 1-Aminoanthraquinone-2-carboxylic acid esters: In the ester derivatives (e.g., methyl, ethyl, or phenyl esters), the acidic proton of the carboxylic acid is replaced by an alkyl or aryl group.[3] This modification neutralizes the acidity of the carboxyl group and alters its steric and electronic character.

Comparative Reactivity Analysis

The following sections detail the comparative reactivity of 1-aminoanthraquinone-2-carboxylic acid and its esters in key chemical transformations.

Reactions at the Amino Group: Acylation

The amino group at the 1-position of the anthraquinone core is a primary nucleophile and readily undergoes acylation reactions. However, the nature of the group at the 2-position (carboxylic acid vs. ester) can subtly influence the rate and outcome of these reactions.

In a study on the N-acylation of amino-9,10-anthraquinones, it was found that 1-amino-9,10-anthraquinone could be acetylated using a system of a strong carboxylic acid and ammonium thiocyanate.[4] While this study did not directly compare the carboxylic acid and ester derivatives, it highlights a method for acylating the amino group. It is generally expected that the free carboxylic acid, especially under basic conditions where it exists as a carboxylate, may have a deactivating effect on the amino group's nucleophilicity due to electrostatic repulsion. Conversely, the neutral ester group would likely have a less pronounced electronic effect on the amino group.

Experimental Protocol: General N-Acylation of 1-Aminoanthraquinone Derivatives

  • Reactant Preparation: Dissolve the 1-aminoanthraquinone derivative (carboxylic acid or ester) in a suitable aprotic solvent (e.g., nitrobenzene).[5]

  • Acylating Agent Addition: Add the acylating agent (e.g., an acid chloride like anthraquinone-2-carboxylic acid chloride) to the solution.[5]

  • Reaction Conditions: Heat the reaction mixture to boiling and monitor the evolution of hydrogen chloride gas to determine the reaction's progress.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool. The acylated product may precipitate and can be isolated by filtration.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Reactions at the Carboxyl Group: Esterification and Hydrolysis

The most direct difference in reactivity is observed in reactions involving the carboxyl group itself.

Esterification of 1-Aminoanthraquinone-2-carboxylic Acid:

The free carboxylic acid can be converted to its corresponding esters through standard esterification protocols, such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst).

Hydrolysis of 1-Aminoanthraquinone-2-carboxylic Acid Esters:

The esters are susceptible to hydrolysis back to the carboxylic acid under either acidic or basic conditions. A study on the alkaline hydrolysis of alkyl esters of anthraquinone-1- and -2-carboxylic acids in a 70% dioxane solution revealed that the rate coefficients for the anthraquinone-2-esters are approximately 50 times faster than those for the corresponding benzoates.[6] This enhanced reactivity is primarily attributed to a lower enthalpy of activation.[6]

Table 1: Comparative Physical Properties of 1-Aminoanthraquinone-2-carboxylic Acid and its Esters [3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-Aminoanthraquinone-2-carboxylic acidC15H9NO4267.24295-296
Methyl 1-aminoanthraquinone-2-carboxylateC16H11NO4281.26228
Ethyl 1-aminoanthraquinone-2-carboxylateC17H13NO4295.29198
Phenyl 1-aminoanthraquinone-2-carboxylateC21H13NO4343.33198
Decarboxylation

A significant reaction of 1-aminoanthraquinone-2-carboxylic acid is its decarboxylation to yield 1-aminoanthraquinone, a crucial intermediate for dyes and pigments.[1][2][7] This reaction is typically carried out at high temperatures in a high-boiling solvent like pyridine or N-methylpyrrolidone, often in the presence of a copper or copper oxide catalyst.[2][7][8] The corresponding esters do not undergo this reaction under similar conditions, highlighting a key difference in their thermal stability and reactivity.

Experimental Protocol: Decarboxylation of 1-Aminoanthraquinone-2-carboxylic Acid [7]

  • Reactant and Catalyst: In a reaction vessel, combine 1-aminoanthraquinone-2-carboxylic acid, a high-boiling solvent (e.g., pyridine), and a catalytic amount of copper or copper oxide.[7]

  • Heating: Heat the mixture to a temperature range of 230-270°C.[7]

  • Reaction Monitoring: Monitor the reaction for the evolution of carbon dioxide.

  • Isolation: After the reaction is complete, cool the mixture and isolate the 1-aminoanthraquinone product.

  • Purification: The product can be purified by recrystallization or other chromatographic techniques.

Logical Workflow for Selecting the Appropriate Starting Material

The choice between using 1-aminoanthraquinone-2-carboxylic acid or one of its esters as a starting material depends on the desired final product and the planned synthetic route.

G start Desired Synthetic Outcome q1 Is the final product 1-aminoanthraquinone? start->q1 q2 Is the carboxyl group required for subsequent reactions (e.g., amide formation)? q1->q2 No decarboxylation Perform Decarboxylation q1->decarboxylation Yes q3 Is a reaction at the amino group planned? q2->q3 No direct_use Directly use the carboxylic acid q2->direct_use Yes protect_esterify Protect the amino group, then perform reactions at the ester q3->protect_esterify No (if ester needs modification) direct_acylation Direct acylation of the amino group q3->direct_acylation Yes acid Use 1-Aminoanthraquinone- 2-carboxylic acid ester Use a 1-Aminoanthraquinone- 2-carboxylic acid ester decarboxylation->acid direct_use->acid protect_esterify->ester direct_acylation->ester

Caption: Decision workflow for selecting the starting material.

Conclusion

The reactivity of 1-aminoanthraquinone-2-carboxylic acid and its esters is multifaceted, with the nature of the carboxyl group playing a determinative role in the feasible chemical transformations. The free acid is the precursor of choice for decarboxylation to 1-aminoanthraquinone and for reactions where the carboxyl group itself is to be modified. The esters, on the other hand, offer a protected form of the carboxylic acid, allowing for selective reactions at the amino group without interference from the acidic proton. A thorough understanding of these reactivity differences is paramount for the strategic design of synthetic pathways utilizing these versatile building blocks.

References

  • Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid. Royal Society of Chemistry. [Link]

  • PrepChem. Synthesis of 1-amino-anthraquinone-2-carboxylic acid. [Link]

  • Google Patents. EP0499450A1 - Synthesis of 1-aminoanthraquinone.
  • RSC Publishing. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. [Link]

  • PubChem. l-Aminoanthraquinone-2-carboxylic acid. [Link]

  • Google Patents. EP 0499451 A1 - Synthesis of 1-amino-anthraquinone.
  • Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
  • Google Patents.
  • ResearchGate. Synthesis of anthraquinone derivatives in catalyst- and solvent-free conditions. [Link]

  • The Merck Index Online. 1-Aminoanthraquinone-2-carboxylic Acid. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. N-acylation of amino-9,10-anthraquinones by the system of strong carboxylic acid – ammonium thiocyanate. [Link]

  • SpectraBase. 1-Amino-anthraquinone-2-carboxylic acid. [Link]

  • Google Patents. EP 0499450 A1 - Synthesis of 1-aminoanthraquinone.
  • Indian Journal of Chemistry. Studies in anthraquinones: Preparation of l-aminoanthraquinone- 2- carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. [Link]

  • Google Patents. US1966125A - Production of amino-acylaminoanthraquinones.
  • Journal of the Chemical Society B: Physical Organic. The alkaline hydrolysis of alkyl esters of anthraquinone-1- and -2-carboxylic acids. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 1-Aminoanthraquinone-2-carboxylic acid, a complex organic molecule often used as an intermediate in the synthesis of dyes and pharmaceuticals, requires careful handling from acquisition to disposal.[1] This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste safely and responsibly, ensuring the integrity of your research and the safety of your laboratory environment.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the first step in its safe management. While specific toxicological data for 1-aminoanthraquinone-2-carboxylic acid is limited, the safety profiles of its parent compound, 1-aminoanthraquinone, and related structures indicate that it should be handled as a hazardous substance.[1][2] It is classified as an irritant to the eyes, skin, and respiratory system and is suspected of causing cancer.[3][4] Furthermore, it is recognized as being toxic to aquatic life, potentially causing long-term adverse effects in the environment.[2]

Personal Protective Equipment (PPE)

Before handling the compound in any form—solid, solution, or as waste—it is imperative to be equipped with the appropriate PPE. The principle of causality here is simple: creating robust physical barriers between the chemical and your body is the most direct way to prevent exposure.

  • Eye Protection: Use chemical safety glasses with side shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use, and proper removal technique (without touching the glove's outer surface) must be employed to avoid skin contact.[2][5]

  • Body Protection: A lab coat or long-sleeved clothing is mandatory to protect the skin.[5]

  • Respiratory Protection: All handling of the solid compound that may generate dust should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[6][7] If dust formation is unavoidable, a NIOSH-approved respirator is required.[1]

Hazard Summary Table

For quick reference, the following table summarizes the key hazard information based on data for closely related aminoanthraquinone compounds.

Hazard ClassificationGHS StatementsPrecautionary Measures & PPE
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[2][3]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use only in a well-ventilated area.[2][4]
Carcinogenicity H351: Suspected of causing cancerP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[2]

Part 2: Waste Characterization and Disposal Workflow

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous.[8] Given its properties, 1-aminoanthraquinone-2-carboxylic acid waste must be treated as hazardous waste .[4] This classification mandates a "cradle-to-grave" management approach, meaning its journey is tracked from the point of generation to its final disposal.[8]

Waste Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational steps for disposing of 1-aminoanthraquinone-2-carboxylic acid waste in a laboratory setting.

cluster_prep Preparation Phase cluster_collection Collection & Labeling cluster_disposal Storage & Disposal start Identify Waste: 1-Aminoanthraquinone- 2-carboxylic acid (solid or in solution) ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Safety First waste_container Select a Designated Hazardous Waste Container ppe->waste_container Proper Containment transfer Transfer Waste into Container in a Fume Hood waste_container->transfer seal Securely Seal Container transfer->seal label_waste Label Container with: 'Hazardous Waste' Chemical Name Date & Hazard Symbols seal->label_waste Compliance is Key storage Store in a Designated Secondary Containment Area label_waste->storage ehs Contact Environmental Health & Safety (EH&S) for Pickup storage->ehs Final Handoff disposal Licensed Waste Management Performs Final Disposal (e.g., Incineration) ehs->disposal Regulatory Compliance

Caption: Waste Disposal Decision Workflow.

Part 3: Detailed Disposal Protocol

This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of 1-aminoanthraquinone-2-carboxylic acid waste.

Step 1: Waste Segregation and Collection
  • Do not mix this waste with other waste streams. The principle of causality is critical here: mixing hazardous waste with non-hazardous waste (like regular trash) or even different types of chemical waste can lead to dangerous reactions and complicates the disposal process, increasing costs and regulatory risk.

  • Collect all waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, chemically compatible container. The container must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.

Step 2: Labeling
  • The waste container must be labeled as "HAZARDOUS WASTE."[6]

  • The label must include the full chemical name: "1-Aminoanthraquinone-2-carboxylic acid."[6]

  • Clearly indicate the associated hazards (e.g., Irritant, Suspected Carcinogen, Environmental Hazard).

  • Record the accumulation start date (the date the first drop of waste enters the container).

Step 3: Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the operator and located at or near the point of generation.

  • The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 4: Final Disposal
  • Never dispose of this chemical down the drain or in the regular trash. [1][6] This is strictly prohibited due to its toxicity to aquatic organisms and its persistence.[2]

  • The only acceptable disposal methods are through a licensed hazardous waste disposal company.[2][6] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection.[6]

  • The preferred disposal technology is incineration in a licensed facility equipped with afterburners and scrubbers.[2][6] This method ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[1]

Part 4: Spill and Emergency Procedures

Accidents can happen, and a prepared response is essential to mitigate risks.

Spill Response Protocol

The following workflow provides a clear, procedural guide for responding to a spill.

cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_decon Decontaminate & Report spill Spill Occurs alert Alert Personnel in the Immediate Area spill->alert evacuate Evacuate if Spill is Large or in a Poorly Ventilated Area alert->evacuate Assess Risk ppe Don Full PPE (Gloves, Goggles, Respirator if needed) alert->ppe If Safe to Proceed evacuate->ppe dampen For Solid Spills: Gently Dampen with Water to Prevent Dust ppe->dampen absorb Collect Material with Absorbent Pads or Sweep Up dampen->absorb Use Dry Clean Up Procedures container Place All Contaminated Material in a Labeled Hazardous Waste Container absorb->container decon_area Decontaminate Spill Area with Soap and Water container->decon_area decon_ppe Remove and Dispose of Contaminated PPE as Hazardous Waste decon_area->decon_ppe report Report the Incident to EH&S decon_ppe->report

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Aminoanthraquinone-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory safety requires a proactive and informed approach, especially when handling compounds with incompletely characterized toxicological profiles. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-Aminoanthraquinone-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to build a culture of safety that extends beyond mere compliance, ensuring the well-being of every researcher in the lab.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

1-Aminoanthraquinone-2-carboxylic acid is an organic compound that, while valuable in research and development, presents several potential health hazards that necessitate stringent safety measures. A thorough understanding of these risks is fundamental to appreciating the rationale behind the recommended PPE.

The compound is officially recognized as a hazardous substance.[1] It is known to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact can lead to immediate discomfort and potential damage. Furthermore, there is limited but present evidence suggesting a potential carcinogenic effect, which elevates the need for caution during handling.[1] While ingestion is not the primary route of exposure in a laboratory setting, it can be harmful, particularly to individuals with pre-existing kidney or liver conditions.[1] A critical and often overlooked risk is the potential for systemic injury if the compound enters the bloodstream through cuts or abrasions on the skin.[1]

Given its toxicity to aquatic life, it is also imperative to consider the environmental impact of this chemical, which informs the protocols for spill management and waste disposal.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following table summarizes the essential PPE for handling 1-Aminoanthraquinone-2-carboxylic acid.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety gogglesMust provide a complete seal around the eyes to protect from dust and splashes. Safety glasses with side shields are a minimum requirement.[1][2][4] It is strongly advised not to wear contact lenses, as they can trap the chemical against the eye.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised.[1] Always inspect gloves for signs of degradation before use and replace them immediately if contaminated.[1][5]
Body Laboratory coat or overallsA long-sleeved lab coat is mandatory to protect the skin and clothing from contamination.[3] For larger quantities or tasks with a higher risk of spillage, a PVC apron over the lab coat is recommended.[1]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[4] Perforated shoes or sandals are not permitted in the laboratory.[4]
Respiratory Dust mask or respiratorA NIOSH-approved respirator is necessary when engineering controls are insufficient or when there is a risk of generating dust.[1][2]

Safe Handling and Engineering Controls

PPE is the last line of defense. A comprehensive safety strategy integrates PPE with robust engineering controls and safe handling practices.

Engineering Controls
  • Ventilation: Always handle 1-Aminoanthraquinone-2-carboxylic acid in a well-ventilated area.[1][2] For procedures that may generate dust, a chemical fume hood is mandatory.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

Procedural Steps for Safe Handling
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling: Avoid all direct personal contact with the chemical, including inhalation of any dust.[1] Do not eat, drink, or smoke in the handling area.[1][6]

  • Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated place.[2]

  • Post-Handling: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][2] Contaminated clothing should be removed and laundered separately before reuse.[1][2]

Emergency Procedures: Spill and Exposure Management

Exposure Protocol
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[2]

Spill Response Workflow

Spill_Response_Workflow cluster_minor_spill Minor Spill cluster_major_spill Major Spill minor_spill Minor Spill Detected don_ppe Don Appropriate PPE minor_spill->don_ppe dampen Dampen with Water (to prevent dust) don_ppe->dampen cleanup Use Dry Cleanup Procedure (e.g., HEPA vacuum or sweep) dampen->cleanup collect Collect in a Sealed, Labeled Container cleanup->collect decontaminate Decontaminate Area collect->decontaminate major_spill Major Spill Detected evacuate Evacuate Immediate Area major_spill->evacuate alert Alert Emergency Responders evacuate->alert secure Secure the Area & Prevent Entry alert->secure contain Contain the Spill (if safe to do so) secure->contain start Spill Occurs start->minor_spill Small & Contained start->major_spill Large or Uncontained

Caption: Workflow for responding to minor and major spills of 1-Aminoanthraquinone-2-carboxylic acid.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), is classified as hazardous waste.[3]

  • Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.[1][2]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through an approved hazardous waste disposal service, in strict accordance with all local, state, and federal regulations.[3][6] Do not dispose of this chemical down the drain.[1]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1-Aminoanthraquinone-2-carboxylic acid, ensuring both personal safety and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Aminoanthraquinone, 90%. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Environment, Health, and Safety - Berkeley Lab. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE). Retrieved from [Link]

  • Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.